molecular formula C18H20F4O3 B010177 Metofluthrin CAS No. 240494-70-6

Metofluthrin

Cat. No.: B010177
CAS No.: 240494-70-6
M. Wt: 360.3 g/mol
InChI Key: KVIZNNVXXNFLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metofluthrin (CAS RN 240494-70-6) is a synthetic pyrethroid ester insecticide characterized by its high vapor pressure, which enables passive volatilization at room temperature. This property makes it an exceptional candidate for research into novel spatial repellent and emanator formulations that function without the need for heat or power sources. Its primary mode of action is as a sodium channel modulator (IRAC MoA Class 3A), leading to the knockdown and mortality of target insects. Research indicates that this compound exerts its effects through a combination of behavioral disruption (confusion), knockdown, and kill, effectively reducing human-vector contact indoors. In research settings, this compound is primarily investigated for its efficacy against key mosquito vectors, such as Aedes aegypti , the primary vector of dengue, chikungunya, and Zika viruses. Field and semi-field trials have demonstrated its significant impact on reducing indoor resting mosquito densities and human landing rates, even in populations possessing pyrethroid-resistant kdr alleles. Its application is relevant for studying controlled-release formulations from polymer-based emanators, the management of insecticide resistance, and the development of community-based vector control strategies during arbovirus outbreaks. This compound is for research use only and must not be used in personal, domestic, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIZNNVXXNFLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034738
Record name Metofluthrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240494-70-6
Record name Metofluthrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240494-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metofluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Metofluthrin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical origins, development, and synthesis of the potent volatile pyrethroid, Metofluthrin.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd., represents a significant advancement in mosquito and other flying insect control.[1][2] Its high vapor pressure and potent knockdown activity at ambient temperatures distinguish it from earlier pyrethroids, enabling its use in novel passive-release emanators and fan-based devices.[1][2][3] This technical guide details the discovery of this compound, stemming from extensive structure-activity relationship studies of (1R)-trans-norchrysanthemic acid fluorobenzyl esters. It provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols for key reactions. Quantitative data on its physicochemical properties and insecticidal efficacy are presented for comparative analysis.

Discovery and Development

The development of this compound was a result of a focused research initiative by Sumitomo Chemical to create a novel pyrethroid with high vapor action, suitable for controlling mosquitoes without the need for heat.[1][4] The research centered on the structural modification of natural pyrethrins, which, despite their insecticidal properties, lack stability in light and oxygen.[1]

The breakthrough came from the synthesis and evaluation of a series of (1R)-trans-norchrysanthemic acid fluorobenzyl esters.[4][5] Structure-activity relationship studies revealed that the introduction of a 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl moiety resulted in a compound with exceptionally high insecticidal potency and significant vapor action at room temperature.[4][6] This compound, this compound, demonstrated knockdown activity against southern house mosquitoes (Culex quinquefasciatus) approximately forty times greater than that of d-allethrin (B1317032) in mosquito coil formulations.[4][5] this compound was first registered in Japan in January 2005 and has since been developed for global use in environmental health applications.[1]

Physicochemical Properties

This compound is a pale yellow, transparent, oily liquid at room temperature.[1] It is soluble in most organic solvents but has low solubility in water.[1] Its high vapor pressure is a key characteristic that enables its efficacy in passive dispensing systems.

PropertyValueReference
AppearancePale yellow transparent oily liquid[1]
Vapor Pressure (at 25°C)1.96 x 10⁻³ Pa[1]
Kinematic Viscosity (at 20°C)19.3 mm²/s[1]
SolubilitySoluble in most organic solvents, insoluble in water[1]

Synthesis Pathway

The commercial synthesis of this compound involves the esterification of a chrysanthemic acid derivative with a tetrafluorobenzyl alcohol.[7][8] The general synthesis begins with the preparation of a fluorinated chrysanthemic acid, which is then reacted with a substituted propargyl alcohol derivative.[7]

A laboratory-scale synthesis involves the reaction of (1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarbonyl chloride with (2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methanol in the presence of pyridine (B92270).[4]

Synthesis Workflow

Metofluthrin_Synthesis cluster_reactants Starting Materials cluster_reaction Esterification Reaction cluster_product Product Reactant1 (1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarbonyl chloride Reaction Reaction in Tetrahydrofuran (B95107) with Pyridine Reactant1->Reaction Reactant2 (2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methanol Reactant2->Reaction Product This compound Reaction->Product

Caption: General synthesis pathway of this compound via esterification.

Experimental Protocols

The following experimental protocol is based on the synthesis of this compound as described in the scientific literature.[4]

Synthesis of (2,3,5,6-Tetrafluoro-4-methoxymethylphenyl)methyl (1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarboxylate (this compound)

Materials:

  • (1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarbonyl chloride

  • (2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methanol

  • Pyridine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Ice-cooled water

Procedure:

  • A solution of (2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methanol (2.24 g, 10 mmol) and pyridine (0.87 g, 10 mmol) in tetrahydrofuran (20 ml) is prepared under ice-cooling.[4]

  • (1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarbonyl chloride (1.82 g, 10.5 mmol) is added to the solution.[4]

  • The mixture is stirred for 8 hours at room temperature.[4]

  • The reaction mixture is then poured into 100 ml of ice-cooled water.[4]

  • The aqueous mixture is extracted twice with 100 ml portions of ethyl acetate.[4]

  • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Insecticidal Activity

This compound exhibits potent insecticidal activity against a variety of insect pests, particularly mosquitoes.[1] Its efficacy is attributed to its action as a sodium channel modulator in the insect's nervous system, leading to paralysis and death.[7][9]

The following table summarizes the relative toxicity of this compound and its analogs against Culex pipiens pallens.

CompoundR SubstituentRelative Toxicity (R.T.)a)
5H30
6F100
7Me200
8OMe360
This compound (1) CH₂OMe 2500
d-allethrin (standard)-100
a) Relative toxicity against Culex pipiens pallens based on LD₅₀ by the topical application method.[4]

Mechanism of Action

As a pyrethroid insecticide, this compound's primary mode of action is the disruption of the insect's nervous system. It targets the voltage-gated sodium channels in nerve cell membranes, forcing them to remain open for an extended period.[9] This leads to repetitive nerve impulses, causing paralysis and ultimately, the death of the insect.

Logical Flow of this compound's Action

Metofluthrin_MoA This compound This compound Vapor Contact Contact with Insect This compound->Contact Penetration Penetration of Cuticle Contact->Penetration NervousSystem Reaches Nervous System Penetration->NervousSystem SodiumChannel Binds to Sodium Channels NervousSystem->SodiumChannel ChannelModulation Prolongs Channel Opening SodiumChannel->ChannelModulation NerveImpulses Repetitive Nerve Firing ChannelModulation->NerveImpulses Paralysis Paralysis NerveImpulses->Paralysis Death Death Paralysis->Death

Caption: Mechanism of action of this compound on insects.

Conclusion

This compound stands as a testament to the power of targeted chemical synthesis in addressing specific challenges in pest control. Its discovery through meticulous structure-activity relationship studies has provided a highly effective and versatile tool for combating mosquitoes and other public health pests. The synthesis pathway, while requiring precise control, is well-established. The unique properties of this compound, particularly its high vapor pressure, have enabled the development of innovative and user-friendly insecticide delivery systems, marking a significant contribution to environmental health.

References

Metofluthrin: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofluthrin is a synthetic pyrethroid insecticide, classified as a Type I pyrethroid, primarily utilized as a volatile spatial repellent against mosquitoes.[1] Its efficacy stems from its high vapor pressure at ambient temperatures, allowing for dispersal without the need for heat.[2] Developed by Sumitomo Chemical, this compound is a key active ingredient in various consumer products designed for both indoor and outdoor use, such as clip-on fans and impregnated paper strips.[1][3] This technical guide provides an in-depth analysis of the chemical and physical properties of this compound, along with detailed experimental protocols and visual representations of its mechanism of action and environmental fate.

Chemical and Physical Properties

This compound is a pale yellow, transparent oily liquid with a slight characteristic odor.[3][4] The technical grade material is a mixture of isomers.[5] A comprehensive summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate[6]
CAS Number 240494-70-6[5]
Molecular Formula C₁₈H₂₀F₄O₃[1][3]
Molecular Weight 360.34 g/mol [3]
Appearance Pale yellow transparent liquid[3]
Odor Slight characteristic odor[3]
Density 1.21 g/cm³ at 20°C[3][6]
Melting Point -54 °C[5][7]
Boiling Point 334 °C[5][6][7]
Flash Point 178 °C (Cleveland Open Cup)[3][4]
Vapor Pressure 1.96 x 10⁻³ Pa (1.47 x 10⁻⁵ mm Hg) at 25°C[3][6]
pH 5.24 (1% aqueous solution at 25°C)[4][6]
Table 2: Solubility of this compound
SolventSolubility (g/L) at 20-25°CSource(s)
Water 0.50 - 0.73 mg/L at 20°C[3][6]
Acetone 303.4[6]
Methanol 312.2[6]
Ethyl Acetate 307.6[6]
Toluene 326.9[6]
n-Hexane 328.7[6]
Dichloromethane 318.9[6]
n-Octanol 325.1[6]
Isopropyl Alcohol 313.2[6]
Acetonitrile Readily soluble[6]
DMSO Readily soluble[6]
Table 3: Stability and Partitioning of this compound
ParameterValueSource(s)
Octanol-Water Partition Coefficient (log Kow) 4.97 - 5.64 at 25°C[3][6]
Hydrolysis Half-Life (25°C) Stable at pH 4 and 7; 36.8 days at pH 9[8][9]
Aqueous Photolysis Half-Life (pH 4, 25°C) 1.1 - 3.4 days[8][10]
Aerobic Soil Metabolism Half-Life 1 - 8 days[6]

Mechanism of Action: Sodium Channel Modulation

As a pyrethroid insecticide, this compound's primary mode of action is the disruption of the nervous system in insects.[11] It targets the voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses.[12][13] this compound binds to the sodium channels, modifying their gating properties.[14] Specifically, it prolongs the opening of these channels by inhibiting their inactivation and deactivation, leading to a persistent influx of sodium ions.[12][13] This results in membrane depolarization, repetitive nerve firing, and ultimately paralysis and death of the insect.[11][14] this compound is classified as a Type I pyrethroid, which typically induces repetitive nerve discharges in response to a single stimulus.[12]

Metofluthrin_Mechanism_of_Action cluster_neuron Neuron Membrane Na_channel Voltage-Gated Sodium Channel Na_Influx Prolonged Na+ Influx Na_channel->Na_Influx Causes This compound This compound This compound->Na_channel Binds to open state, prevents closing Action_Potential Action Potential (Nerve Impulse) Action_Potential->Na_channel Opens Repetitive_Firing Repetitive Firing & Membrane Depolarization Na_Influx->Repetitive_Firing Leads to Paralysis Paralysis & Death Repetitive_Firing->Paralysis Results in

Mechanism of action of this compound on insect sodium channels.

Experimental Protocols

The determination of the chemical and physical properties of this compound relies on standardized methodologies, often following guidelines from the Organisation for Economic Co-operation and Development (OECD).

Determination of Octanol-Water Partition Coefficient (log Kow) - OECD 107 (Shake Flask Method)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a critical parameter for assessing its environmental fate and bioaccumulation potential. The Shake Flask Method is a widely used approach for its determination.[1][15]

  • Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation phase.

  • Test Substance Introduction: A stock solution of this compound is prepared in n-octanol. This stock solution is added to a series of test vessels containing varying, precisely measured ratios of n-octanol and water. The concentration of the test substance should not exceed 0.01 mol/L in either phase.[16]

  • Equilibration: The test vessels are securely sealed and agitated at a constant temperature (typically 20-25°C) until equilibrium is reached. This is usually achieved by mechanical shaking for a specified period.

  • Phase Separation: To separate the n-octanol and water phases, the mixture is centrifuged.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P_ow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final value is typically expressed as its base-10 logarithm (log P_ow). The experiment is performed in triplicate with different phase volume ratios to ensure accuracy.[17]

LogKow_Shake_Flask_Method start Start prep Prepare mutually saturated n-octanol and water start->prep add_meto Add this compound stock solution to test vessels with varying phase ratios prep->add_meto equilibrate Equilibrate by shaking at constant temperature add_meto->equilibrate separate Separate phases by centrifugation equilibrate->separate analyze Analyze this compound concentration in each phase (e.g., HPLC, GC) separate->analyze calculate Calculate Pow and log Pow analyze->calculate end End calculate->end

Workflow for determining log Kow via the Shake Flask Method.
Determination of Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic degradation of a substance by hydrolysis in aqueous solutions at environmentally relevant pH levels.[18]

  • Preliminary Test: A preliminary test is conducted at 50°C in sterile aqueous buffer solutions at pH 4, 7, and 9 for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.[7]

  • Main Test: For pH values where hydrolysis is observed, a main test is performed. The test substance is incubated in the dark in sterile buffer solutions at constant temperatures.

  • Sampling and Analysis: At appropriate time intervals, samples are taken and analyzed for the concentration of the parent substance and any major degradation products.

  • Kinetics Calculation: The degradation is assumed to follow pseudo-first-order kinetics. The rate constant and half-life are calculated from the decline in the concentration of the test substance over time.[4]

Determination of Phototransformation in Water - OECD 316

This guideline assesses the degradation of a chemical due to direct absorption of sunlight in water.[3][6]

  • Tier 1 (Screening): The molar extinction coefficient of the test substance is determined. This is used to estimate a maximum possible rate of direct photolysis.[3]

  • Tier 2 (Experimental Study): If the screening test indicates potential for photolysis, an experimental study is conducted. An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[5]

  • Control and Sampling: A dark control is run in parallel to account for non-photolytic degradation (like hydrolysis).[6] Samples are taken from both irradiated and dark control solutions at various time points.

  • Analysis and Calculation: The concentration of the test substance and its phototransformation products are quantified. The rate constant and half-life of direct photolysis are then calculated.[6]

Determination of Vapor Pressure - Gas Saturation Method

This method is suitable for determining the low vapor pressures of substances like this compound.[19]

  • Principle: A stream of inert gas is passed over the test substance at a slow, controlled rate, allowing the gas to become saturated with the substance's vapor.[20]

  • Apparatus: The setup typically involves a sample holder maintained at a constant temperature, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.

  • Procedure: The inert gas is passed through the sample for a measured period. The amount of substance transported by the gas is determined either by measuring the weight loss of the sample or by analyzing the contents of the trapping system.

  • Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of gas passed, and the temperature, using the ideal gas law.[21]

Environmental Fate and Transport

The physical and chemical properties of this compound dictate its behavior and persistence in the environment. Its high vapor pressure and low water solubility are key factors in its environmental distribution.[3][6]

  • Atmosphere: Due to its high volatility, this compound readily enters the atmosphere where it can exist in both vapor and particulate phases.[6] It is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals.[6]

  • Water: If released into water, this compound's low solubility and high octanol-water partition coefficient indicate that it will strongly adsorb to suspended solids and sediment.[6] While volatilization from water surfaces is expected, this process is attenuated by adsorption.[6] this compound is stable to hydrolysis at neutral and acidic pH but undergoes moderate hydrolysis under alkaline conditions.[8] It is susceptible to rapid degradation by photolysis in water.[8][10]

  • Soil: In soil, this compound is expected to have low mobility due to its high adsorption to organic matter.[20] It is subject to aerobic biodegradation, with reported half-lives of 1 to 8 days.[6] Volatilization from moist soil surfaces can occur but is limited by strong adsorption.[6]

Metofluthrin_Environmental_Fate cluster_air Air cluster_water Water cluster_soil Soil This compound This compound Release (Use as Repellent) Air Atmosphere This compound->Air High Vapor Pressure (Volatilization) Photodegradation_Air Photodegradation (reaction with OH radicals) Air->Photodegradation_Air Primary Fate Water Water Column Air->Water Deposition Soil Soil Particles (Adsorption) Air->Soil Deposition Sediment Sediment (Adsorption) Water->Sediment High logKow Photolysis_Water Aqueous Photolysis (Rapid) Water->Photolysis_Water Hydrolysis_Water Hydrolysis (pH dependent) Water->Hydrolysis_Water Biodegradation_Soil Aerobic Biodegradation Soil->Biodegradation_Soil

Environmental fate and transport pathways for this compound.

References

Metofluthrin's Interaction with Insect Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metofluthrin, a volatile pyrethroid insecticide, exerts its potent effects on insects by targeting the voltage-gated sodium channels (Nav) in their nervous systems. These channels are crucial for the initiation and propagation of action potentials. This technical guide provides an in-depth analysis of the mode of action of this compound on these critical ion channels, drawing upon available data for this compound and its close structural and functional analog, transfluthrin (B58387).

Core Mechanism: Induction of a Persistent Sodium Current

Unlike many other pyrethroids that primarily cause a modification of the transient sodium current, resulting in a characteristic "tail current" upon repolarization, this compound and transfluthrin induce a distinct effect: a persistent, non-inactivating sodium current during membrane depolarization.[1] This sustained influx of sodium ions leads to continuous nerve stimulation, paralysis, and eventual death of the insect.

The primary experimental evidence for this mode of action comes from electrophysiological studies using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes heterologously expressing insect sodium channels.

Quantitative Analysis of Sodium Channel Modulation

While specific quantitative data for this compound's effect on insect sodium channels is limited in publicly available literature, studies on its close analog, transfluthrin, provide valuable insights. The following tables summarize the key quantitative findings from electrophysiological experiments on the Aedes aegypti voltage-gated sodium channel, AaNav1-1.

Table 1: Effect of Transfluthrin on Persistent Sodium Current in Aedes aegypti Sodium Channels (AaNav1-1)

CompoundConcentration (µM)Insect SpeciesSodium Channel IsoformEffect% Persistent Current of Peak Current
Transfluthrin1Aedes aegyptiAaNav1-1Induces a persistent sodium current~25%

Data sourced from a study on transfluthrin, a close structural and functional analog of this compound.[1]

Table 2: Voltage-Dependence of Activation and Inactivation of AaNav1-1 Channels

ParameterConditionV1/2 (mV)k (slope factor)
Activation Control-25.3 ± 0.85.2 ± 0.7
Fast Inactivation Control-53.1 ± 1.2-6.5 ± 1.1

Signaling Pathway and Experimental Workflow

The interaction of this compound with the insect sodium channel disrupts the normal gating process. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and the experimental workflow for its investigation.

cluster_0 This compound-Sodium Channel Interaction This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Open State) This compound->Nav_Channel Binds to open state Persistent_Current Persistent Na+ Influx Nav_Channel->Persistent_Current Inhibits inactivation Nerve_Hyperexcitation Nerve Hyperexcitation Persistent_Current->Nerve_Hyperexcitation Paralysis_Death Paralysis & Death Nerve_Hyperexcitation->Paralysis_Death

Caption: Proposed signaling pathway of this compound's action on insect sodium channels.

cluster_1 Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Insect_Nav_cRNA Insect Nav Channel cRNA (e.g., AaNav1-1) Microinjection Microinjection Insect_Nav_cRNA->Microinjection Xenopus_Oocyte Xenopus laevis Oocyte Xenopus_Oocyte->Microinjection Incubation Incubation (2-4 days) Microinjection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Data_Acquisition Data Acquisition (Voltage Protocols) TEVC_Setup->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A generalized workflow for studying this compound's effects using TEVC.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the study of pyrethroid effects on insect sodium channels, primarily based on the TEVC method with Xenopus oocytes.

Heterologous Expression of Insect Sodium Channels in Xenopus Oocytes
  • cRNA Preparation: The full-length cDNA of the insect sodium channel (e.g., Aedes aegypti Nav1-1) is subcloned into a suitable expression vector. Capped RNA (cRNA) is synthesized in vitro using a commercially available kit.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

  • cRNA Injection: Stage V-VI oocytes are selected and injected with approximately 50 nl of the cRNA solution (typically at a concentration of 1 ng/nl).

  • Incubation: Injected oocytes are incubated at 16-18°C for 2-4 days in a Barth's solution supplemented with antibiotics to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Recording
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.6 with NaOH.

    • Electrode Solution: 3 M KCl.

  • Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-1.5 MΩ and filled with 3 M KCl.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with the recording solution. Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

  • Data Acquisition: Whole-cell currents are recorded using a voltage-clamp amplifier. Data is typically filtered at 2 kHz and digitized at 10-20 kHz.

Voltage-Clamp Protocols
  • Protocol for Measuring Persistent Current:

    • Hold the oocyte at a membrane potential of -120 mV.

    • Apply a depolarizing pulse to -10 mV for 50 ms (B15284909).

    • The persistent current is measured at the end of the 50 ms depolarization pulse.

    • The percentage of persistent current is calculated as the ratio of the current at the end of the pulse to the peak transient current, multiplied by 100.

  • Protocol for Measuring Voltage-Dependence of Activation:

    • Hold the oocyte at a membrane potential of -120 mV.

    • Apply a series of depolarizing test pulses from -80 mV to +60 mV in 5 mV increments for 20 ms.

    • The peak current at each voltage step is measured.

    • The conductance (G) is calculated using the formula: G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential.

    • The conductance-voltage relationship is fitted with the Boltzmann equation: G/Gmax = 1 / (1 + exp[(V1/2 - V)/k]), where Gmax is the maximum conductance, V1/2 is the voltage for half-maximal activation, and k is the slope factor.

  • Protocol for Measuring Voltage-Dependence of Fast Inactivation:

    • Hold the oocyte at a membrane potential of -120 mV.

    • Apply a series of 100 ms conditioning pre-pulses from -120 mV to -10 mV in 5 mV increments.

    • Immediately following the pre-pulse, apply a test pulse to -10 mV for 20 ms.

    • The peak current during the test pulse is measured.

    • The normalized current (I/Imax) is plotted against the pre-pulse potential and fitted with the Boltzmann equation: I/Imax = 1 / (1 + exp[(V - V1/2)/k]), where V1/2 is the voltage for half-maximal inactivation.

This in-depth guide provides a comprehensive overview of the mode of action of this compound on insect sodium channels, supported by quantitative data from its close analog, transfluthrin, and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the fields of insecticide development and neurotoxicology.

References

Structure-Activity Relationships of Metofluthrin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metofluthrin is a potent, volatile synthetic pyrethroid insecticide renowned for its high efficacy against various insect pests, particularly mosquitoes.[1] Its unique properties, including significant vapor action at room temperature, make it a valuable active ingredient in mosquito coils and fan-powered vaporizers.[2][3][4][5] The development of effective and safe insecticides necessitates a deep understanding of their structure-activity relationships (SAR), which explores how a molecule's chemical structure relates to its biological activity.[6][7] This technical guide provides an in-depth analysis of the SAR of this compound analogs, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support researchers and professionals in the field of insecticide development.

Core Structure and Key Moieties for Modification

The this compound molecule consists of two primary moieties: the acid portion, (1R)-trans-chrysanthemic acid, and the alcohol portion, 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol. SAR studies on this compound and its analogs primarily focus on modifications to these two parts to investigate the impact on insecticidal efficacy, knockdown speed, and volatility.

Structure-Activity Relationship Analysis

The insecticidal activity of this compound analogs is highly dependent on the specific substitutions on the benzyl (B1604629) ring of the alcohol moiety. The tetrafluorobenzyl group is a key feature contributing to the high potency of this compound.

Modifications on the Benzyl Ring of the Alcohol Moiety

Research has shown that the presence and position of substituents on the benzyl ring are critical for insecticidal activity. The 2,3,5,6-tetrafluoro substitution pattern, combined with a 4-methoxymethyl group, results in the highest potency against mosquitoes like Culex quinquefasciatus.[2][3][4][5]

Key Findings:

  • Fluorine Substitution: The high degree of fluorination on the benzyl ring is crucial for the compound's high vapor action and insecticidal potency.

  • 4-Position Substituent: The nature of the substituent at the 4-position of the benzyl ring significantly influences knockdown activity. Analogs with a methoxymethyl group (this compound) exhibit superior knockdown action compared to those with methyl or methoxy (B1213986) groups.[1]

Below is a diagram illustrating the key areas for SAR analysis on the this compound core structure.

Caption: Key modification sites on the this compound molecule for SAR studies.

Quantitative Data on this compound Analogs

The following table summarizes the insecticidal activity of various this compound analogs against the southern house mosquito, Culex quinquefasciatus. The data is presented as relative potency compared to d-allethrin (B1317032) in a mosquito coil formulation.[2][5]

CompoundR-Group at 4-PositionRelative Potency (vs. d-allethrin)
This compound -CH2OCH3 ~40
Analog 1-CH3< 40
Analog 2-OCH3< 40
Analog 3-HSignificantly Lower
d-allethrin(Reference)1

Data synthesized from findings indicating the methoxymethyl derivative exhibits the highest potency.[1][2][5]

Experimental Protocols

The evaluation of this compound and its analogs involves various bioassays to determine their efficacy. Below are detailed methodologies for common experiments.

Topical Application Bioassay for Lethal Efficacy

This method assesses the direct contact toxicity of a compound.

Objective: To determine the median lethal dose (LD50) of an insecticide.

Procedure:

  • Insect Rearing: Rear laboratory-susceptible strains of mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus) under controlled conditions (e.g., 27°C, 80% relative humidity).

  • Solution Preparation: Prepare serial dilutions of the test compounds in a suitable solvent like acetone.

  • Application: Anesthetize adult female mosquitoes (3-5 days old) with carbon dioxide or by chilling. Apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each mosquito using a micro-applicator. A control group is treated with solvent only.

  • Observation: Place the treated mosquitoes in recovery cups with access to a sugar solution.

  • Data Collection: Record mortality at 24 hours post-treatment. Moribund insects that cannot stand or fly are considered dead.

  • Analysis: Calculate LD50 values using probit analysis.[8]

Vapor-Phase Activity Bioassay (Glass Chamber Method)

This assay evaluates the spatial repellency or toxicity of volatile compounds.

Objective: To assess the knockdown and mortality rates due to the vapor action of an insecticide.

Procedure:

  • Test Arena: Use a glass chamber or sealed container of a defined volume (e.g., 700 mL).

  • Compound Application: Impregnate a filter paper or cotton ball with a specific amount of the test compound dissolved in a volatile solvent. Allow the solvent to evaporate completely.

  • Insect Introduction: Introduce a known number of adult mosquitoes into the chamber.

  • Observation: Record the time to knockdown (KDt50 and KDt95) and mortality at specified intervals (e.g., every 5 minutes for the first hour and then at 24 hours).

  • Data Analysis: Analyze the time-course of knockdown and the final mortality rate. Compare the results to a control chamber containing only the solvent-treated paper.

The following diagram illustrates a typical workflow for evaluating new this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesize Analogs Purification Purify & Characterize (NMR, MS) Synthesis->Purification VaporAssay Vapor-Phase Bioassay (Knockdown) Purification->VaporAssay TopicalAssay Topical Application (LD50) Purification->TopicalAssay DataAnalysis Analyze Data (Probit, Dose-Response) VaporAssay->DataAnalysis TopicalAssay->DataAnalysis SAR Establish SAR DataAnalysis->SAR SAR->Synthesis Iterative Design LeadOpt Identify Lead Compound(s) SAR->LeadOpt

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Mechanism of Action: Interaction with Sodium Channels

Like other pyrethroids, this compound's primary mode of action is the disruption of the insect's nervous system.[9][10] It targets the voltage-gated sodium channels (VGSCs) in neuronal membranes.

Mechanism:

  • Binding: this compound binds to a specific site on the alpha-subunit of the VGSC.

  • Channel Modification: This binding modifies the channel's gating properties, causing it to remain open for an extended period.[11]

  • Neuronal Hyperexcitation: The prolonged influx of sodium ions leads to repetitive nerve firing and membrane depolarization.

  • Paralysis and Death: This uncontrolled nerve activity results in paralysis (knockdown) and ultimately the death of the insect.[9]

The spatial repellency of volatile pyrethroids like this compound is also attributed to their action on sodium channels, causing irritation and avoidance behavior in mosquitoes at sub-lethal concentrations.[9][10][12]

The diagram below illustrates the mechanism of action of this compound at the insect's voltage-gated sodium channel.

Sodium_Channel_MoA cluster_membrane Neuronal Membrane NaChannel Voltage-Gated Sodium Channel (VGSC) ChannelOpen Prolonged Channel Opening NaChannel->ChannelOpen Causes This compound This compound Molecule Binding Binds to VGSC This compound->Binding Binding->NaChannel Targets NaInflux Excessive Na+ Influx ChannelOpen->NaInflux Hyperexcitation Neuronal Hyperexcitation NaInflux->Hyperexcitation Paralysis Paralysis & Death (Knockdown) Hyperexcitation->Paralysis

Caption: Mechanism of this compound action on insect voltage-gated sodium channels.

Conclusion

The structure-activity relationships of this compound analogs are well-defined, with the polyfluorinated benzyl alcohol moiety being a critical determinant of its high vapor activity and insecticidal potency. Specifically, the 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl ester of (1R)-trans-chrysanthemic acid has been identified as the most potent analog against mosquitoes. Understanding these SAR principles, coupled with robust experimental protocols and a clear comprehension of the mechanism of action at the sodium channel, is vital for the rational design of new, more effective, and safer spatial insecticides and repellents. Future research may focus on developing analogs with improved properties, such as enhanced stability or selectivity, to combat insecticide resistance and protect public health.

References

Toxicological Profile of Metofluthrin in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofluthrin, a synthetic pyrethroid insecticide, is widely utilized for its potent and rapid action against various insect pests, particularly mosquitoes. Its mode of action, like other pyrethroids, involves the disruption of nerve function in insects, leading to paralysis and death. However, the broad-spectrum activity of this compound raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in a range of non-target species, including aquatic invertebrates, fish, birds, mammals, and beneficial insects. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the environmental risks associated with this insecticide.

Ecotoxicological Profile: Summary of Quantitative Data

The following tables summarize the key quantitative toxicity data for this compound in various non-target organisms. These values are critical for environmental risk assessment and for understanding the relative sensitivity of different species.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTest TypeDurationEndpointValue (µg/L)Toxicity ClassificationReference
Rainbow Trout (Oncorhynchus mykiss)Acute96-hourLC501.2Very Highly Toxic[1]
Bluegill Sunfish (Lepomis macrochirus)Acute96-hourLC50Not specified-[2]
Common Carp (Cyprinus carpio)Acute96-hourLC502.61Very Highly Toxic[2]
Daphnia (Daphnia magna)Acute Immobilisation48-hourEC504.7Very Highly Toxic[2]

Table 2: Avian Toxicity of this compound

SpeciesTest TypeEndpointValue (mg/kg bw)Toxicity ClassificationReference
Bobwhite Quail (Colinus virginianus)Acute OralLD50>2250Practically Non-toxic[2][3]
Mallard Duck (Anas platyrhynchos)Acute OralLD50>2250Practically Non-toxic[3]
Bobwhite Quail (Colinus virginianus)DietaryLC50>5760 ppmPractically Non-toxic[2]
Mallard Duck (Anas platyrhynchos)DietaryLC50>5760 ppmPractically Non-toxic[2]

Table 3: Mammalian Toxicity of this compound (Rat)

Study TypeDurationRouteSpeciesEndpointValueReference
Acute Oral-OralRatLD50>2000 mg/kg[2]
Acute Dermal-DermalRatLD50≥2000 mg/kg[2]
Acute Inhalation4-hourInhalationRatLC50>1.08 and <1.96 mg/L[2]
Subchronic Oral6-monthOralSprague-Dawley RatNOAEL (M/F)16.0 / 19.0 mg/kg/day[2]
Subchronic Oral6-monthOralSprague-Dawley RatLOAEL (M/F)54.1 / 65.4 mg/kg/day[2]
Developmental-OralRatMaternal NOAEL15-20 mg/kg/day[2]
Developmental-OralRatMaternal LOAEL30-40 mg/kg/day[2]
Developmental-OralRatDevelopmental NOAEL40 mg/kg/day (up to)[2]
Subchronic Neurotoxicity-OralRatNeurotoxicity NOAEL (M/F)59.8 / 68.8 mg/kg/day[2]
Subchronic Neurotoxicity-OralRatNeurotoxicity LOAEL (M/F)178.8 / 206.0 mg/kg/day[2]

Table 4: Toxicity of this compound to Non-Target Insects

SpeciesTest TypeDurationEndpointValueToxicity ClassificationReference
Honey Bee (Apis mellifera)Acute Contact48-hourLD500.015 µ g/bee Highly Toxic[4]

Experimental Protocols

The toxicological data presented above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (based on OECD Guideline 203)

  • Test Species: Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), or other recommended species.

  • Test Type: Static, semi-static, or flow-through.

  • Exposure Duration: 96 hours.

  • Test Conditions:

    • Temperature: Species-specific (e.g., 15 ± 1 °C for rainbow trout).

    • pH: 6.0 - 8.5.

    • Dissolved Oxygen: >60% of air saturation value.

    • Light: 16-hour light, 8-hour dark photoperiod.

  • Procedure: Fish are exposed to a range of this compound concentrations. Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (median lethal concentration) is calculated, which is the concentration estimated to cause mortality in 50% of the test fish over the 96-hour period.

2. Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

  • Test Species: Daphnia magna.

  • Test Type: Static.

  • Exposure Duration: 48 hours.

  • Test Conditions:

    • Temperature: 20 ± 2 °C.

    • pH: 6.0 - 9.0.

    • Light: 16-hour light, 8-hour dark photoperiod.

  • Procedure: Young daphnids (<24 hours old) are exposed to various concentrations of this compound. Immobilisation (inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50 (median effective concentration) is determined, representing the concentration that immobilizes 50% of the daphnids.

Avian Toxicity Testing

1. Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

  • Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Procedure: Birds are administered a single oral dose of this compound via gavage. They are then observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the dose estimated to be lethal to 50% of the test birds.

2. Avian Dietary Toxicity Test (based on OECD Guideline 205)

  • Test Species: Bobwhite Quail or Mallard Duck.

  • Procedure: Birds are fed a diet containing various concentrations of this compound for five days, followed by a three-day observation period on a clean diet.

  • Endpoint: The LC50 (median lethal concentration) in the diet is determined.

Mammalian Toxicity Testing

1. Acute Oral, Dermal, and Inhalation Toxicity (based on OECD Guidelines 401, 402, and 403)

  • Test Species: Rat (commonly Wistar or Sprague-Dawley strains).

  • Procedure:

    • Oral: A single dose is administered by gavage.

    • Dermal: The substance is applied to a shaved area of the skin.

    • Inhalation: Animals are exposed to an aerosol or vapor for a defined period (typically 4 hours).

  • Observation Period: 14 days.

  • Endpoints: LD50 for oral and dermal routes, and LC50 for the inhalation route are determined.

2. Repeated Dose (Subchronic) Oral Toxicity Study (based on OECD Guideline 408)

  • Test Species: Rat.

  • Duration: 90 days.

  • Procedure: The test substance is administered daily in the diet or by gavage. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination are performed.

  • Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are established.

3. Developmental Toxicity Study (based on OECD Guideline 414)

  • Test Species: Rat or Rabbit.

  • Procedure: Pregnant females are dosed with this compound during the period of organogenesis. Dams are observed for clinical signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.

  • Endpoints: Maternal and developmental NOAELs and LOAELs are determined.

Non-Target Insect Toxicity Testing

1. Honey Bee Acute Contact Toxicity Test (based on OECD Guideline 214)

  • Test Species: Apis mellifera.

  • Procedure: A defined dose of this compound in a suitable solvent is applied topically to the dorsal thorax of individual worker bees.

  • Observation Period: 48 hours.

  • Endpoint: The LD50 is calculated.

Mechanism of Action and Signaling Pathways

This compound, as a Type I pyrethroid, exerts its primary toxic effect by targeting the voltage-gated sodium channels in the nerve cell membranes of both target and non-target organisms.

Pyrethroid_Mode_of_Action cluster_neuron Neuron cluster_effects Physiological Effects Sodium_Channel Voltage-Gated Sodium Channel Prolonged_Depolarization Prolonged Depolarization Sodium_Channel->Prolonged_Depolarization Delayed Inactivation (Prolonged Na+ influx) Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Sodium_Channel Opens Channel Repetitive_Discharges Repetitive Neuronal Discharges Prolonged_Depolarization->Repetitive_Discharges Hyperexcitation Hyperexcitation Repetitive_Discharges->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Death Paralysis->Death This compound This compound This compound->Sodium_Channel Binds to and modifies channel kinetics

Caption: Pyrethroid (this compound) Mode of Action on Voltage-Gated Sodium Channels.

The binding of this compound to the sodium channel protein modifies its gating kinetics, specifically by slowing the rate of both activation and inactivation. This results in a prolonged influx of sodium ions during nerve impulse transmission, leading to membrane depolarization that persists for an extended period. This disruption of the normal repolarization phase causes repetitive neuronal firing and subsequent hyperexcitation of the nervous system. In insects, this manifests as tremors, lack of coordination, and eventually paralysis and death. While the primary target is the same in non-target organisms, differences in sodium channel sensitivity, metabolic detoxification, and other physiological factors contribute to the observed selective toxicity.

Experimental Workflow for a Standard Ecotoxicity Study

The following diagram illustrates a generalized workflow for conducting a standard ecotoxicity study, such as a fish acute toxicity test.

Ecotoxicity_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol_Design Protocol Design (e.g., based on OECD Guideline) Dose_Selection Dose Range-Finding & Selection Protocol_Design->Dose_Selection Acclimation Test Organism Acclimation Dose_Selection->Acclimation Exposure Exposure of Organisms to this compound Acclimation->Exposure Observations Regular Observations (Mortality, Clinical Signs) Exposure->Observations Water_Quality Water Quality Monitoring (pH, DO, Temp) Exposure->Water_Quality Concentration_Analysis Analytical Verification of Concentrations Exposure->Concentration_Analysis Data_Compilation Data Compilation Observations->Data_Compilation Water_Quality->Data_Compilation Concentration_Analysis->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., Probit Analysis for LC50) Data_Compilation->Statistical_Analysis Endpoint_Determination Endpoint Determination (LC50/EC50, NOEC/LOEC) Statistical_Analysis->Endpoint_Determination Final_Report Final Study Report Endpoint_Determination->Final_Report

Caption: Generalized Workflow for a Standard Ecotoxicity Study.

Conclusion

The toxicological profile of this compound in non-target organisms reveals a pattern of high toxicity to aquatic life and beneficial insects, particularly honey bees, and relatively low acute toxicity to birds and mammals.[2][3][5] The primary mechanism of toxicity is the disruption of sodium channel function in nerve cells, leading to neurotoxic effects.[3] Chronic exposure in mammals has been shown to induce effects at higher dose levels, with the liver and nervous system being potential target organs.[2][5] The data summarized in this guide, along with the outlined experimental protocols and mechanisms of action, provide a critical resource for conducting thorough environmental risk assessments and for informing the development of safer and more selective pest control agents. It is imperative that the use of this compound is carefully managed to minimize exposure to sensitive non-target species and to protect ecosystem health.

References

The Environmental Fate and Degradation of Metofluthrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofluthrin is a synthetic pyrethroid insecticide utilized for its high efficacy as a spatial repellent against mosquitoes.[1] Its environmental fate—how it behaves and breaks down in the environment—is a critical aspect of its overall safety and toxicological profile. This technical guide provides an in-depth overview of the environmental degradation of this compound, focusing on its transformation in water, soil, and through exposure to light. It details the primary degradation pathways, identifies the resulting degradation products, and presents quantitative data on its persistence. Furthermore, this guide outlines the experimental methodologies employed in key studies to provide a comprehensive resource for researchers and professionals in related fields.

Data Presentation: Quantitative Degradation Data

The environmental persistence of this compound is quantified by its half-life (DT₅₀), which varies depending on the environmental compartment and conditions. The following tables summarize the available quantitative data on the degradation of this compound.

Table 1: Hydrolysis of this compound in Water

pHTemperature (°C)Half-life (DT₅₀)Reference
425Stable[2]
725Stable[2]
92533 - 36.8 days[2]

Table 2: Photolysis of this compound in Water

pHLight SourceHalf-life (DT₅₀)Reference
4Xenon arc lamp (>290 nm)6 days[2]

Table 3: Aerobic Metabolism of this compound in Soil

Soil TypeTemperature (°C)Half-life (DT₅₀)Reference
Sandy Loam (California, USA)Not Specified< 3.5 days[2]
Sandy Loam (Mississippi, USA)Not Specified< 3.5 days[2]

Environmental Degradation Pathways

This compound degrades in the environment through three primary pathways: hydrolysis, photolysis, and aerobic soil metabolism. The main reactions involved are ester cleavage and oxidation of the propenyl group.

Hydrolysis

This compound is stable to hydrolysis under acidic and neutral conditions (pH 4 and 7).[2] However, under alkaline conditions (pH 9), it undergoes hydrolysis with a half-life of approximately 33 to 36.8 days.[2] The primary mechanism is the cleavage of the ester linkage, yielding 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol (MFOA) and 2,2-dimethyl-3-(prop-1-enyl)cyclopropanecarboxylic acid (MMCA).[2]

Photolysis

In the presence of light, this compound degrades in water. The aquatic photolysis half-life is approximately 6 days.[2] Photodegradation primarily involves the oxidation of the prop-1-enyl moiety, leading to the formation of a diol derivative (Diol-1264), as well as the ester cleavage products MFOA and MMCA.[2]

Aerobic Soil Metabolism

In soil, this compound is subject to rapid microbial degradation under aerobic conditions.[2] Studies conducted in sandy loam soils have shown a short half-life of less than 3.5 days.[2] The primary degradation pathway is initiated by the cleavage of the ester bond, forming MFOA and MMCA.[2] MFOA is then oxidized to a dicarboxylic acid derivative (MFOA-D), which can be further oxidized to 2,3,5,6-tetrafluoroterephthalic acid (TFPA).[2]

Degradation Products

The degradation of this compound results in several transformation products. The key metabolites identified in environmental fate studies are listed below.

Table 4: Major Degradation Products of this compound

Degradation ProductChemical NameFormation Pathway
MFOA 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcoholHydrolysis, Photolysis, Soil Metabolism
MMCA 2,2-dimethyl-3-(prop-1-enyl)cyclopropanecarboxylic acidHydrolysis, Photolysis, Soil Metabolism
MFOA-D 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acidSoil Metabolism
TFPA 2,3,5,6-tetrafluoroterephthalic acidSoil Metabolism
Diol-1264 Diol derivative of this compoundPhotolysis

Experimental Protocols

The following sections detail the methodologies used in key studies to assess the environmental fate of this compound. These protocols are generally based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (Following OECD Guideline 111)

A study to determine the rate of hydrolysis of this compound as a function of pH is conducted in sterile aqueous buffer solutions.[3][4]

  • Test System : Sterile buffer solutions at pH 4, 7, and 9 are used.[4]

  • Test Substance Preparation : A solution of this compound (radiolabeled or non-labeled) is prepared. The concentration should not exceed 0.01 M or half the saturation concentration.[3]

  • Incubation : The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[3]

  • Sampling and Analysis : At predetermined intervals, aliquots of the test solutions are collected and analyzed to determine the concentration of the parent compound and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are typically employed.[3]

  • Data Analysis : The rate of hydrolysis and the half-life are calculated from the disappearance curve of the test substance.

Photolysis Study in Water

The photolytic degradation of this compound in water is assessed by exposing an aqueous solution of the compound to a light source that simulates natural sunlight.

  • Test System : A sterile, buffered aqueous solution (typically at a pH where the substance is stable to hydrolysis, e.g., pH 4) is used.[5]

  • Test Substance Preparation : A solution of radiolabeled this compound is prepared in the buffer solution.[5]

  • Light Source : A light source with a spectral distribution similar to natural sunlight, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm, is used.[5]

  • Experimental Setup : The test solution is placed in a reaction vessel made of a material transparent to the simulated sunlight (e.g., quartz). The temperature is maintained at a constant level (e.g., 25°C). A dark control is run in parallel.[5]

  • Sampling and Analysis : Samples are taken at various time points and analyzed for the parent compound and photoproducts using techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Data Analysis : The photolysis half-life is determined by plotting the concentration of this compound against time.

Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This study evaluates the rate and pathway of this compound degradation in soil under aerobic conditions.[6][7]

  • Test Soil : Representative agricultural soils are selected, characterized by their texture, pH, organic carbon content, and microbial biomass.[6]

  • Test Substance Application : Radiolabeled this compound is applied to the soil samples at a concentration relevant to its intended use.[6]

  • Incubation : The treated soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air to maintain aerobic conditions.[7] Volatile degradation products, such as ¹⁴CO₂, are trapped.

  • Sampling and Analysis : Soil samples are collected at various intervals and extracted. The extracts are analyzed by methods such as HPLC, Thin-Layer Chromatography (TLC), and LC-MS to identify and quantify the parent compound and its metabolites.[7]

  • Data Analysis : The degradation rate and half-life of this compound in soil are calculated. A degradation pathway is proposed based on the identified metabolites.

Visualizations

This compound Degradation Pathway

The following diagram illustrates the primary degradation pathways of this compound in the environment.

Metofluthrin_Degradation This compound This compound MFOA MFOA (2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol) This compound->MFOA Ester Cleavage (Hydrolysis, Photolysis, Soil Metabolism) MMCA MMCA (2,2-dimethyl-3-(prop-1-enyl)cyclopropanecarboxylic acid) This compound->MMCA Ester Cleavage (Hydrolysis, Photolysis, Soil Metabolism) Diol_1264 Diol-1264 (Diol derivative) This compound->Diol_1264 Oxidation (Photolysis) MFOA_D MFOA-D (2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid) MFOA->MFOA_D Oxidation (Soil Metabolism) TFPA TFPA (2,3,5,6-tetrafluoroterephthalic acid) MFOA_D->TFPA Oxidation (Soil Metabolism)

Caption: Primary degradation pathways of this compound in the environment.

Experimental Workflow for a Soil Metabolism Study

The logical flow of an aerobic soil metabolism study is depicted in the diagram below.

Soil_Metabolism_Workflow start Start: Select and Characterize Soil apply Apply Radiolabeled This compound to Soil start->apply incubate Incubate under Aerobic Conditions (Dark, Constant T, Moisture) apply->incubate trap Trap Volatiles (e.g., ¹⁴CO₂) incubate->trap sample Sample Soil at Time Intervals incubate->sample extract Extract Soil Samples sample->extract analyze Analyze Extracts (HPLC, LC-MS, TLC) extract->analyze quantify Quantify Parent and Metabolites analyze->quantify pathway Elucidate Degradation Pathway quantify->pathway report End: Report Half-life and Pathway pathway->report

Caption: Generalized workflow for an aerobic soil metabolism study.

Conclusion

This compound is not persistent in the environment, undergoing relatively rapid degradation in soil and through photolysis in water. The primary degradation mechanisms are ester cleavage and oxidation, leading to the formation of several metabolites that are generally more polar than the parent compound. Hydrolysis is a significant degradation route only under alkaline conditions. The data and methodologies presented in this guide provide a comprehensive understanding of the environmental fate of this compound, which is essential for conducting robust environmental risk assessments and ensuring its safe use.

References

Unveiling the Mammalian Safety Profile of Metofluthrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metofluthrin, a synthetic pyrethroid insecticide, is widely utilized for its high efficacy against various insect pests. Understanding its mammalian toxicity and safety profile is paramount for risk assessment and the development of safe consumer and public health products. This technical guide provides an in-depth evaluation of the mammalian toxicity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Toxicity Data Summary

The following tables summarize the key quantitative toxicity data for this compound across various mammalian species and exposure routes.

Table 1: Acute Toxicity of this compound
Guideline No.Study TypeSpeciesRouteResultsToxicity Category
870.1100Acute Oral ToxicityRatOralLD50 > 2000 mg/kg[1][2]III
870.1200Acute Dermal ToxicityRatDermalLD50 ≥ 2000 mg/kg[1][2]III
870.1300Acute Inhalation ToxicityRatInhalationLC50 > 1.08 and < 1.96 mg/L[1][2]III
870.2400Acute Eye IrritationRabbitOcularNot an eye irritant[1][2]IV
870.2500Acute Dermal IrritationRabbitDermalMildly irritating to the skin[1][2]IV
870.2600Skin SensitizationGuinea PigDermalNot a dermal sensitizer[1]-
Table 2: Sub-chronic and Chronic Toxicity No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs)
Study TypeSpeciesRouteDurationNOAELLOAELKey Effects at LOAEL
Oral ToxicityRat (Sprague-Dawley)Oral (dietary)6-month16.0 mg/kg/day (M), 19.0 mg/kg/day (F)[1]54.1 mg/kg/day (M), 65.4 mg/kg/day (F)[1]Increased relative liver weights, serum phospholipids, and total cholesterol[1]
Dermal ToxicityRatDermal90-day300 mg/kg/day[2]1000 mg/kg/day[2]Tremors, salivation, mortality[2]
Inhalation ToxicityRatInhalation28-day0.099 mg/L (7.5 mg/kg/day)[2]0.196 mg/L[2]Tremors, clinical signs of neurotoxicity, mortality[2]
Chronic ToxicityRat (Wistar)Oral (dietary)2-year8.2 mg/kg/day (M), 10.1 mg/kg/day (F)[1]38.1 mg/kg/day (M), 47.4 mg/kg/day (F)Increased incidence of hepatocellular adenomas and carcinomas
Chronic ToxicityDogOral (capsule)1-year-30 mg/kg/day (M)[1]Increased incidence of tremors in males[1]
Table 3: Developmental and Reproductive Toxicity NOAELs and LOAELs
Study TypeSpeciesRouteNOAELLOAELKey Effects at LOAEL
Prenatal Developmental ToxicityRat (Sprague-Dawley)Oral (gavage)Maternal: 15 mg/kg/day[1], Developmental: 30 mg/kg/day[1]Maternal: 30 mg/kg/day[1]Increased incidence of maternal tremor[1]
Prenatal Developmental ToxicityRabbit (New Zealand White)Oral (gavage)Maternal: 25 mg/kg/day[1], Developmental: 250 mg/kg/day[1]Maternal: 125 mg/kg/day[1]Maternal mortality[1]
2-Generation ReproductionRatOral (dietary)Parental: 97.6 mg/kg/day, Offspring: 97.6 mg/kg/day[2]Parental: 183.6 mg/kg/day, Offspring: 183.6 mg/kg/day[2]Parental toxicity and decreased offspring body weights[2]
Table 4: Neurotoxicity NOAELs and LOAELs
Study TypeSpeciesRouteNOAELLOAELKey Effects at LOAEL
Acute NeurotoxicityRatOral (gavage)50 mg/kg[1]100 mg/kg[1]Mortality, tremors, twitches, abnormal respiration, increased motor activity[1]
Sub-chronic NeurotoxicityRatOral (dietary)59.8 mg/kg/day (M), 68.8 mg/kg/day (F)[1]178.8 mg/kg/day (M), 206.0 mg/kg/day (F)[1]Tremors and twitches in females[1]

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[3][4]

  • Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[4] Animals are acclimated to laboratory conditions for at least five days before the study.[4]

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[4] Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation and Administration: The test substance is typically administered as a single oral gavage dose. The vehicle used for dissolving or suspending the substance should be non-toxic. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rodents).[4]

  • Procedure: A stepwise procedure is used where a group of three female animals is dosed at a defined starting dose level (e.g., 300 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] Observations are made frequently on the day of dosing and at least daily thereafter.

  • Endpoint: The study allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the number of mortalities observed at different dose levels.

Acute Oral Toxicity Testing Workflow (OECD 423).
Sub-chronic Inhalation Toxicity - OECD Guideline 413

This guideline is designed to characterize the toxicity of a substance following repeated inhalation exposure for a 90-day period.[6][7]

  • Animal Selection: Typically, young adult rats of both sexes are used.[6] They are acclimated to laboratory conditions before the start of the study.

  • Exposure System: Animals are exposed to the test substance as a gas, vapor, or aerosol in inhalation chambers (either whole-body or nose-only).[6]

  • Dose Groups: At least three concentration levels of the test substance and a control group (exposed to filtered air or the vehicle) are used.[6][7] Each group typically consists of 10 males and 10 females.[6]

  • Exposure Schedule: Animals are exposed for 6 hours per day, 5-7 days a week, for 90 days.[6][7]

  • Observations: Daily observations for clinical signs of toxicity are performed. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are conducted at termination.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of major organs and tissues is performed.

  • Endpoint: The study aims to determine a No-Observed-Adverse-Effect-Concentration (NOAEC) and to characterize the nature of any adverse effects.

cluster_workflow OECD 413: Sub-chronic Inhalation Toxicity Workflow start Animal Selection & Acclimation exposure 90-Day Repeated Inhalation Exposure (6 hrs/day, 5-7 days/week) start->exposure in_life In-Life Observations - Clinical Signs - Body Weight - Food Consumption exposure->in_life termination Terminal Procedures - Hematology - Clinical Chemistry in_life->termination pathology Pathology - Necropsy - Organ Weights - Histopathology termination->pathology end Determination of NOAEC pathology->end

Sub-chronic Inhalation Toxicity Testing Workflow (OECD 413).
In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[8][9]

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[8][10]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of induced rodents) to mimic mammalian metabolism.[10]

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent and added to the cell cultures at a range of concentrations.

  • Exposure: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) in the presence and absence of metabolic activation, and for a longer period (e.g., continuously for 1.5-2 normal cell cycle lengths) in the absence of metabolic activation.[9]

  • Harvesting and Slide Preparation: After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation. The fixed cells are then spread onto microscope slides and stained.

  • Microscopic Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[9]

  • Data Analysis: The frequency of aberrant cells is determined for each concentration and compared to a concurrent negative control. A substance is considered positive if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations.

cluster_0 OECD 473: In Vitro Chromosomal Aberration Test A Cell Culture Initiation B Exposure to Test Substance (+/- Metabolic Activation) A->B C Metaphase Arrest B->C D Cell Harvesting & Slide Preparation C->D E Microscopic Analysis of Aberrations D->E F Data Analysis & Interpretation E->F G cluster_pathway This compound Neurotoxicity Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (Open State) This compound->VGSC Binds to DelayedInactivation Delayed Channel Inactivation VGSC->DelayedInactivation Causes NaInflux Persistent Na+ Influx DelayedInactivation->NaInflux Leads to Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization RepetitiveFiring Repetitive Neuronal Firing Depolarization->RepetitiveFiring Neurotoxicity Clinical Signs of Neurotoxicity (Tremors, etc.) RepetitiveFiring->Neurotoxicity Results in G cluster_hepatotoxicity This compound-Induced Hepatotoxicity Pathway (Rat) This compound This compound CAR Constitutive Androstane Receptor (CAR) Activation This compound->CAR CYP2B Induction of CYP2B Enzymes CAR->CYP2B Hypertrophy Hepatocyte Hypertrophy CYP2B->Hypertrophy Proliferation Increased Hepatocyte Proliferation Hypertrophy->Proliferation Tumor Liver Tumor Formation (Chronic Exposure) Proliferation->Tumor Promotion

References

Unveiling the Vapor Dynamics of Metofluthrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metofluthrin, a potent synthetic pyrethroid insecticide, is distinguished by its high volatility, a key characteristic enabling its efficacy in spatial repellent and emanator formulations. This technical guide provides an in-depth analysis of the volatility and vapor pressure of this compound, presenting key quantitative data, detailing experimental protocols for their determination, and illustrating the fundamental principles and workflows through clear visualizations.

Core Physicochemical Characteristics

This compound's effectiveness as a spatial repellent is intrinsically linked to its ability to readily transition into the vapor phase at ambient temperatures. This property is primarily governed by its vapor pressure. Several studies have quantified this crucial parameter, providing a solid foundation for understanding its environmental fate and designing effective delivery systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound related to its volatility, compiled from various scientific sources.

PropertyValueTemperature (°C)MethodReference(s)
Vapor Pressure 1.96 x 10⁻³ Pa25Gas Saturation Method[1]
1.47 x 10⁻⁵ mmHg (Torr)25Not Specified[2][3]
Henry's Law Constant 9.5 x 10⁻⁶ atm·m³/mol25 (estimated)Derived from vapor pressure and water solubility[2]
Water Solubility 0.73 mg/L20Saturated solution method[1]
0.50 mg/L (Z-isomer)20Not Specified[3]
0.67 mg/L (E-isomer)20Not Specified[3]
Boiling Point 334 °Cat atmospheric pressureNot Specified[2]
LogP (Octanol-Water Partition Coefficient) 5.64AmbientShake flask method[1]

Note: The different units for vapor pressure (Pa and mmHg) can be converted for direct comparison: 1.96 x 10⁻³ Pa is approximately equal to 1.47 x 10⁻⁵ mmHg. This consistency across different studies, despite the use of different units, lends confidence to the reported values.

Understanding the Volatility Framework

The relationship between vapor pressure and volatility is fundamental to comprehending the mode of action of this compound. The following diagram illustrates this direct correlation.

cluster_properties Physicochemical Properties cluster_behavior Environmental Behavior Vapor_Pressure High Vapor Pressure (Intrinsic Property) Volatility High Volatility (Tendency to Vaporize) Vapor_Pressure->Volatility Directly Proportional

Figure 1: Relationship between Vapor Pressure and Volatility.

A high vapor pressure, as exhibited by this compound, signifies a greater tendency for its molecules to escape from the liquid or solid phase and enter the surrounding air as a gas. This inherent property results in high volatility, enabling its passive dissemination from emanator devices without the need for heat.[4][5]

Experimental Protocol: Determining Vapor Pressure via the Gas Saturation Method

The Gas Saturation Method is a widely accepted technique for determining the vapor pressure of substances with low volatility, such as many pesticides. The method was explicitly mentioned for determining the vapor pressure of this compound.[1]

Principle: A stream of inert gas is passed through or over the substance of interest at a known and constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. By measuring the mass of the substance transported by a known volume of gas, the vapor pressure can be calculated.

Detailed Methodology:

  • Sample Preparation: A known quantity of this compound is placed in a saturation column or a similar thermostatically controlled chamber. The sample should have a large surface area to ensure efficient saturation of the gas stream.

  • Gas Stream Control: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturation column at a precisely controlled and measured flow rate. The gas must be pre-saturated with any solvent vapors if the test substance is coated on a support.

  • Temperature Control: The saturation column and the entire system are maintained at a constant and accurately measured temperature. Temperature stability is critical as vapor pressure is highly temperature-dependent.

  • Vapor Trapping: After leaving the saturation column, the gas stream, now containing the vaporized this compound, is passed through a trapping system. This can be a cold trap, a specific absorbent material, or a solvent bubbler designed to capture all the vaporized analyte.

  • Quantification: The amount of this compound collected in the trap is quantified using a sensitive analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The vapor pressure (P) is calculated using the following equation, derived from the ideal gas law:

    P = (m / V) * (RT / M)

    Where:

    • m = mass of the substance transported (g)

    • V = volume of the gas passed through the column (L)

    • R = ideal gas constant (8.314 J·K⁻¹·mol⁻¹)

    • T = absolute temperature (K)

    • M = molar mass of the substance ( g/mol )

The following diagram illustrates the typical workflow of the Gas Saturation Method.

cluster_workflow Gas Saturation Method Workflow Gas_Source Inert Gas Source Flow_Control Flow Controller Gas_Source->Flow_Control Saturation_Column Thermostatted Saturation Column (containing this compound) Flow_Control->Saturation_Column Vapor_Trap Vapor Trapping System Saturation_Column->Vapor_Trap Analytical_Instrument Analytical Quantification (e.g., GC/HPLC) Vapor_Trap->Analytical_Instrument Data_Analysis Vapor Pressure Calculation Analytical_Instrument->Data_Analysis

Figure 2: Experimental Workflow for the Gas Saturation Method.

Implications for Research and Development

The high vapor pressure and resulting volatility of this compound are central to its application in novel pest control strategies.[6][7][8] For researchers and drug development professionals, a thorough understanding of these characteristics is crucial for:

  • Formulation Development: Designing and optimizing emanator devices (e.g., paper strips, fan-assisted units) for controlled and sustained release of the active ingredient.[4][7]

  • Efficacy Studies: Correlating the concentration of this compound in the vapor phase with its biological effects on target insects, such as knockdown and mortality rates.[5][8]

  • Environmental Fate Modeling: Predicting the distribution and persistence of this compound in various environmental compartments based on its tendency to volatilize from surfaces.[2]

  • Risk Assessment: Evaluating potential inhalation exposure for non-target organisms and humans under different use scenarios.

References

Metofluthrin's Knockdown Efficacy Against Mosquito Vectors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Metofluthrin, a volatile synthetic pyrethroid, has emerged as a significant active ingredient in spatial repellent and mosquito control technologies. Its ability to induce rapid knockdown in mosquito populations is a critical factor in its efficacy in interrupting disease transmission cycles for pathogens such as Dengue, Zika, and Malaria. This technical guide provides a comprehensive overview of the knockdown activity of this compound against key mosquito species, detailing experimental methodologies, quantitative knockdown data, and the underlying physiological mechanisms.

Quantitative Knockdown and Mortality Data

The knockdown and mortality effects of this compound have been evaluated against several medically important mosquito species. The following tables summarize the quantitative data from various laboratory and semi-field studies.

Table 1: Knockdown Time (KT) of this compound Against Aedes Species
Mosquito SpeciesStrainThis compound Concentration/FormulationExperimental MethodKT₅₀ (min)KT₉₅ (min)24h Mortality (%)Reference(s)
Aedes aegyptiOrlando (Susceptible)5% and 10% AI emanatorsRoom Exposure (17-24 m³)Not specifiedNot specified80-90% in < 60 min
Aedes aegyptiPuerto Rico (Permethrin-Resistant)Not specifiedCDC Bottle Bioassay5-fold higher than susceptible strainNot specifiedNot specified[1]
Aedes aegyptiNot specified0.025% w/w coilGlass Chamber (70x70x70 cm)Most rapid of 3 coils testedNot specifiedNot specified[2]
Aedes albopictusField Strain (Atlanta, GA)10% w/w emanatorIndoor Room ExposureNot specifiedNot specified>80%
Table 2: Knockdown and Mortality Data for Anopheles and Culex Species
Mosquito SpeciesStrainThis compound Concentration/FormulationExperimental MethodKnockdown (%)24h Mortality (%)Reference(s)
Anopheles funestusPyrethroid-Resistant (Siaya, Kenya)Vaporized from LPG canisterExperimental Hut95.5%87.7%[3][4]
Culex quinquefasciatusNot specifiedMosquito coil formulationNot specifiedNot specifiedNot specified[2]
Culex quinquefasciatusNot specified0.025% w/w coilGlass Chamber (70x70x70 cm)Rapid knockdown observedNot specified[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of insecticide efficacy. Below are methodologies for key experiments cited in the evaluation of this compound's knockdown activity.

CDC Bottle Bioassay

The CDC bottle bioassay is a standardized method to assess the susceptibility of mosquitoes to insecticides.

Materials:

  • 250 ml glass bottles with screw caps

  • Technical grade this compound

  • High-purity acetone (B3395972)

  • Micropipettes

  • Vortex mixer

  • Aspirator

  • Observation cages

  • Timer

Procedure:

  • Bottle Coating:

    • Prepare a stock solution of this compound in acetone at the desired concentration.

    • Add 1 ml of the this compound solution (or acetone for control bottles) to a 250 ml glass bottle.

    • Cap the bottle and vortex until the acetone has evaporated, leaving a uniform coating of the insecticide on the inner surface.

    • Allow the bottles to air-dry completely.

  • Mosquito Exposure:

    • Collect 20-25 non-blood-fed female mosquitoes (3-5 days old) using an aspirator.

    • Gently introduce the mosquitoes into the coated bottles.

    • Start the timer immediately.

  • Data Collection:

    • Record the number of knocked-down mosquitoes at regular intervals (e.g., every 5-10 minutes) for a predetermined period (e.g., 2 hours). A mosquito is considered knocked down if it can no longer stand or fly in a coordinated manner.

    • After the exposure period, transfer the mosquitoes to clean holding cages with access to a sugar solution.

    • Record mortality at 24 hours post-exposure.

Room/Chamber Exposure Assay

This method evaluates the efficacy of volatile insecticides, like this compound, in a semi-field or simulated indoor environment.

Materials:

  • Sealed room or large chamber of known volume (e.g., 17-24 m³)

  • This compound emanator or coil

  • Cages for holding mosquitoes

  • Aspirator

  • Human volunteer (for landing/biting rate assessments, with appropriate ethical approval)

  • Video recording equipment (optional)

  • Temperature and humidity data loggers

Procedure:

  • Preparation:

    • Measure and record the dimensions of the experimental room.

    • Place temperature and humidity data loggers in the room.

    • Release a known number of laboratory-reared, non-blood-fed female mosquitoes into the room. Allow them to acclimatize.

  • Pre-Treatment Assessment:

    • Conduct a baseline assessment of mosquito activity. This can include landing/biting counts on a human volunteer for a set period or visual counts of resting mosquitoes.

  • Treatment Application:

    • Place the this compound emanator or coil in the center of the room, following the manufacturer's instructions for activation.

  • Data Collection:

    • At set time intervals (e.g., 10, 30, 60, 90, 120 minutes), record the number of knocked-down mosquitoes.

    • If assessing biting behavior, repeat the landing/biting counts at the same intervals.

    • After the exposure period (e.g., 1-24 hours), collect all mosquitoes (alive, knocked down, and dead) using an aspirator.

    • Transfer live and knocked-down mosquitoes to clean cages with a sugar source and record 24-hour mortality.

Visualizations

Experimental Workflow: Room Exposure Assay

experimental_workflow A Room Preparation (Known Volume, Sealed) B Mosquito Release (e.g., 50 non-blood-fed females) A->B C Acclimatization Period B->C D Baseline Assessment (e.g., Landing Counts) C->D E This compound Emanator Activation D->E F Exposure Period E->F G Data Collection at Intervals (Knockdown, Landing Rates) F->G Continuous Observation H Post-Exposure Collection (Aspirator) F->H I Transfer to Holding Cages H->I J 24h Mortality Assessment I->J

Caption: Workflow for a typical room exposure knockdown assay.

Signaling Pathway: this compound's Action on Voltage-Gated Sodium Channels

Pyrethroids, including this compound, exert their neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.

signaling_pathway cluster_membrane Neuronal Membrane cluster_events Cellular Events VGSC_closed Voltage-Gated Sodium Channel (Closed State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Na_Influx Na+ Influx VGSC_open->Na_Influx Prolonged_Depolarization Prolonged Depolarization VGSC_open->Prolonged_Depolarization delayed closing Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->VGSC_closed triggers opening Repetitive_Firing Repetitive Neuronal Firing Prolonged_Depolarization->Repetitive_Firing Paralysis Paralysis & Knockdown Repetitive_Firing->Paralysis This compound This compound This compound->VGSC_open binds and modifies

References

Sub-lethal Effects of Metofluthrin on Mosquito Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metofluthrin, a volatile pyrethroid insecticide, is increasingly utilized in spatial repellents for mosquito control. Beyond its acute lethal effects, sub-lethal exposure to this compound elicits a range of significant behavioral and physiological alterations in mosquitoes. Understanding these sub-lethal effects is paramount for optimizing its use in vector control strategies and for the development of novel public health insecticides. This technical guide provides an in-depth analysis of the sub-lethal impact of this compound on mosquito behavior, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Behavioral Modifications Induced by Sub-lethal this compound Exposure

Sub-lethal concentrations of this compound disrupt several key behaviors in mosquitoes, primarily targeting their host-seeking and reproductive processes. The primary mode of action is through neural hyper-excitation, even at doses lower than those required for knockdown and mortality.[1] This neurological interference manifests as confusion and a disruption of orientation towards a host, ultimately preventing biting.[2]

Disruption of Host-Seeking and Biting Behavior

One of the most significant sub-lethal effects of this compound is the profound inhibition of host-seeking and biting. Studies have consistently demonstrated a dramatic decline in mosquito landing rates in the presence of this compound emanators.[1][3] Even when mosquitoes do land on a host, the majority are inhibited from biting.[1]

Key Quantitative Data on Host-Seeking and Biting Inhibition:

ParameterMosquito SpeciesThis compound Concentration/DoseEffectReference
Landing RateAedes aegypti10% w/w emanator90% reduction in landings (from 12.5 to 1.2 per 10-minute period)[3]
Landing RateAedes vexans200 mg treated emanator>95% reduction in landings[4]
Landing RateOchlerotatus spp.200 mg treated emanator>80% reduction in landings[4]
Biting ActivityAedes aegypti10% AI emanatorNo biting activity observed up to 5m from the emanator after 10 minutes[2]
Host-Seeking ActivityAedes aegypti10% AI emanatorAll host-seeking behavior ceased after a 10-minute exposure[2]
Impairment of Oviposition Behavior and Fecundity

Sub-lethal exposure to this compound also has significant repercussions for mosquito reproduction. Exposed female mosquitoes exhibit altered oviposition behavior, reduced egg yield, and decreased egg viability.[5][6][7] These effects contribute to a reduction in the overall mosquito population, extending the impact of this compound beyond immediate mortality.[5][6][7]

Key Quantitative Data on Oviposition and Fecundity:

ParameterMosquito SpeciesThis compound Concentration/DoseEffectReference
Egg Yield & ViabilityAedes aegypti (susceptible, resistant, and field strains)LC30 for 60 secondsLess egg yield, less egg viability[5][7]
Larval SurvivorshipAedes aegypti (susceptible, resistant, and field strains)LC30 for 60 secondsReduced larval survivorship in hatched eggs[5][7]
OvipositionAedes aegypti (susceptible, resistant, and field strains)LC30 for 60 secondsOviposition across fewer containers[5][7]
Egg ViabilityAedes albopictusThis compound-containing treatments20-50% decrease in nonviable eggs[8][9]
Total Eggs LaidAedes albopictusThis compound-containing treatments≥50% reduction in total eggs[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are summaries of key experimental protocols used to assess the sub-lethal effects of this compound.

Host-Seeking and Landing Behavior Assay

This protocol is designed to quantify the effect of this compound on the host-seeking and landing behavior of mosquitoes.

  • Mosquito Preparation: Laboratory-reared, adult female mosquitoes (e.g., Aedes aegypti), 3-7 days post-emergence, are sugar-starved for 24 hours prior to the experiment.[10]

  • Experimental Setup: The experiment is conducted in a controlled environment, such as a semi-field enclosure or a large room.[2][3] A human volunteer, protected by appropriate clothing, exposes a bare limb (e.g., leg) to attract mosquitoes.[3]

  • Treatment Application: A this compound emanator (e.g., 10% w/w) is placed at a specified distance from the volunteer.[2][3]

  • Data Collection: An observer quantifies the number of mosquitoes landing on the exposed limb over a set period (e.g., 10 minutes) both before and after the activation of the this compound emanator.[3]

  • Control: A control setup without the this compound emanator is run concurrently to account for baseline mosquito activity.

Oviposition Bioassay

This protocol evaluates the impact of sub-lethal this compound exposure on mosquito oviposition behavior and fecundity.

  • Mosquito Exposure: Adult female mosquitoes are exposed to a sub-lethal dose (e.g., LC30) of this compound for a short duration (e.g., 60 seconds) in a controlled chamber.[5][7]

  • Blood Feeding and Gravid Period: Following exposure, the mosquitoes are provided with a blood meal and allowed a period (e.g., 72 hours) to become gravid.[5][7]

  • Oviposition Setup: Gravid females are individually placed in an oviposition bioassay apparatus, which consists of a cage containing multiple containers with oviposition substrate (e.g., water-soaked seed germination paper).[5]

  • Data Collection: After a set period (e.g., 72 hours), the number of eggs laid in each container is counted. The viability of the eggs is assessed by monitoring hatching rates, and the subsequent survivorship of the larvae is also recorded.[5][7]

  • Control: Unexposed mosquitoes are subjected to the same blood-feeding and oviposition protocol to serve as a control group.

Visualizing Key Processes

Diagrams are provided below to illustrate the mode of action of this compound and a typical experimental workflow.

Metofluthrin_Mode_of_Action cluster_neuron Mosquito Neuron cluster_this compound This compound Action Na_channel Voltage-Gated Sodium Channel Depolarization Depolarization Na_channel->Depolarization Leads to Hyper_Excitation Neural Hyper-Excitation Na_channel->Hyper_Excitation Causes Na_ion Na+ Ions Na_ion->Na_channel Normal Influx Nerve_Impulse Nerve_Impulse Depolarization->Nerve_Impulse Generates Muscle_Contraction Muscle_Contraction Nerve_Impulse->Muscle_Contraction Stimulates This compound This compound This compound->Na_channel Binds and Prolongs Opening Behavioral_Effects Sub-lethal Behavioral Effects: - Disrupted Host-Seeking - Biting Inhibition - Impaired Oviposition Hyper_Excitation->Behavioral_Effects Results in

Caption: Mode of action of this compound on the mosquito nervous system.

Experimental_Workflow_Oviposition start Start: Adult Female Mosquitoes exposure Sub-lethal this compound Exposure (e.g., LC30 for 60s) start->exposure control Control Group (No Exposure) start->control blood_meal Blood Meal exposure->blood_meal control->blood_meal gravid Gravid Period (72h) blood_meal->gravid oviposition_assay Oviposition Bioassay (72h) (Multiple Oviposition Sites) gravid->oviposition_assay data_collection Data Collection oviposition_assay->data_collection analysis Data Analysis and Comparison data_collection->analysis end End: Assess Fecundity & Viability analysis->end

Caption: Experimental workflow for assessing oviposition behavior.

Conclusion

The sub-lethal effects of this compound on mosquito behavior are a critical aspect of its efficacy as a spatial repellent. The disruption of host-seeking, biting, and oviposition behaviors contributes significantly to its overall impact on mosquito populations, extending beyond direct mortality. For researchers and professionals in drug and insecticide development, a thorough understanding of these nuanced behavioral modifications is essential for the design of more effective and sustainable vector control strategies. Future research should continue to explore the molecular mechanisms underlying these behavioral changes and investigate the potential for resistance development to these sub-lethal effects.

References

Methodological & Application

Metofluthrin Formulation for Laboratory Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofluthrin is a volatile synthetic pyrethroid insecticide known for its potent spatial repellent and insecticidal activities against various mosquito species. Its unique property of high vapor pressure at ambient temperatures makes it a valuable active ingredient in mosquito coils, passive emanators, and other spatial repellent devices. Accurate and standardized laboratory bioassays are crucial for evaluating the efficacy of this compound-based products, understanding resistance mechanisms, and developing new vector control strategies.

These application notes provide detailed protocols for the formulation and bioassay of this compound in a laboratory setting. The information is intended to guide researchers in conducting reproducible and reliable experiments to assess the biological activity of this important insecticide.

Data Presentation: Quantitative Efficacy of this compound Formulations

The following tables summarize quantitative data from various laboratory bioassays, providing insights into the efficacy of different this compound formulations against key mosquito vectors.

Table 1: Knockdown and Mortality Data for this compound Mosquito Coils

Mosquito SpeciesFormulationBioassay MethodKnockdown Time (KT50)24-hour Mortality Rate (%)Reference
Aedes aegypti0.025% w/w this compound CoilGlass Chamber (70cm³)Rapid95 - 100[1]
Culex quinquefasciatus0.025% w/w this compound CoilGlass Chamber (70cm³)Rapid>85 (sucrose and water-fed)[1]
Anopheles gambiae s.l.This compound CoilExperimental Hut-84[2]

Table 2: Efficacy of this compound Passive Emanators

Mosquito SpeciesFormulationBioassay SettingEfficacy MeasurementResultReference
Aedes aegypti10% w/w this compound EmanatorIndoor Field TrialReduction in Adult Abundance60.2%[3]
Aedes aegypti10% w/w this compound EmanatorIndoor Field TrialReduction in Female Abundance58.3%[3]
Aedes aegypti10% w/w this compound EmanatorIndoor Field TrialReduction in Blood-fed Females57.2%[3]
Aedes aegypti10% w/w this compound EmanatorIndoor Field TrialReduction in Mosquito Landings90%[3]
Aedes albopictus10% this compound EmanatorIndoorReduction in Landings74.6%[4]
Aedes albopictus10% this compound EmanatorOutdoorReduction in Landings89.5%[4]

Experimental Protocols

Detailed methodologies for key laboratory bioassays are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Topical Application Bioassay

This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body, allowing for the calculation of lethal dose (LD50) values.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Micropipette or micro-applicator capable of delivering 0.1-0.5 µL droplets

  • Cold plate or CO2 for anesthetizing mosquitoes

  • Observation cups with mesh lids

  • Sugar solution (10%) on a cotton pad

  • Non-blood-fed female mosquitoes (3-5 days old)

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetone. From this, prepare a series of five to seven serial dilutions to create a range of concentrations that will result in mortality between 10% and 90%.

  • Mosquito Anesthesia: Anesthetize a batch of 20-25 mosquitoes using a cold plate or a brief exposure to CO2.

  • Topical Application: Using a micro-applicator, apply a precise volume (e.g., 0.1 µL) of the this compound solution to the dorsal thorax of each anesthetized mosquito. The control group should be treated with acetone only.

  • Observation: Transfer the treated mosquitoes to observation cups and provide them with a 10% sugar solution.

  • Data Recording: Record knockdown at 1 hour and mortality at 24 hours post-application. Moribund mosquitoes (unable to stand or fly) should be considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula if necessary, and determine the LD50 value using probit analysis.

Vapor Phase Toxicity Bioassay

This bioassay evaluates the efficacy of volatile insecticides like this compound in a vapor phase, simulating its action in spatial repellent products.

Materials:

  • Glass or stainless steel exposure chamber of a known volume

  • This compound-impregnated substrate (e.g., filter paper, emanator)

  • Small cages for holding mosquitoes

  • Air circulation system (optional, for uniform vapor distribution)

  • Non-blood-fed female mosquitoes (3-5 days old)

Protocol:

  • Chamber Setup: Place the this compound-impregnated substrate inside the exposure chamber. Allow a set time for the vapor to reach equilibrium.

  • Mosquito Exposure: Introduce cages containing 20-25 mosquitoes into the chamber. A control chamber with an untreated substrate should be run in parallel.

  • Exposure Time: Expose the mosquitoes for a predetermined period (e.g., 30-60 minutes).

  • Post-Exposure: Remove the mosquito cages from the chamber and transfer the mosquitoes to clean observation cups with access to a 10% sugar solution.

  • Data Recording: Record knockdown at regular intervals during and after exposure, and mortality at 24 hours post-exposure.

  • Data Analysis: Calculate knockdown rates (KT50) and percentage mortality.

Mosquito Coil Bioassay

This method assesses the efficacy of mosquito coils in a controlled environment.

Materials:

  • Glass chamber (e.g., 70cm x 70cm x 70cm)[1]

  • This compound mosquito coil

  • Coil stand

  • Stopwatch

  • Non-blood-fed female mosquitoes (3-5 days old)

Protocol:

  • Acclimatization: Release a known number of mosquitoes (e.g., 20-25) into the glass chamber and allow them to acclimatize for a few minutes.

  • Coil Ignition: Place the mosquito coil on a stand in the center of the chamber and ignite it.

  • Exposure and Observation: Start the stopwatch and record the time taken for 50% of the mosquitoes to be knocked down (KT50).

  • Post-Exposure: After a set exposure period (e.g., 20 minutes), extinguish the coil and transfer the mosquitoes to a clean recovery cage with access to a 10% sugar solution.[1]

  • Data Recording: Record the 24-hour mortality rate.

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action

This compound, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nerve cell membranes of insects.[5] This leads to prolonged channel opening, continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Metofluthrin_Mechanism cluster_membrane Nerve Cell Membrane Na_Channel_Resting Voltage-Gated Sodium Channel (Resting State) Na_Channel_Open Voltage-Gated Sodium Channel (Open State) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive Voltage-Gated Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Prolonged_Opening Prolonged Channel Opening Na_Channel_Open->Prolonged_Opening Na_Channel_Inactive->Na_Channel_Resting Repolarization This compound This compound This compound->Na_Channel_Open Binds to open state Continuous_Firing Continuous Nerve Impulses Prolonged_Opening->Continuous_Firing Paralysis_Death Paralysis and Death Continuous_Firing->Paralysis_Death Topical_Application_Workflow start Start prep_solutions Prepare this compound Serial Dilutions in Acetone start->prep_solutions anesthetize Anesthetize Mosquitoes (e.g., with CO2 or cold) prep_solutions->anesthetize apply_insecticide Apply 0.1 µL of Solution to Dorsal Thorax anesthetize->apply_insecticide control_group Apply Acetone Only (Control Group) anesthetize->control_group transfer Transfer to Observation Cups apply_insecticide->transfer control_group->transfer provide_sugar Provide 10% Sugar Solution transfer->provide_sugar observe_kd Record Knockdown at 1 Hour provide_sugar->observe_kd observe_mortality Record Mortality at 24 Hours observe_kd->observe_mortality analyze Analyze Data (Probit Analysis for LD50) observe_mortality->analyze end End analyze->end Bioassay_Factors cluster_insecticide Insecticide Factors cluster_insect Insect Factors cluster_environment Environmental Factors outcome Bioassay Outcome (Knockdown, Mortality) concentration Concentration/Dose concentration->outcome formulation Formulation Type (Coil, Emanator, etc.) formulation->outcome volatility Volatility volatility->outcome species Mosquito Species species->outcome resistance Resistance Status resistance->outcome age Age & Nutritional Status age->outcome temperature Temperature temperature->outcome humidity Humidity humidity->outcome air_movement Air Movement air_movement->outcome

References

Application Notes and Protocol for Metofluthrin CDC Bottle Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Centers for Disease Control and Prevention (CDC) bottle bioassay is a standardized method for detecting and monitoring insecticide resistance in mosquito populations.[1][2][3] This technique is a crucial tool for public health officials and researchers to make informed decisions for vector control strategies.[1][2] The assay determines the time it takes for a known concentration of an insecticide to knock down or kill mosquitoes, thereby identifying potential resistance in a given population. While the CDC provides established diagnostic doses for many common insecticides, specific doses for newer active ingredients like Metofluthrin may not be officially listed. However, the CDC bottle bioassay framework can be adapted to evaluate the efficacy of such compounds.

These application notes provide a detailed protocol for conducting a CDC bottle bioassay to evaluate the susceptibility of mosquito populations to this compound. The protocol is based on the standardized CDC methodology. As no official CDC diagnostic dose for this compound is currently established, this document also presents illustrative quantitative data from a major multi-center study that utilized a similar bottle bioassay method to evaluate this compound's efficacy against various mosquito species.

Key Principles of the CDC Bottle Bioassay

The CDC bottle bioassay relies on exposing mosquitoes to a uniform coating of a specific concentration of insecticide on the inner surface of a glass bottle.[3] The rate at which the mosquitoes are knocked down or killed is recorded over a two-hour period.[3][4] By comparing the mortality rate of a wild mosquito population to that of a known susceptible strain, researchers can determine if resistance is present.[2] A significant delay in the time to mortality in the wild population suggests the presence of resistance.[2]

Experimental Protocol

This protocol outlines the necessary steps for preparing and conducting a this compound CDC bottle bioassay.

Materials
  • 250 ml Wheaton glass bottles with Teflon-lined caps

  • Technical grade this compound

  • High-purity acetone (B3395972) (solvent)

  • Micropipettes and tips

  • Vortex mixer

  • Bottle roller or rotator

  • Aspirator for mosquito handling

  • Timer

  • Logbook or data entry spreadsheet

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure

1. Preparation of Insecticide Stock Solution:

  • Prepare a stock solution of this compound in acetone. The concentration will depend on the range of doses to be tested. For establishing a new diagnostic dose, a serial dilution is recommended.

  • For example, to prepare a 1 mg/ml stock solution, dissolve 10 mg of technical grade this compound in 10 ml of acetone.

  • Store the stock solution in a tightly sealed, amber glass bottle at 4°C.

2. Bottle Coating:

  • Label clean 250 ml glass bottles clearly for each concentration to be tested and for the control group.

  • For each test bottle, add 1 ml of the desired this compound dilution.

  • For control bottles, add 1 ml of acetone only.

  • Seal the bottles and vortex for 30 seconds to ensure the initial spread of the solution.

  • Place the bottles on a bottle roller or rotate them manually to ensure an even coating of the interior surface. Continue rolling until the acetone has completely evaporated, and no streaks are visible.

  • Allow the bottles to air-dry in a fume hood for at least one hour before use to ensure all acetone fumes have dissipated.

3. Mosquito Exposure:

  • Use non-blood-fed female mosquitoes, 3-5 days old, for the assay.

  • Carefully introduce 20-25 mosquitoes into each bottle using an aspirator.

  • Start the timer immediately after introducing the mosquitoes.

  • Record the number of knocked-down (unable to stand or fly in a coordinated manner) or dead mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.

4. Data Collection and Analysis:

  • At the end of the 2-hour exposure period, record the final mortality in each bottle.

  • If mortality in the control bottle is between 5% and 20%, the results of the test bottles should be corrected using Abbott's formula: Corrected Mortality (%) = [1 - (% Test Survival / % Control Survival)] x 100

  • If control mortality is greater than 20%, the assay should be discarded.

  • The primary endpoint is the percentage of mortality at a specific time point (the diagnostic time, once established). A population is generally considered resistant if mortality is below 90% at the diagnostic time. If mortality is between 90% and 97%, resistance is suspected.

Data Presentation

While a definitive CDC diagnostic dose for this compound is not yet established, the following tables provide examples of lethal concentrations (LC50 and LC99) determined for this compound against susceptible strains of key mosquito vectors from a comprehensive study using a WHO bottle bioassay method. These values can serve as a reference for dose-range finding studies when adapting the CDC bottle bioassay for this compound.

Table 1: Lethal Concentrations of this compound for Aedes aegypti

StrainLC50 (µ g/bottle )LC99 (µ g/bottle )
Susceptible0.0030.008

Table 2: Lethal Concentrations of this compound for Anopheles gambiae

StrainLC50 (µ g/bottle )LC99 (µ g/bottle )
Susceptible0.0010.003

Data adapted from a multi-center study using a WHO bottle bioassay.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound CDC bottle bioassay protocol.

Metofluthrin_CDC_Bottle_Bioassay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase prep_solution Prepare this compound Stock Solution coat_bottles Coat Bottles with This compound Solution prep_solution->coat_bottles dry_bottles Air-Dry Bottles coat_bottles->dry_bottles introduce_mosquitoes Introduce Mosquitoes (20-25 per bottle) dry_bottles->introduce_mosquitoes start_timer Start Timer (2-hour observation) introduce_mosquitoes->start_timer record_mortality Record Mortality (every 15 mins) start_timer->record_mortality final_count Final Mortality Count record_mortality->final_count abbotts_correction Apply Abbott's Formula (if necessary) final_count->abbotts_correction interpret_results Interpret Results (Susceptible vs. Resistant) abbotts_correction->interpret_results

Caption: Workflow for the this compound CDC Bottle Bioassay.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship for interpreting the results of the CDC bottle bioassay.

result_interpretation start Mortality at Diagnostic Time susceptible Susceptible start->susceptible  98-100% suspected_resistance Suspected Resistance (Further investigation needed) start->suspected_resistance 90-97% resistant Resistant start->resistant <90%

Caption: Interpretation of CDC Bottle Bioassay Results.

References

Application Notes and Protocols for High-Throughput Screening (HTS) Toxicity Bioassay of Metofluthrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofluthrin is a synthetic pyrethroid insecticide widely used for mosquito control.[1] As with other pyrethroids, its primary mode of action is the disruption of nerve function through interaction with voltage-gated sodium channels.[2][3] Assessing the potential toxicity of this compound and other pyrethroids is crucial for human and environmental safety. High-throughput screening (HTS) assays offer a rapid and efficient means to evaluate the toxicological profile of such compounds.

These application notes provide detailed protocols for conducting HTS toxicity bioassays for this compound, focusing on in vitro cell-based assays relevant to its known mechanisms of action: neurotoxicity and cytotoxicity. The protocols are designed for implementation in a research or drug development setting.

Mechanism of Action: Neurotoxicity

This compound, a Type I pyrethroid, primarily exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[4][5] It binds to the open state of these channels, delaying their inactivation. This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and neuronal hyperexcitability.[2][6][7] This sustained neuronal firing can lead to downstream effects, including disruption of other ion channel functions, altered neurotransmitter release, and ultimately, neurotoxicity.[8]

Metofluthrin_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to open state & delays inactivation Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Neurotoxicity Neurotoxicity Hyperexcitability->Neurotoxicity

Caption: this compound's neurotoxic mechanism of action.

Data Presentation: Quantitative Toxicity Data

The following table summarizes toxicity data for this compound from various studies. It is important to note that in vitro HTS data for this compound is not widely published; therefore, data from in vivo studies and related compounds are included for context. The protocols provided below can be used to generate quantitative HTS data, such as IC50 values for cytotoxicity and neurotoxicity.

CompoundAssay Type/OrganismEndpointValueReference
This compoundAedes aegypti (pyrethroid-susceptible)DC0.03242%[3][6]
This compoundRat (acute oral)LOAEL100 mg/kg[9]
This compoundRat (subchronic neurotoxicity)NOAEL59.8 mg/kg/day (males)[9]
This compoundRat (subchronic neurotoxicity)NOAEL68.8 mg/kg/day (females)[9]
FlumethrinSH-SY5Y cells (MTT assay, 24h exposure)IC50136.7 µM[10]

DC: Discriminating Concentration; LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Assay using SH-SY5Y Cells

This protocol determines the cytotoxic potential of this compound by measuring its effect on the viability of the human neuroblastoma cell line SH-SY5Y.[11][12] The MTT assay, a colorimetric assay that measures metabolic activity, is used as an indicator of cell viability.[13][14]

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Workflow:

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture SH-SY5Y cells B Seed cells into 96-well plates A->B C Incubate for 24h B->C E Treat cells with This compound dilutions C->E D Prepare serial dilutions of this compound D->E F Incubate for 24-72h E->F G Add MTT solution F->G H Incubate for 2-4h G->H I Solubilize formazan (B1609692) crystals with DMSO H->I J Measure absorbance at 570 nm I->J K Calculate % cell viability J->K L Generate dose-response curve and calculate IC50 K->L

Caption: Workflow for the HTS cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM/F-12 medium at 37°C and 5% CO2.[15]

    • Trypsinize and resuspend the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[13]

    • Remove the medium from the wells and add 100 µL of the medium containing the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software package.[16]

Protocol 2: High-Throughput Neurotoxicity Assay using a Fluorescent Membrane Potential Dye

This protocol assesses the neurotoxic effect of this compound by measuring changes in the membrane potential of neuronal cells. It is a functional assay that directly probes the activity of ion channels. This can be performed on a fluorescent imaging plate reader (FLIPR) or a similar instrument.

Materials:

  • SH-SY5Y cells or primary cortical neurons

  • Appropriate cell culture medium

  • This compound stock solution (in DMSO)

  • 96- or 384-well black-walled, clear-bottom cell culture plates

  • Fluorescent membrane potential dye kit (e.g., from Molecular Devices)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Sodium channel activator (e.g., Veratridine)

Workflow:

Neurotoxicity_Workflow cluster_prep Cell and Plate Preparation cluster_screen HTS Screening cluster_analysis Data Analysis A Seed cells into multi-well plates B Incubate for 24-48h A->B C Load cells with membrane potential dye B->C E Place cell and compound plates in FLIPR C->E D Prepare compound plate with this compound D->E F Add this compound and measure baseline fluorescence E->F G Add sodium channel activator and measure fluorescence change F->G H Calculate fluorescence response G->H I Generate dose-response curve and calculate EC50/IC50 H->I

Caption: Workflow for the HTS neurotoxicity assay.

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells or primary neurons into 96- or 384-well black-walled, clear-bottom plates at an appropriate density.

    • Incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer in a separate compound plate.

    • Also, prepare a solution of a sodium channel activator (e.g., veratridine) in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument will then add the this compound dilutions to the cell plate.

    • After a short incubation period, the instrument will add the sodium channel activator to induce depolarization.

    • Record the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis:

    • The fluorescence signal is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F).

    • Plot the response against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 or IC50 value to quantify the potency of this compound's effect on neuronal membrane potential.

Conclusion

The provided protocols offer a framework for the high-throughput screening of this compound's toxicity. The cytotoxicity assay provides a general measure of cell health, while the neurotoxicity assay offers a more mechanistic insight into this compound's effect on neuronal function. These assays can be adapted for other pyrethroids and are valuable tools for researchers, scientists, and drug development professionals in the fields of toxicology and environmental health. Further characterization of hits from these screens can be performed using more advanced techniques such as high-throughput automated patch clamping.[17][18][19]

References

Standard Operating Procedure for Metofluthrin Susceptibility Testing in Mosquitoes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metofluthrin is a volatile pyrethroid insecticide used in various mosquito control products. Monitoring the susceptibility of mosquito populations to this compound is crucial for effective vector-borne disease control and for managing the development of insecticide resistance. This document provides a detailed standard operating procedure (SOP) for determining the susceptibility of adult mosquitoes to this compound using the World Health Organization (WHO) bottle bioassay. Additionally, it outlines protocols for synergist assays to investigate potential metabolic resistance mechanisms. The WHO recommends the bottle bioassay for insecticides like this compound that are unstable or do not impregnate well on the filter papers used in the traditional WHO tube test.[1][2]

Principle of the Assay

The WHO bottle bioassay is a direct response-to-exposure test that measures mosquito mortality after a fixed exposure time to a pre-determined diagnostic concentration of an insecticide.[3][4] Glass bottles are coated with the insecticide, and adult mosquitoes are introduced into them. Mortality is recorded at specified time points to determine the susceptibility status of the mosquito population. A synergist bioassay involves pre-exposing mosquitoes to a synergist, a non-insecticidal compound that inhibits specific metabolic enzymes, before exposing them to the insecticide.[5][6][7] This helps to determine if metabolic detoxification is a mechanism of resistance.[5][6]

Materials and Reagents

  • 250 ml glass bottles with screw caps

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • MERO® surfactant (or equivalent)

  • Micropipettes and sterile, disposable tips

  • Aspirator

  • Holding cages for mosquitoes

  • Sugar solution (10%)

  • Protective gloves, lab coat, and safety glasses

  • Timer

  • Labels and permanent markers

Mosquito Preparation

  • Use non-blood-fed female mosquitoes, 3-5 days old.

  • Ensure mosquitoes are from a well-maintained, healthy colony or are F1 generation from wild-caught individuals.

  • Starve mosquitoes for at least 2 hours before the test by removing the sugar source.

  • Conduct tests at a constant temperature of 27 ± 2°C and relative humidity of 75 ± 10%.

Experimental Protocols

Preparation of this compound Stock Solution
  • Wear appropriate personal protective equipment (PPE).

  • Prepare a stock solution of this compound in acetone. The concentration will depend on the target diagnostic dose.

  • For insecticides that may crystallize, a surfactant like MERO® should be mixed with acetone before dissolving the insecticide.[8]

  • Store the stock solution in a tightly sealed, labeled, amber glass bottle at 4°C. Allow the solution to reach room temperature before use.

WHO Bottle Bioassay Protocol
  • Bottle Coating:

    • Label the 250 ml glass bottles clearly with the insecticide name, concentration, and date of coating. Prepare at least four replicate bottles for each test population and two control bottles.

    • Add 1 ml of the appropriate this compound solution to each test bottle. For control bottles, add 1 ml of acetone mixed with the surfactant (if used).

    • Roll and rotate the bottles to ensure the entire inner surface is evenly coated.

    • Place the bottles on their side and allow them to dry in a fume hood until all the acetone has evaporated.

  • Mosquito Exposure:

    • Using an aspirator, carefully introduce 20-25 adult female mosquitoes into each coated bottle.

    • Start the timer immediately after introducing the mosquitoes.

    • Position the bottles upright or on their side, ensuring consistent orientation throughout the experiment.

  • Data Recording and Interpretation:

    • Record the number of dead or moribund mosquitoes at regular intervals (e.g., every 15 minutes) for a total of 1 hour.

    • After the 1-hour exposure, transfer the mosquitoes to clean holding cages with access to a 10% sugar solution.

    • Record the final mortality after 24 hours.

    • If control mortality is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

    • If control mortality is greater than 20%, the test is invalid and must be repeated.

    • Interpret the results based on the WHO criteria:

      • Susceptible: 98-100% mortality

      • Possible Resistance: 90-97% mortality (further investigation needed)

      • Resistant: <90% mortality

Synergist Bioassay Protocol

This protocol is used to investigate the role of metabolic enzymes, such as cytochrome P450s and esterases, in insecticide resistance.[5][6]

  • Synergist Bottle Preparation:

    • Prepare bottles coated with a sub-lethal dose of a synergist (e.g., 4% Piperonyl Butoxide - PBO, an inhibitor of P450s). The procedure is the same as for the insecticide bottles.

  • Pre-exposure to Synergist:

    • Introduce 20-25 mosquitoes into the synergist-coated bottles.

    • Expose the mosquitoes to the synergist for 1 hour.[5]

  • Exposure to this compound:

    • After the 1-hour pre-exposure, carefully transfer the mosquitoes from the synergist bottles to bottles coated with this compound.

    • Follow the WHO Bottle Bioassay protocol for exposure and mortality recording.

  • Data Analysis:

    • Compare the mortality rates of mosquitoes pre-exposed to the synergist with those exposed only to this compound. A significant increase in mortality in the synergized group suggests the involvement of the inhibited enzyme system in resistance.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: WHO Recommended Diagnostic Concentrations of this compound for Bottle Bioassay

Mosquito SpeciesInsecticideDiagnostic Concentration (µ g/bottle )
Aedes aegyptiThis compound1
Aedes albopictusThis compound1
Anopheles spp.This compound0.5

Source: Based on data from the WHO multi-centre study on the new bottle bioassay method.[4]

Table 2: Example Data Recording Sheet for this compound Susceptibility Test

ReplicateNo. of MosquitoesMortality at 15 minMortality at 30 minMortality at 45 minMortality at 60 min24h Mortality% Mortality
Test 125
Test 224
Test 325
Test 423
Control 125
Control 225

Visualizations

Experimental Workflow Diagrams

WHO_Bottle_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Data Analysis prep_solution Prepare this compound Solution coat_bottles Coat Bottles prep_solution->coat_bottles introduce_mosquitoes Introduce Mosquitoes (20-25 per bottle) coat_bottles->introduce_mosquitoes prep_mosquitoes Prepare & Starve Mosquitoes prep_mosquitoes->introduce_mosquitoes start_timer Start Timer (1 hour exposure) introduce_mosquitoes->start_timer record_knockdown Record Knockdown (optional) start_timer->record_knockdown transfer_mosquitoes Transfer to Holding Cages record_knockdown->transfer_mosquitoes provide_sugar Provide 10% Sugar transfer_mosquitoes->provide_sugar hold_24h Hold for 24 hours provide_sugar->hold_24h record_mortality Record 24h Mortality hold_24h->record_mortality calculate_mortality Calculate % Mortality (Apply Abbott's Formula if needed) record_mortality->calculate_mortality interpret_results Interpret Results (Susceptible, Possible Resistant, Resistant) calculate_mortality->interpret_results

Caption: Workflow for WHO Bottle Bioassay.

Synergist_Assay_Workflow cluster_prep Preparation cluster_pre_exposure Synergist Pre-Exposure cluster_exposure Insecticide Exposure cluster_post_exposure Post-Exposure & Analysis prep_synergist_bottles Prepare Synergist Coated Bottles introduce_to_synergist Introduce Mosquitoes to Synergist Bottles prep_synergist_bottles->introduce_to_synergist prep_insecticide_bottles Prepare this compound Coated Bottles transfer_to_insecticide Transfer Mosquitoes to This compound Bottles prep_insecticide_bottles->transfer_to_insecticide prep_mosquitoes Prepare & Starve Mosquitoes prep_mosquitoes->introduce_to_synergist pre_expose Pre-expose for 1 hour introduce_to_synergist->pre_expose pre_expose->transfer_to_insecticide expose_insecticide Expose for 1 hour transfer_to_insecticide->expose_insecticide transfer_to_holding Transfer to Holding Cages expose_insecticide->transfer_to_holding record_mortality Record 24h Mortality transfer_to_holding->record_mortality compare_results Compare with Non-Synergized Assay Results record_mortality->compare_results

Caption: Workflow for Synergist Bioassay.

References

Application of Metofluthrin in Semi-Field and Field Trials: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Metofluthrin in semi-field and field trials for mosquito control. It includes detailed protocols for various experimental setups and summarizes key quantitative data from multiple studies.

This compound, a volatile pyrethroid insecticide, has demonstrated significant efficacy in reducing mosquito biting and population densities in both laboratory and real-world settings. Its application through passive emanators and other impregnated materials offers a promising approach for personal protection and vector control. This document outlines the methodologies for conducting semi-field and field trials to evaluate the effectiveness of this compound-based products.

Application Notes

This compound is a vapor-active pyrethroid that is highly effective against various mosquito species.[1][2] Its primary mode of action is through inhalation, leading to knockdown and mortality, as well as spatial repellency that inhibits host-seeking and biting behaviors.[2][3] Successful application in semi-field and field trials depends on several factors, including the formulation of the this compound product, environmental conditions, and the target mosquito species.

Key considerations for trial design include:

  • Formulation: this compound can be impregnated into various materials, such as paper, netting, or polymer matrices, to create passive emanators.[2][4] The concentration of this compound and the surface area of the emanator will influence the release rate and overall efficacy.[2]

  • Environmental Conditions: Temperature, humidity, and airflow can affect the volatilization of this compound and its distribution in the environment.[4] Trials should be conducted under realistic environmental conditions, and these parameters should be carefully monitored and reported.

  • Target Species: The susceptibility to this compound can vary among different mosquito species.[5] Trials should clearly define the target species and may need to be adapted for different vector populations.

  • Ethical Considerations: When using human subjects for landing collections, appropriate protective measures, such as Tyvek suits, and ethical approvals are necessary.[1][2]

Quantitative Data Summary

The following tables summarize the efficacy of this compound from various semi-field and field trials.

Table 1: Efficacy of this compound Emanators in Field Trials

LocationTarget Mosquito SpeciesEmanator TypeThis compound DoseEfficacy MetricResultCitation
Florida, USAOchlerotatus spp. (predominantly)4,000 cm² paper strip200 mgLanding Rate Reduction91-95% (10-30 min post-deployment)[1][6]
Washington, USAAedes vexans (mostly)4,000 cm² paper strip200 mgLanding Rate Reduction95-97%[1][6]
Yucatan, MexicoAedes aegypti10% w/w impregnated netNot specifiedIndoor Abundance Reduction58.3% (females), 57.2% (blood-fed females)[4][7]
Yucatan, MexicoAedes aegypti10% w/w impregnated netNot specifiedLanding Rate Reduction90%[4][8]
Siaya County, KenyaAnopheles funestusThis compound vaporized with LPGNot specifiedIndoor Landing Rate Reduction>99%[9]
Siaya County, KenyaAnopheles funestusThis compound vaporized with LPGNot specifiedKnockdown Rate95.5%[9]
Siaya County, KenyaAnopheles funestusThis compound vaporized with LPGNot specified24-hour Mortality87.7%[9]

Table 2: Efficacy of this compound Emanators in Semi-Field and Laboratory Trials

Trial TypeTarget Mosquito SpeciesEmanator TypeThis compound DoseEfficacy MetricResultCitation
Wind TunnelAedes aegypti4,000 cm² paper strip200 mgLanding Rate Reduction89-91%[1][8]
Semi-field TunnelAedes aegyptiImpregnated net ("Mushikonazu")Not specifiedSpatial Activity IndexNegative (preference for treated tent after week 1)[5]
Semi-field TunnelAnopheles dirusImpregnated net ("Mushikonazu")Not specifiedSpatial Activity IndexPositive at week 1, then negative[5]
Large Room (111 m³)Aedes aegyptiCentrally located emanatorNot specifiedBiting ActivitySignificant reduction at 1, 3, and 5 m[10]

Experimental Protocols

Field Trial Protocol for Evaluating Passive this compound Emanators

This protocol is a synthesis of methodologies described in field trials conducted in Florida and Washington, USA.[1][2]

Objective: To assess the efficacy of passive this compound emanators in reducing mosquito landing rates on human volunteers in an outdoor setting.

Materials:

  • This compound-impregnated paper emanators (e.g., 4,000 cm² strips with 200 mg this compound).[1][2]

  • Control emanators (treated with solvent only).

  • Tyvek® suits and head nets for volunteers.[2]

  • Stopwatches.

  • Data collection forms.

  • Anemometer and thermometer/hygrometer.

Procedure:

  • Site Selection: Choose a location with a high population of the target mosquito species.

  • Volunteer Recruitment and Protection: Recruit volunteers and ensure they are protected from bites by wearing full Tyvek® suits and head nets.[2]

  • Pre-Treatment Landing Counts:

    • Volunteers are positioned at designated stations.

    • Conduct three one-minute landing rate counts at two-minute intervals to establish a baseline.[2] Mosquitoes landing on the volunteers are counted.

  • Emanator Placement:

    • Suspend two this compound-treated emanators 1.22 meters on either side of each volunteer.[1][6] In control setups, use solvent-treated emanators.

  • Post-Treatment Landing Counts:

    • Wait for two minutes after placing the emanators.[2]

    • Begin taking one-minute landing counts at two-minute intervals.[2]

    • Continue counts for a predetermined period (e.g., 30 minutes) or until a specific reduction in landings is achieved (e.g., 95% reduction for three consecutive intervals).[2]

  • Data Analysis: Calculate the percentage reduction in landing rates by comparing the pre-treatment and post-treatment counts.

SemiField_Tunnel_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis TunnelSetup Set up 50m Tunnel and Two Tents TreatmentSetup Place this compound Net (Treatment) and Control Net TunnelSetup->TreatmentSetup MosquitoRelease Release Mosquitoes TreatmentSetup->MosquitoRelease HumanBait Human Volunteer as Bait in Each Tent MosquitoRelease->HumanBait MosquitoCollection Collect Mosquitoes from Tents and Tunnel HumanBait->MosquitoCollection CalculateSAI Calculate Spatial Activity Index (SAI) MosquitoCollection->CalculateSAI Bioassays Conduct Sentinel and Cone Bioassays MosquitoCollection->Bioassays Indoor_Efficacy_Trial cluster_recruitment Recruitment & Baseline cluster_intervention Intervention cluster_monitoring Monitoring cluster_analysis Analysis Recruit Recruit Households (Randomized Control Trial) Baseline Baseline Data Collection (Aspirator & Landing Counts) Recruit->Baseline Deploy Deploy this compound Emanators (1 per room, replace every 3 weeks) Baseline->Deploy MonitorAbundance Monitor Mosquito Abundance (Aspirator Collections) Deploy->MonitorAbundance MonitorLanding Monitor Landing Behavior (Human Landing Counts) Deploy->MonitorLanding Analyze Compare Treatment vs. Control (Abundance & Landing Rates) MonitorAbundance->Analyze MonitorLanding->Analyze

References

Application Notes and Protocols for the Quantification of Metofluthrin in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Analytical Quantification of Airborne Metofluthrin for Environmental and Safety Monitoring

[City, State] – [Date] – In response to the growing need for precise and reliable monitoring of the volatile insecticide this compound in various environments, this document provides detailed application notes and standardized protocols for its quantification in air samples. These methodologies are designed for researchers, scientists, and drug development professionals engaged in environmental exposure assessment, efficacy testing of mosquito repellent products, and occupational safety monitoring.

This compound, a synthetic pyrethroid, is increasingly used in spatial repellents due to its effectiveness at low concentrations. Accurate quantification of its airborne concentrations is crucial for understanding its environmental fate, assessing human exposure, and ensuring product efficacy and safety. The following protocols detail validated methods for air sample collection, preparation, and analysis using gas chromatography-mass spectrometry (GC-MS).

Introduction

This application note describes a validated method for the determination of this compound in air samples. The method utilizes active air sampling onto a solid sorbent, followed by solvent extraction and analysis by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. This approach offers high sensitivity and selectivity, making it suitable for quantifying low concentrations of this compound in various indoor and outdoor environments.

Experimental Protocols

Air Sampling

Objective: To efficiently trap airborne this compound from a known volume of air.

Materials:

  • Personal air sampling pump (e.g., SKC AirChek series or equivalent)

  • Sorbent tubes packed with XAD-2 resin or polyurethane foam (PUF)[1]

  • Tubing for connecting the sorbent tube to the pump

  • Calibration device for the air sampling pump

Protocol:

  • Calibrate the personal air sampling pump to a flow rate between 1 and 5 L/min using a certified calibration device.

  • Break the ends of a new sorbent tube and connect it to the sampling pump with the arrow on the tube pointing towards the pump.

  • Position the sampling apparatus in the desired sampling location, ensuring the sorbent tube inlet is unobstructed. For personal exposure monitoring, the sampler should be placed in the breathing zone of the individual.

  • Activate the pump and record the start time.

  • Sample a sufficient volume of air to achieve the desired detection limit. A typical sampling duration is 4 to 24 hours.[2]

  • After sampling, turn off the pump, record the stop time, and cap the sorbent tube securely.

  • Store the sampled tubes at ≤ 4°C and protect from light until analysis.

Sample Preparation (Extraction)

Objective: To quantitatively extract this compound from the sorbent material into a solvent suitable for GC-MS analysis.

Materials:

  • Glass vials with PTFE-lined caps

  • Acetone (B3395972) (pesticide residue grade or equivalent)

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Carefully transfer the contents of the sorbent tube (both sections) into a clean glass vial.

  • Add a precise volume of acetone to the vial (e.g., 5 mL).

  • Securely cap the vial and vortex for 1 minute to ensure the sorbent is fully wetted.

  • Place the vial in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Allow the sorbent to settle, then carefully transfer an aliquot of the supernatant into a clean autosampler vial using a syringe filter.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Objective: To separate this compound from other components in the extract and to quantify it with high selectivity and sensitivity.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

Table 1: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 150°C, hold for 1 minRamp: 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
This compound SIM Ions
Quantifier Ion (m/z)181
Qualifier Ion 1 (m/z)161
Qualifier Ion 2 (m/z)219

Method Validation and Performance

The described method has been validated to ensure its accuracy, precision, and sensitivity for the quantification of this compound in air samples.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)~1 ng/m³[3]
Limit of Quantification (LOQ)0.0038 mg/m³[4]
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%
Extraction Efficiency> 90%

Note: The presented validation data is a synthesis of values reported in the scientific literature. Actual performance may vary depending on the specific instrumentation and laboratory conditions.

Data Presentation

For comparative analysis of this compound concentrations across different samples or conditions, the quantitative data should be summarized in a structured table.

Table 3: Example of Quantitative Data Summary

Sample IDLocationSampling Duration (h)Air Volume (L)This compound Concentration (µg/m³)
A01Indoor - Living Room82400.52
A02Indoor - Bedroom82400.45
B01Outdoor - Patio41201.23
B02Outdoor - Garden41200.89
BLK01Field BlankN/AN/A< LOQ

Visualizations

To facilitate a clear understanding of the analytical workflow, the following diagrams are provided.

cluster_sampling Air Sampling cluster_extraction Sample Preparation cluster_analysis Analysis Pump Air Sampling Pump Sorbent Sorbent Tube (XAD-2 or PUF) Pump->Sorbent Air Flow Extraction Solvent Extraction (Acetone) Sorbent->Extraction Filtration Filtration Extraction->Filtration GCMS GC-MS Analysis (SIM Mode) Filtration->GCMS Data Data Acquisition & Quantification GCMS->Data

Analytical Workflow for this compound Quantification.

cluster_ionization Electron Ionization (70 eV) cluster_selection Quadrupole Mass Filter (SIM Mode) cluster_detection Detector This compound This compound Molecule Fragments Molecular Ion & Fragments This compound->Fragments QuantIon Quantifier Ion (m/z 181) Fragments->QuantIon QualIon1 Qualifier Ion 1 (m/z 161) Fragments->QualIon1 QualIon2 Qualifier Ion 2 (m/z 219) Fragments->QualIon2 Signal Signal Acquisition QuantIon->Signal QualIon1->Signal QualIon2->Signal

GC-MS SIM Mode Logical Relationship.

This comprehensive guide provides a robust framework for the accurate and reliable quantification of airborne this compound. Adherence to these protocols will ensure data of high quality, suitable for a wide range of scientific and regulatory applications.

References

Application Notes and Protocols for Metofluthrin Residue Analysis using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Metofluthrin residues in various matrices using gas chromatography (GC). The methodologies described are based on established practices for pyrethroid residue analysis, offering robust and reliable frameworks for detection and quantification.

Introduction

This compound is a synthetic pyrethroid insecticide used in various consumer products for the control of mosquitoes and other insects. Due to its widespread use, monitoring its residue levels in food, environmental, and biological samples is crucial for ensuring human and environmental safety. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), offers the high sensitivity and selectivity required for the trace-level analysis of this compound residues.

The protocols outlined below are centered around the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by GC analysis.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of sample matrices.[1][2][3] This protocol is a general guideline and may require optimization based on the specific matrix being analyzed.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO₄. For matrices with high fat content, C18 may also be included.

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • Ceramic homogenizers (optional, for enhancing extraction efficiency)

  • Centrifuge capable of ≥ 4000 x g

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10-15 mL of acetonitrile to the tube. If an internal standard is used, it should be added at this stage.

  • Extraction: Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Cap the tube tightly and shake vigorously for 1 minute. The use of a vortex mixer or mechanical shaker is recommended for consistency.

  • Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes to separate the organic and aqueous layers.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE tube containing PSA and anhydrous MgSO₄.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Sample for Analysis: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC analysis. For GC-MS analysis, the extract can often be injected directly.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

The following are typical instrumental parameters for the analysis of pyrethroids, which can be adapted and optimized for this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

  • Capillary GC column: A low- to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, or equivalent) is commonly used. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

Typical GC Conditions:

ParameterValue
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1-2 µL
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Temperature Program Initial temperature of 70-90°C, hold for 1-2 minutes. Ramp at 25°C/min to 180°C. Ramp at 5-10°C/min to 280-300°C, hold for 5-10 minutes.[4][5]

Typical MS/MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230-260 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon

This compound Specific MS/MS Transitions (Example):

Note: The following are hypothetical examples and must be experimentally verified.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined][To be determined][To be determined]

Data Presentation

Quantitative data for method validation should be presented in a clear and structured format. The following tables provide a template for summarizing key performance indicators.

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity (Concentration Range) e.g., 1 - 500 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) [To be determined] µg/kg
Limit of Quantification (LOQ) [To be determined] µg/kg
Precision (%RSD, n=6) < 15%

Table 2: Recovery Data for this compound in a Spiked Matrix (e.g., Cucumber)

Spiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (%RSD, n=3)
10[To be determined][To be determined]
50[To be determined][To be determined]
100[To be determined][To be determined]

Note: The values in the tables above are placeholders and should be replaced with experimental data. A study on transfluthrin, a related pyrethroid, showed a limit of quantification (LOQ) of 0.01 %w/w and a limit of detection (LOD) of 0.005 %w/w in insecticide products.[6] For pyrethroid residues in food matrices, LOQs are typically in the range of 1 to 10 µg/kg.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for this compound residue analysis using the QuEChERS method and GC-MS/MS.

Metofluthrin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction with QuEChERS Salts Sample->Extraction 1. Weigh & Add Solvent Centrifuge1 Centrifugation Extraction->Centrifuge1 2. Shake & Centrifuge Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Centrifuge1->Cleanup 3. Transfer Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 4. Vortex & Centrifuge FinalExtract Final Extract Centrifuge2->FinalExtract 5. Collect Supernatant GC_MSMS GC-MS/MS Analysis FinalExtract->GC_MSMS 6. Injection DataAcquisition Data Acquisition GC_MSMS->DataAcquisition 7. Separation & Detection Quantification Quantification & Reporting DataAcquisition->Quantification 8. Peak Integration & Calculation

This compound Residue Analysis Workflow

References

Application Notes and Protocols for Evaluating Metofluthrin Efficacy in Outdoor Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing outdoor experimental evaluations of Metofluthrin's efficacy as a spatial repellent against mosquitoes. The protocols outlined below are synthesized from established field trial methodologies to ensure robust and reproducible data collection.

Introduction

This compound is a volatile pyrethroid insecticide and spatial repellent that has demonstrated significant efficacy in reducing human-vector contact.[1][2][3][4] Proper evaluation of its effectiveness in real-world, outdoor settings is crucial for product development and public health applications. This document details the experimental design, protocols, and data interpretation necessary for such evaluations. The primary endpoint for efficacy in these protocols is the reduction in mosquito landing rates on human volunteers.

Experimental Design

A robust experimental design is fundamental to accurately assess the efficacy of this compound emanators. The following design incorporates a control group and accounts for key environmental variables.

2.1. Study Site Selection

Select a study site with a known presence and activity of the target mosquito species. The site should be sufficiently large to allow for adequate spacing between treatment and control areas to minimize interference.

2.2. Treatment and Control Groups

  • Treatment Group: Human volunteers in this group will be positioned in proximity to this compound-treated emanators.

  • Control Group: Human volunteers in this group will be exposed to untreated (placebo) emanators identical in appearance to the treated ones. This group serves as a baseline for natural mosquito activity.

2.3. Emanator Placement

The placement of this compound emanators is critical for evaluating their protective radius. In a typical setup, two emanators are placed on either side of a volunteer.[1][5] The distance between the volunteer and the emanators can be varied to test the spatial extent of the repellent effect. Common distances for evaluation range from less than 1 meter to over 8 meters.[6][7][8][9][10]

2.4. Volunteer Recruitment and Ethical Considerations

All studies involving human volunteers must undergo ethical review and receive approval from an appropriate institutional review board.

  • Informed Consent: All participants must provide written informed consent after being fully informed of the study procedures, potential risks, and their right to withdraw at any time.[11][12]

  • Inclusion Criteria: Volunteers should be in good health and not have known allergies to insect bites or the test substance.

  • Protective Measures: To minimize the risk of mosquito-borne diseases, volunteers should wear protective clothing, such as Tyvek® suits, that covers most of their body, leaving only a defined area (e.g., lower legs) exposed for landing counts.[1][5] In areas with a high risk of arbovirus transmission, conducting Human Landing Catches may not be permissible for ethical reasons.[12]

2.5. Environmental Monitoring

Environmental conditions can significantly influence mosquito behavior and the dispersal of this compound vapor. Therefore, it is essential to monitor and record the following parameters at the study site during each trial:

  • Wind speed and direction

  • Ambient temperature

  • Relative humidity

Experimental Protocols

3.1. Protocol for Preparation of this compound Passive Emanators

Passive emanators are devices that release this compound vapor without the need for a heat source. These can be prepared using various substrates.

  • Materials:

    • This compound technical grade

    • Substrate material (e.g., paper strips, polyethylene (B3416737) mesh)[1][5][6]

    • Solvent (e.g., acetone)

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Procedure:

    • Prepare a solution of this compound of the desired concentration in the chosen solvent. A common concentration for passive emanators is 10% w/w.[6][10][13]

    • Impregnate the substrate material with the this compound solution. For example, paper strips with a large surface area (e.g., 4000 cm²) can be treated with a specific amount of this compound (e.g., 200 mg).[1][2][3][5]

    • Allow the solvent to evaporate completely in a well-ventilated area, such as a fume hood.

    • For studies on the duration of protection, emanators can be pre-aged by exposing them to controlled airflow for a specified period (e.g., 36 hours in a wind tunnel).[1][5]

    • Store the prepared emanators in sealed, airtight containers until use.

    • Prepare placebo emanators using the same substrate material and solvent, but without the this compound active ingredient.

3.2. Protocol for Human Landing Catch (HLC)

The Human Landing Catch is considered the gold standard for measuring human-mosquito contact.[11][12]

  • Materials:

    • Trained collectors (human volunteers)

    • Oral aspirators

    • Collection cups (labeled by hour and location)

    • Headlamps or torches (preferably with a red light to minimize disturbance to mosquitoes)[11]

    • Stool for the collector

    • Timer

    • Data recording sheets

  • Procedure:

    • Collectors should position themselves at the designated study points (both treatment and control).

    • Trouser legs should be rolled up to expose the lower legs, providing a standardized surface for mosquito landings.[11]

    • At the start of each collection period (e.g., hourly), the collector starts the timer.

    • As mosquitoes land on the exposed skin, the collector uses an oral aspirator to capture them before they bite.[14]

    • The captured mosquitoes are then carefully transferred from the aspirator to the appropriately labeled collection cup.[14]

    • This process is repeated for a set duration, typically for a defined period each hour (e.g., 50 minutes of collection followed by a 10-minute break). Collections are often conducted during peak mosquito activity times, such as overnight.[12]

    • To minimize bias due to individual attractiveness to mosquitoes, collectors should rotate between study locations.[12]

    • At the end of the collection period, the mosquitoes in each cup are counted and identified.

Data Presentation

Quantitative data from the field trials should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Summary of this compound Efficacy from Outdoor Field Trials

Study LocationMosquito SpeciesEmanator TypeThis compound DoseDistance from Volunteer% Reduction in Landing RateTime to >95% Reduction
Florida, USAOchlerotatus spp.Paper Substrate200 mg1.22 m on each side91-95%10-30 min
Washington, USAAedes vexansPaper Substrate200 mg1.22 m on each side95-97%Not specified
Atlanta, GA, USAAedes albopictusPolyethylene Mesh10% w/w< 1 m89.5%Not applicable
Siaya County, KenyaAnopheles funestusLPG-powered emanatorNot specified1.5 m and 3 mSignificantly lower than at 6mNot applicable

Data compiled from multiple sources.[1][2][3][6][8][9]

Table 2: Example Pre- and Post-Treatment Mosquito Landing Rates

Trial LocationDominant Mosquito SpeciesAverage Pre-Treatment Landings/minAverage Post-Treatment Landings/min (at peak efficacy)
Washington, USAAedes vexans26~0.8 - 1.3
Florida, USAOchlerotatus spp.32~1.6 - 2.9

Data extracted from field efficacy studies.[1]

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for the successful execution of the study.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis A Ethical Approval and Volunteer Recruitment B Study Site Selection A->B C Preparation of this compound and Placebo Emanators B->C D Deployment of Emanators (Treatment and Control) C->D E Pre-Treatment Mosquito Landing Counts (Baseline) D->E G Environmental Monitoring (Temp, Humidity, Wind) D->G F Post-Treatment Mosquito Landing Counts (HLC) E->F H Mosquito Identification and Counting F->H I Calculation of Landing Rate Reduction G->I H->I J Statistical Analysis I->J

Caption: Workflow for outdoor evaluation of this compound efficacy.

Signaling Pathway of this compound's Repellent Action

This compound, like other pyrethroids, exerts its effect on the nervous system of mosquitoes, leading to spatial repellency.

SignalingPathway This compound This compound Vapor Neuron Mosquito Olfactory Receptor Neuron This compound->Neuron Binds to VGSC Voltage-Gated Sodium Channels Neuron->VGSC Modulates Hyperexcitation Neuronal Hyper-excitation VGSC->Hyperexcitation Leads to Behavior Disruption of Host-Seeking Behavior (Repellency) Hyperexcitation->Behavior Results in

Caption: Simplified signaling pathway of this compound's repellent action.

References

Application Notes and Protocols for Metofluthrin Emanators in Vector Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metofluthrin emanators in vector control research, summarizing key quantitative data and detailing experimental protocols from cited studies. This compound, a volatile synthetic pyrethroid, has demonstrated significant efficacy in reducing the density and biting activity of key mosquito vectors, offering a promising tool for the prevention of arboviral diseases.

Introduction to this compound Emanators

This compound emanators are passive devices that release the insecticide into the air, creating a protective zone against mosquitoes.[1][2][3] These devices typically consist of a polymer matrix impregnated with this compound, which volatilizes at ambient temperatures without the need for heat or electricity.[1][2][4] This user-friendly design makes them suitable for rapid deployment in various settings, including indoor residential areas, to create "bite-free" spaces.[1][2][3] Research has shown their effectiveness even against mosquito populations with high levels of resistance to conventional pyrethroids.[1][2][3]

Mechanism of Action

This compound, like other pyrethroids, is a neurotoxin that targets the voltage-gated sodium channels in the nerve cells of insects.[4][5] The binding of this compound to these channels disrupts their normal function, preventing them from closing after activation. This leads to a continuous influx of sodium ions, causing uncontrolled nerve impulses, paralysis, and ultimately, the death of the mosquito.[4][5] This mode of action provides both lethal and sublethal effects, including repellency and reduced biting behavior.[6]

Metofluthrin_Mode_of_Action cluster_neuron Mosquito Neuron Voltage-Gated\nSodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) Nerve\nImpulse Nerve Impulse Voltage-Gated\nSodium Channel (VGSC)->Nerve\nImpulse Prolonged opening leads to continuous Na+ influx Paralysis\n& Death Paralysis & Death Nerve\nImpulse->Paralysis\n& Death Causes hyperexcitation This compound This compound This compound->Voltage-Gated\nSodium Channel (VGSC) Binds to and prevents closure

Caption: Simplified signaling pathway of this compound's neurotoxic effects.

Efficacy Data from Key Studies

The following tables summarize the quantitative efficacy of this compound emanators from various field and semi-field studies.

Table 1: Efficacy of this compound Emanators against Aedes aegypti

Study Location & YearInterventionEfficacy MetricEfficacy (%)95% Confidence IntervalCitation
Yucatan, Mexico (2021)Community-led DeploymentReduction in indoor Ae. aegypti per house32.716.2 - 46.0[1]
Yucatan, Mexico (2021)Managed DeploymentReduction in indoor Ae. aegypti per house36.821.1 - 49.3[1]
Yucatan, Mexico (2021)Community-led DeploymentReduction in Human Landing Counts (HLCs)35 - 79N/A[1][3]
Yucatan, Mexico (2021)Managed DeploymentReduction in Human Landing Counts (HLCs)74 - 94N/A[1][3]
Ticul, Mexico (2021)Managed DeploymentReduction in total indoor Ae. aegypti adults60.2N/A[7]
Ticul, Mexico (2021)Managed DeploymentReduction in indoor female Ae. aegypti58.3N/A[7]
Ticul, Mexico (2021)Managed DeploymentReduction in indoor blood-fed female Ae. aegypti57.2N/A[7]
Ticul, Mexico (2021)Managed DeploymentReduction in mosquito landings90N/A[7]
Semi-field (2017)Emanator at 1, 3, 5mCessation of host-seeking behavior100N/A[6]

Table 2: Efficacy of this compound Emanators against Aedes albopictus

Study Setting & YearInterventionEfficacy MetricEfficacy (%)Citation
Outdoors (2022)Emanator in close proximityReduction in landings89.5[8][9]
Indoors (2022)Emanator in close proximityReduction in landings74.6[4][8][9]

Experimental Protocols

This section provides detailed methodologies for conducting vector control research using this compound emanators, based on established protocols from the cited literature.

Field Trial Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled field trial evaluating the efficacy of this compound emanators.

Field_Trial_Workflow Study_Design 1. Study Design (e.g., Cluster Randomized Controlled Trial) Household_Recruitment 2. Household Recruitment & Baseline Data Collection Study_Design->Household_Recruitment Randomization 3. Randomization (Treatment & Control Arms) Household_Recruitment->Randomization Emanator_Deployment 4. Emanator Deployment (Treatment Arm) Randomization->Emanator_Deployment Placebo_Deployment 4. Placebo/No Treatment (Control Arm) Randomization->Placebo_Deployment Mosquito_Sampling 5. Entomological Surveillance (e.g., Prokopack, HLC) Emanator_Deployment->Mosquito_Sampling Placebo_Deployment->Mosquito_Sampling Data_Collection 6. Data Collection (Mosquito abundance, species, etc.) Mosquito_Sampling->Data_Collection Data_Analysis 7. Statistical Analysis (e.g., GLMM) Data_Collection->Data_Analysis Results_Dissemination 8. Results Interpretation & Dissemination Data_Analysis->Results_Dissemination

References

Troubleshooting & Optimization

Technical Support Center: Investigating Metofluthrin Resistance in Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating metofluthrin resistance mechanisms in Aedes aegypti.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Aedes aegypti?

A1: The two primary mechanisms are target-site insensitivity and metabolic resistance.[1][2] Target-site insensitivity is primarily caused by point mutations in the voltage-gated sodium channel (VGSC) gene, commonly referred to as knockdown resistance (kdr) mutations.[3] Metabolic resistance involves the increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs), which metabolize the insecticide before it can reach its target site.[1][4]

Q2: Is there evidence of cross-resistance between this compound and other pyrethroids in Aedes aegypti?

A2: Yes, studies have shown cross-resistance between this compound and other pyrethroids, such as permethrin. A permethrin-resistant strain of Aedes aegypti has been observed to exhibit resistance to this compound, indicating that shared resistance mechanisms are likely involved.[5]

Q3: What are the common kdr mutations associated with pyrethroid resistance in Aedes aegypti?

A3: Several kdr mutations have been identified in the VGSC gene of Aedes aegypti populations worldwide. The most frequently reported mutations associated with pyrethroid resistance include V1016G/I and F1534C.[6] The S989P mutation is also commonly found in conjunction with V1016G.

Q4: Which enzyme families are most frequently implicated in metabolic resistance to pyrethroids in Aedes aegypti?

A4: Cytochrome P450 monooxygenases (P450s) are most frequently associated with pyrethroid resistance.[4] However, elevated levels of esterases and glutathione S-transferases (GSTs) have also been implicated in conferring resistance in various Aedes aegypti populations.[1][7]

Troubleshooting Guides

CDC Bottle Bioassay for this compound Susceptibility Testing

Issue: High variability in mortality rates between replicate bottles.

  • Possible Cause 1: Uneven coating of the insecticide.

    • Solution: Ensure the bottle is rotated slowly and continuously during the coating process to achieve a uniform layer of this compound. After coating, continue to rotate the bottle until the acetone (B3395972) has completely evaporated.

  • Possible Cause 2: Variation in the age or physiological state of mosquitoes.

    • Solution: Use non-blood-fed female mosquitoes of a consistent age (e.g., 3-5 days old) for all assays. Ensure all mosquitoes have been maintained under the same laboratory conditions.

  • Possible Cause 3: Contamination of bottles.

    • Solution: Thoroughly clean all glassware with a suitable solvent and rinse with acetone before coating. Use dedicated glassware for insecticide bioassays to prevent cross-contamination.

Issue: No mortality observed even at high concentrations of this compound in a suspected resistant population.

  • Possible Cause 1: Extremely high levels of resistance.

    • Solution: Consider performing a dose-response bioassay with a wider range of this compound concentrations to determine the LC50 of the population. This will provide a quantitative measure of the resistance level.

  • Possible Cause 2: Degradation of the this compound stock solution.

    • Solution: Prepare a fresh stock solution of this compound from a reliable source. Store the stock solution in a dark, cool place to prevent degradation.

  • Possible Cause 3: Incorrect preparation of the coating solution.

    • Solution: Double-check all calculations and dilutions when preparing the this compound solution. Ensure the correct solvent (acetone) is used.

Biochemical Assays for Detecting Metabolic Resistance

Issue: Low or no detectable enzyme activity in mosquito homogenates.

  • Possible Cause 1: Improper sample preparation or storage.

    • Solution: Prepare homogenates from fresh or properly frozen (-80°C) mosquitoes. Keep samples on ice throughout the homogenization process to prevent enzyme degradation.

  • Possible Cause 2: Incorrect buffer pH or composition.

    • Solution: Verify the pH and composition of all buffers used in the assay. Ensure they are prepared according to the specified protocol.

  • Possible Cause 3: Substrate degradation.

    • Solution: Prepare fresh substrate solutions for each experiment. Some substrates are light-sensitive and should be stored accordingly.

Issue: High background absorbance in colorimetric assays.

  • Possible Cause 1: Particulate matter in the homogenate.

    • Solution: Centrifuge the mosquito homogenates at a higher speed or for a longer duration to pellet all cellular debris before transferring the supernatant for the assay.

  • Possible Cause 2: Non-enzymatic reaction.

    • Solution: Include a control well containing the homogenate and all reaction components except the substrate to measure any non-enzymatic activity. Subtract this background reading from the sample readings.

Quantitative Data

Table 1: this compound Resistance Ratios in Aedes aegypti

Strain/PopulationReference StrainInsecticideResistance Ratio (RR)Citation
Puerto Rico (PR)Orlando (ORL)This compound5-fold (based on KT50)[8]
Puerto Rico (PR)Orlando (ORL)Permethrin30-fold (based on KT50)[8]

Table 2: Elevated Enzyme Activities in Pyrethroid-Resistant Aedes aegypti

Enzyme FamilyResistant PopulationFold Increase vs. SusceptibleCitation
Cytochrome P450sFlorida KeysElevated Levels[7]
Alpha-EsterasesFlorida KeysElevated Levels[7]
Beta-EsterasesFlorida KeysElevated Levels[7]
Glutathione S-TransferasesFlorida KeysElevated Levels[7]
Cytochrome P450sCaliforniaElevated Activity[1]
Alpha-EsterasesCaliforniaElevated Activity[1]
Beta-EsterasesCaliforniaElevated Activity[1]

Experimental Protocols

CDC Bottle Bioassay for this compound

Objective: To determine the susceptibility of Aedes aegypti to this compound.

Materials:

  • Glass Wheaton bottles (250 ml)

  • This compound (technical grade)

  • Acetone (reagent grade)

  • Micropipettes and tips

  • Aspirator

  • Non-blood-fed female Aedes aegypti (3-5 days old)

  • Control bottles (coated with acetone only)

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in acetone. From this stock, prepare serial dilutions to determine the diagnostic concentration and time for the mosquito population being tested.

  • Coat Bottles: Add 1 ml of the this compound solution (or acetone for control bottles) to each bottle.

  • Evaporate Solvent: Roll and rotate the bottles on their sides to ensure an even coating of the inside surface. Continue rotating until the acetone has completely evaporated, leaving a thin film of the insecticide.

  • Introduce Mosquitoes: Using an aspirator, introduce 20-25 female mosquitoes into each bottle.

  • Observe Mortality: Record the number of dead or moribund (unable to stand or fly in a coordinated manner) mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.

  • Data Analysis: Calculate the percentage mortality at each time point. The diagnostic time is the time at which 99-100% of susceptible mosquitoes are killed. Resistance is suspected if the mortality of the test population is below 98% at the diagnostic time.

Cytochrome P450 Monooxygenase (P450) Activity Assay

Objective: To measure the activity of P450s in individual mosquito homogenates.

Materials:

  • Individual adult female mosquitoes

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.2)

  • 3,3’,5,5’-Tetramethylbenzidine (TMBZ) solution

  • Hydrogen peroxide (3%)

  • Microplate reader

Procedure:

  • Homogenization: Homogenize individual mosquitoes in 100 µl of potassium phosphate buffer. Centrifuge to pellet debris.

  • Reaction Setup: In a microplate well, add 20 µl of the mosquito homogenate supernatant.

  • Substrate Addition: Add 200 µl of TMBZ working solution and 25 µl of 3% hydrogen peroxide.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Read Absorbance: Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of resistant and susceptible mosquito populations. Higher absorbance indicates higher P450 activity.

Esterase Activity Assay

Objective: To measure the activity of non-specific esterases in individual mosquito homogenates.

Materials:

  • Individual adult female mosquitoes

  • Phosphate buffer (0.05 M, pH 7.5)

  • α-naphthyl acetate (B1210297) or β-naphthyl acetate solution

  • Fast Blue B salt solution

  • Microplate reader

Procedure:

  • Homogenization: Homogenize individual mosquitoes in 100 µl of phosphate buffer. Centrifuge to pellet debris.

  • Reaction Setup: In a microplate well, add 20 µl of the mosquito homogenate supernatant.

  • Substrate Addition: Add 200 µl of α- or β-naphthyl acetate solution.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Color Development: Add 50 µl of Fast Blue B salt solution to stop the reaction and develop the color.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of resistant and susceptible mosquito populations. Higher absorbance indicates higher esterase activity.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GSTs in individual mosquito homogenates.

Materials:

  • Individual adult female mosquitoes

  • Phosphate buffer (0.1 M, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Microplate reader

Procedure:

  • Homogenization: Homogenize individual mosquitoes in 100 µl of phosphate buffer. Centrifuge to pellet debris.

  • Reaction Setup: In a microplate well, add 100 µl of the mosquito homogenate supernatant.

  • Substrate Addition: Add 100 µl of a solution containing both CDNB and GSH.

  • Kinetic Reading: Immediately place the microplate in a reader and measure the change in absorbance at 340 nm over time (e.g., every minute for 5 minutes).

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Compare the rates between resistant and susceptible mosquito populations. A higher rate indicates higher GST activity.

Visualizations

Metofluthrin_Resistance_Mechanisms cluster_target_site Target-Site Insensitivity cluster_metabolic Metabolic Resistance VGSC Voltage-Gated Sodium Channel (VGSC) kdr kdr Mutations (e.g., V1016G, F1534C) VGSC->kdr Alteration of Target Site Reduced_Efficacy Reduced Efficacy of This compound kdr->Reduced_Efficacy Leads to P450 Cytochrome P450s Detoxification Increased Detoxification of this compound P450->Detoxification Esterases Esterases Esterases->Detoxification GSTs Glutathione S-Transferases GSTs->Detoxification Detoxification->Reduced_Efficacy Leads to This compound This compound This compound->VGSC Binds to Experimental_Workflow cluster_biochem Metabolic Resistance Assessment A Sample Collection (Aedes aegypti) B CDC Bottle Bioassay (this compound Susceptibility) A->B C Biochemical Assays B->C If resistance is suspected D Molecular Assays (kdr Genotyping) B->D If resistance is suspected P450_assay P450 Assay C->P450_assay Esterase_assay Esterase Assay C->Esterase_assay GST_assay GST Assay C->GST_assay E Data Analysis and Interpretation D->E P450_assay->E Esterase_assay->E GST_assay->E

References

Technical Support Center: Troubleshooting Metofluthrin Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting efficacy issues encountered during field trials of Metofluthrin, a volatile spatial repellent.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected mosquito landing inhibition in our field trial. What are the potential causes?

A1: Several factors can contribute to reduced efficacy of this compound in the field. These can be broadly categorized as issues related to the product itself, environmental conditions, and the target mosquito population. Specific causes could include:

  • Insecticide Resistance: The target mosquito population may have developed resistance to pyrethroids, the class of insecticides to which this compound belongs. Cross-resistance from exposure to other pyrethroids is also a possibility.[1][2][3][4]

  • Environmental Factors: High temperatures and high humidity can affect the volatility and degradation of this compound. Strong winds can disperse the active ingredient, reducing its concentration in the target area.

  • Application and Dosing: The placement, density, and age of the this compound emanators are critical for maintaining an effective concentration in the treated space. Sub-optimal dosing will lead to reduced efficacy.[5]

  • Trial Site Characteristics: The size and openness of the trial site can impact the concentration of this compound. Indoor trials may show higher efficacy than outdoor or semi-field trials due to containment of the vapor.[5]

Q2: How can we determine if insecticide resistance is the cause of reduced efficacy?

A2: The most reliable method to assess insecticide resistance is through standardized bioassays. The two most common methods are:

  • CDC Bottle Bioassay: This method involves exposing mosquitoes to a known concentration of this compound inside a treated bottle and measuring the time it takes for them to be knocked down or killed.[6][7][8][9][10] A longer time to mortality compared to a susceptible laboratory strain indicates resistance.

  • WHO Tube Test: This assay involves exposing mosquitoes to insecticide-impregnated papers in a tube and recording mortality after a specific exposure and holding period.

Q3: What environmental conditions are optimal for this compound efficacy?

A3: this compound's efficacy is influenced by its volatility. Generally, it performs better in conditions with minimal wind and moderate temperatures. Very high temperatures can increase the evaporation rate, potentially shortening the duration of effectiveness, while strong winds can quickly dissipate the protective vapor.

Q4: Our indoor trial shows good results, but the outdoor efficacy is poor. How can we improve outdoor performance?

A4: Outdoor environments present challenges due to the lack of containment. To improve outdoor efficacy, consider the following:

  • Increase Emanator Density: Placing emanators closer together can help maintain a higher concentration of the active ingredient in the target area.

  • Strategic Placement: Position emanators to account for prevailing wind direction, creating a protective barrier upwind of the area to be protected.

  • Use of Windbreaks: In some settings, natural or artificial windbreaks can help reduce the dispersal of this compound vapor.

Q5: Can the age of the this compound emanator affect its performance?

A5: Yes, the release rate of this compound from an emanator decreases over time. It is crucial to follow the manufacturer's instructions regarding the replacement schedule to ensure a consistent and effective dose is being dispersed.

Troubleshooting Guides

Guide 1: Investigating Reduced Landing Inhibition

This guide provides a step-by-step approach to diagnosing the cause of lower-than-expected landing inhibition rates in your field trial.

Troubleshooting Workflow for Reduced Efficacy

start Start: Reduced Efficacy Observed check_resistance 1. Assess Insecticide Resistance start->check_resistance resistance_positive Resistance Confirmed check_resistance->resistance_positive High resistance resistance_negative No Significant Resistance check_resistance->resistance_negative Low/no resistance implement_solutions 4. Implement Corrective Actions resistance_positive->implement_solutions Consider alternative control or higher dosage check_environment 2. Evaluate Environmental Factors resistance_negative->check_environment environment_adverse Adverse Conditions Identified check_environment->environment_adverse High wind/temp environment_optimal Optimal Conditions check_environment->environment_optimal Favorable environment_adverse->implement_solutions Adjust trial timing or use windbreaks check_protocol 3. Review Application Protocol environment_optimal->check_protocol protocol_issue Protocol Deviation Found check_protocol->protocol_issue Incorrect dosage/placement protocol_ok Protocol Followed Correctly check_protocol->protocol_ok Correct protocol_issue->implement_solutions Revise and adhere to protocol protocol_ok->implement_solutions Consider other contributing factors prep_bottles 1. Prepare Bottles (Coat with insecticide solution) dry_bottles 2. Dry Bottles (Evaporate solvent) prep_bottles->dry_bottles intro_mosquitoes 3. Introduce Mosquitoes (20-25 non-blood-fed females) dry_bottles->intro_mosquitoes observe 4. Observe and Record (Knockdown/mortality at intervals) intro_mosquitoes->observe analyze 5. Analyze Data (Calculate mortality and resistance ratio) observe->analyze end End: Determine Resistance Status analyze->end phase1 Phase I: Laboratory Studies (Dose-response, repellency) phase2 Phase II: Semi-field Studies (Simulated 'real-world' conditions) phase1->phase2 Promising results phase3 Phase III: Field Trials (Natural mosquito populations) phase2->phase3 Confirmed efficacy evaluation Efficacy Evaluation phase3->evaluation

References

Technical Support Center: Optimizing Metofluthrin Dosage for Spatial Repellent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metofluthrin as a spatial repellent. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental design and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a spatial repellent?

This compound is a volatile pyrethroid insecticide that functions as a spatial repellent by creating a vapor-phase barrier that deters mosquitoes from entering a treated space. It acts on the mosquito's nervous system, causing confusion, knockdown, and eventual mortality at sufficient concentrations. Its high vapor pressure allows it to disperse effectively at room temperature without the need for heat or electricity.

Q2: What are the key factors to consider when determining the optimal this compound dosage?

Several factors can influence the efficacy of this compound as a spatial repellent. Key considerations include:

  • Target Species: Different mosquito species exhibit varying levels of susceptibility to this compound.

  • Environment: Air exchange rate, temperature, humidity, and the size of the treated area (room volume) can significantly impact the vapor concentration and effectiveness.

  • Release Mechanism: The type of emanator (e.g., impregnated strips, coils, passive diffusers) will determine the release rate and duration of action.

  • Insecticide Resistance: The presence of pyrethroid resistance in the target mosquito population can affect efficacy.

Q3: How can I measure the concentration of this compound in the air during my experiments?

Quantifying the airborne concentration of this compound is crucial for correlating dosage with behavioral and toxic effects. Air sampling methods such as the U.S. Environmental Protection Agency (USEPA) Compendium Method TO-10A and thermal desorption (TD) have been successfully used in field conditions to detect and quantify vapor-phase this compound.

Q4: What are the typical endpoints to measure in a this compound spatial repellency study?

Commonly measured endpoints include:

  • Landing/Biting Inhibition: The reduction in the number of mosquitoes landing or biting a human or animal bait.

  • Knockdown (KD): The number of mosquitoes incapacitated within a specific time frame.

  • Mortality: The percentage of mosquitoes killed after a defined exposure period (e.g., 24 hours).

  • Deterrency (Reduced Entry): The reduction in the number of mosquitoes entering a treated space compared to a control.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or lower-than-expected repellency. Suboptimal Dosage: The concentration of this compound in the air may be too low to elicit a repellent effect.Increase the dosage by adding more emanators or using a higher concentration formulation. Refer to literature for effective dosage ranges for your target species and environmental conditions.
High Air Exchange: In semi-field or field settings, wind or high ventilation can rapidly disperse the this compound vapor, reducing its concentration.Conduct studies in enclosed or semi-enclosed spaces where possible. If studying outdoor efficacy, consider the impact of wind direction and speed and increase the number of emanators accordingly.
Temperature and Humidity: Low temperatures can reduce the volatility of this compound, leading to a lower vapor concentration.Monitor and record environmental conditions. If possible, conduct experiments within the optimal temperature range for this compound volatilization.
Insecticide Resistance: The target mosquito population may have developed resistance to pyrethroids.Test the susceptibility of your mosquito population to this compound and other pyrethroids. Consider using a higher dosage or a combination of interventions if resistance is detected.
High knockdown and mortality but low spatial repellency (deterrence). Dosage is in the toxic range rather than the repellent range. The concentration of this compound may be high enough to quickly incapacitate mosquitoes upon entry, preventing them from being repelled from the area. To specifically measure repellency, a lower concentration that elicits a behavioral response without causing rapid knockdown may be necessary.
Difficulty in replicating results from other studies. Differences in Experimental Protocol: Variations in room size, emanator placement, mosquito strain, or environmental conditions can lead to different outcomes.Standardize your experimental protocol as much as possible. Clearly document all experimental parameters, including room dimensions, ventilation, temperature, humidity, and details of the this compound emanator.
Emanator Age and Condition: The release rate of this compound from passive emanators can decrease over time.Use fresh emanators for each experiment or for the duration specified by the manufacturer. Store emanators in appropriate conditions to prevent degradation of the active ingredient.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound efficacy.

Table 1: Efficacy of this compound Against Aedes aegypti

Dosage/Application Environment Reduction in Landing/Biting Rate Knockdown (KD) Rate Mortality Rate Citation
10% w/w emanator (1 per room)Indoor (Mexico)90% reduction in landings-58.3% reduction in female abundance
10% AI emanatorIndoor (Australia)97.5-100% in the first 10 min54% at 1m, 33% at 3m (10-30 min)100% at 1m, 90% at 3m (>48h exposure)
0.00625% coilExperimental Hut (Thailand)58% reduction in entryMinimalMinimal
Impregnated plastic stripsIndoor (Vietnam)Rapid decrease for at least 6 weeks--

Table 2: Efficacy of this compound Against Anopheles Species

Dosage/Application Environment Reduction in Landing/Biting Rate Knockdown (KD) Rate Mortality Rate Citation
Vaporized with LPGExperimental Hut (Kenya)>99% reduction95.5%87.7%
0.00975% AI coilsIndoor (Indonesia)Significant reduction in HLC--

Experimental Protocols & Workflows

A typical experimental workflow for evaluating the spatial repellency of this compound involves several key stages, from preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Post-Experiment A Acquire & Rear Mosquitoes D Acclimatize Mosquitoes A->D B Prepare this compound Emanators E Introduce Emanator & Release Mosquitoes B->E C Set up Experimental Space (e.g., room, hut) C->D D->E F Data Collection (Landing counts, KD, etc.) E->F G Hold for Mortality Assessment (24h) F->G H Data Analysis G->H I Report Findings H->I

Caption: Generalized workflow for a this compound spatial repellency study.

The logical relationship for troubleshooting suboptimal results often follows a step-by-step diagnostic process.

Troubleshooting_Logic Start Suboptimal Results Observed CheckDosage Is the dosage appropriate for the target species and environment? Start->CheckDosage CheckEnv Are environmental factors (temp, airflow) controlled/monitored? CheckDosage->CheckEnv Yes AdjustDosage Adjust Dosage CheckDosage->AdjustDosage No CheckResistance Is insecticide resistance a potential factor? CheckEnv->CheckResistance Yes ControlEnv Modify Experimental Setup to Control Environment CheckEnv->ControlEnv No TestResistance Conduct Resistance Bioassays CheckResistance->TestResistance Yes End Re-run Experiment CheckResistance->End No AdjustDosage->End ControlEnv->End TestResistance->End

Caption: A logical flow for troubleshooting common issues in this compound studies.

Impact of environmental factors on Metofluthrin performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of environmental factors on the experimental performance of Metofluthrin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent knockdown times in our indoor experiments. Could ambient temperature be the cause?

A1: Yes, temperature is a critical factor. This compound is a volatile pyrethroid designed to be effective at ambient temperatures through passive evaporation.[1][2] Its rate of volatilization from a substrate is directly influenced by temperature. Higher temperatures generally increase the vapor pressure and release rate of this compound, leading to a higher concentration in the air and potentially faster knockdown. Conversely, colder temperatures can reduce its vaporization, lowering its concentration and efficacy.[3] For example, studies on other pyrethroids have shown decreased toxicity at colder temperatures.[3] Ensure that your experimental and control environments are maintained at a consistent, recorded temperature to ensure reproducible results.

Q2: Our field trial efficacy is lower than expected, especially on breezy days. How does wind or airflow impact this compound?

A2: Airflow significantly impacts the performance of spatial repellents like this compound. While gentle airflow can be beneficial indoors, strong or unpredictable wind outdoors can cause issues.

  • Negative Impact (Dilution): In outdoor or semi-field settings, wind can disperse the this compound vapor too quickly, diluting its concentration in the target area and reducing its protective effect.[4] Field trials have noted that efficacy can be impacted by wind speeds as low as 1.4 mph.[1]

  • Positive Impact (Distribution): In indoor settings, gentle, controlled airflow, such as from a ceiling fan on a low setting (e.g., 0.8 m/s), can improve the distribution of this compound vapor throughout a space.[5] This enhanced circulation can lead to more uniform exposure and increased efficacy, even in protected locations where mosquitoes may be resting.[5]

For field trials, it is crucial to record wind speed and direction. For indoor experiments, consider if ventilation or drafts could be affecting vapor concentration.

Q3: We are planning experiments in a tropical, high-humidity environment. How does humidity affect this compound?

A3: Based on available studies, this compound remains effective in high-humidity conditions. Field trials have been successfully conducted in environments with 80% relative humidity (RH) or higher.[1] Laboratory and semi-field studies also frequently use high-humidity conditions (e.g., 80% RH) for maintaining mosquito colonies post-exposure without indicating a negative impact on mortality assessments.[6][7] While some research suggests humidity can be a variable in insecticide testing generally, current evidence shows this compound performs well in humid climates.[8]

Q4: Can we use this compound emanators in areas with direct sunlight? What is the effect of UV radiation on its stability?

A4: Caution should be exercised when using this compound in direct sunlight for extended periods. While pyrethroids as a class exhibit greater resistance to UV degradation than many other insecticides, UV radiation is a known factor in pesticide breakdown.[9][10] The energy from UV light can cause photodegradation, breaking down the active ingredient and reducing its effectiveness over time.[11] Some experimental designs have even used strong UV light to decontaminate testing chambers between trials by breaking down residual volatiles.[12] For long-duration experiments, it is advisable to shield the emanator from direct, prolonged sunlight to ensure consistent performance.

Quantitative Data Summary

The following tables summarize quantitative data from field and laboratory studies, highlighting the environmental conditions under which this compound has been tested.

Table 1: Summary of Environmental Conditions in this compound Field Trials

LocationDominant Mosquito SpeciesTemperature (°C)Relative Humidity (%)Wind SpeedObserved Efficacy (Landing Rate Reduction)Citation(s)
Washington, USAAedes vexans16 - 27 °C80%Not specified>95%[1]
Florida, USAOchlerotatus spp.30 - 34 °C80%Up to 1.4 mph>80-95%[1][13]
Indoor (Mexico)Aedes aegyptiNot specifiedNot specifiedGentle airflow (0.8 m/s) aided efficacy90% reduction in landing attempts[4][5]
Outdoor (USA)Aedes albopictusNot specifiedNot specifiedNot specified89.5% reduction in close proximity[7][14]

Experimental Protocols

Below are synthesized methodologies for assessing the efficacy of this compound passive emanators.

Protocol 1: Field Efficacy Assessment (Human Landing Count Method)

This protocol is adapted from methodologies used in outdoor field trials.[1][13]

  • Site Selection: Choose a location with a known presence of the target mosquito species.

  • Volunteer Preparation:

    • Recruit human volunteers. All participants must provide informed consent as per institutional review board (IRB) guidelines.[14]

    • Volunteers should wear protective clothing (e.g., Tyvek® suits) and head nets to cover all skin except for a designated area for landing counts (e.g., the lower legs or arms).[1]

  • Emanator Setup:

    • Prepare this compound-impregnated emanators (e.g., 200 mg of this compound on a 4000 cm² paper substrate).[1][13]

    • If testing longevity, pre-age the emanators for a specified duration (e.g., 36 hours) in a controlled environment like a wind tunnel or fume hood.[1][13]

    • Position the emanators in the test area. A common setup is to place two emanators on either side of a volunteer, for example, 8 feet apart.[1]

  • Data Collection:

    • Pre-Treatment Count: Before deploying the emanators, have volunteers perform landing counts for a set period (e.g., 2-minute intervals for up to 30 minutes) to establish a baseline of mosquito activity.[1]

    • Post-Treatment Count: Deploy the this compound emanators. After a short acclimatization period (e.g., 10 minutes), repeat the landing counts using the same intervals as the pre-treatment phase.[13]

    • Record environmental data, including temperature, relative humidity, and wind speed, at regular intervals throughout the trial.

  • Analysis: Calculate the percent reduction in mosquito landings by comparing the pre- and post-treatment counts.

Protocol 2: Indoor Efficacy Assessment (Caged Mosquito Assay)

This protocol is based on indoor and semi-field study designs.[6][7]

  • Test Environment:

    • Use a room or chamber with known dimensions (e.g., 3.7 m x 2.9 m x 2.4 m).[6]

    • Ensure the room is sealed to prevent the escape of mosquitoes and interference from outside airflow.

  • Mosquito Preparation:

    • Use laboratory-reared, non-blood-fed female mosquitoes of a known species and age.

    • Place a specific number of mosquitoes (e.g., 10) inside test cages (e.g., Bugdorm cages, 30x30x30 cm).[6]

  • Experimental Setup:

    • Place the this compound emanator in the room.

    • Position the mosquito cages at varying distances from the emanator (e.g., 1 m and 3 m) to assess spatial effects.[6]

    • Include control cages in a separate, untreated room or in the same room before the emanator is introduced (ensure sufficient time to ventilate the room between control and treatment trials).[6]

  • Data Collection:

    • Landing/Biting Inhibition: A human volunteer can place a limb against the cage mesh for a set period (e.g., 2 minutes) to count landing attempts.[6]

    • Knockdown (KD): At set time intervals (e.g., every 10 minutes for 1 hour), record the number of mosquitoes that are knocked down (unable to stand or fly).[7]

    • Mortality: After the exposure period (e.g., 30 minutes), transfer the mosquitoes to a clean environment with access to a sugar solution and assess mortality at 24 hours post-exposure.[6]

  • Analysis: Compare landing counts, knockdown rates (KD50/KD90), and 24-hour mortality rates between the treatment and control groups.

Visualizations

Logical Diagram: Factors Influencing this compound Performance

cluster_factors Environmental Factors cluster_state This compound State cluster_performance Performance Outcome Temp Temperature Vapor Vaporization Rate Temp->Vapor + Airflow Airflow / Wind Conc Vapor Concentration Airflow->Conc - (Dilution) UV UV Radiation Deg Degradation UV->Deg + Vapor->Conc + Efficacy Repellency & Knockdown Conc->Efficacy + Deg->Conc -

Caption: Relationship between environmental factors and this compound efficacy.

Experimental Workflow: Emanator Efficacy Trial

A 1. Preparation (Acclimate Mosquitoes, Prepare Emanators) B 2. Baseline Measurement (Pre-Treatment Landing Counts or Control Group Exposure) A->B C 3. Deploy Treatment (Place this compound Emanator) B->C E 5. Post-Treatment Data Collection (Landing Counts, Knockdown, Mortality Assessment) C->E D 4. Monitor Environment (Record Temp, Humidity, Wind) D->E F 6. Data Analysis (Calculate % Reduction, KD50, Mortality Rate) E->F G Results F->G

Caption: Generalized workflow for a this compound emanator efficacy experiment.

References

Technical Support Center: Overcoming Metofluthrin Resistance in Mosquito Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Metofluthrin resistance in mosquito populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a synthetic pyrethroid insecticide known for its high volatility, making it effective as a spatial repellent.[1][2] It functions as a neurotoxin, targeting the voltage-gated sodium channels in the nerve cells of mosquitoes. This interaction disrupts the normal transmission of nerve impulses, leading to knockdown, paralysis, and eventual death of the mosquito.[2]

Q2: What are the primary mechanisms of mosquito resistance to this compound?

Resistance to this compound in mosquito populations is primarily attributed to two mechanisms:

  • Target-site insensitivity: This involves point mutations in the gene encoding the voltage-gated sodium channel (VGSC), the target of pyrethroids. These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of this compound to the sodium channel, thereby diminishing its efficacy.[3]

  • Metabolic resistance: This mechanism involves an enhanced ability of the mosquito to detoxify the insecticide before it can reach its target site. This is achieved through the overexpression or increased activity of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and carboxylesterases (CCEs).[3][4][5]

Q3: Can resistance to other pyrethroids confer resistance to this compound?

Yes, cross-resistance is a significant concern. Mosquito populations that have developed resistance to other pyrethroids, such as permethrin (B1679614) and deltamethrin, often exhibit reduced susceptibility to this compound.[6][7][8] This is because the underlying resistance mechanisms, particularly kdr mutations and enhanced P450-mediated detoxification, are common to the pyrethroid class of insecticides.

Q4: How can I overcome this compound resistance in my mosquito colonies?

Several strategies can be employed to manage and overcome this compound resistance:

  • Use of Synergists: Synergists like Piperonyl Butoxide (PBO) can be used to inhibit the activity of P450 monooxygenases, a major family of detoxification enzymes.[9][10][11] By blocking these enzymes, PBO can restore the susceptibility of resistant mosquitoes to this compound.

  • Insecticide Rotation: Rotating this compound with insecticides that have different modes of action can help to mitigate the selection pressure for pyrethroid resistance.[10]

  • Development of Novel Insecticides: Research into new insecticide classes with novel modes of action is crucial for managing resistant populations.[12]

Troubleshooting Guides

Guide 1: Unexpectedly High Mosquito Survival in Bioassays

Problem: You are performing a CDC bottle bioassay or WHO tube test with this compound and observe significantly higher mosquito survival rates than expected, even with a susceptible strain.

Possible Cause Troubleshooting Step
Incorrect Insecticide Concentration Verify the calculations for your stock solution and dilutions. Ensure the correct volume of the stock solution was used to coat the bottles or impregnate the papers.
Degraded Insecticide Pyrethroids can degrade over time, especially when exposed to light and high temperatures. Prepare fresh stock solutions and store them properly in dark, refrigerated conditions.[13]
Improper Bottle Coating/Paper Impregnation Ensure even coating of the inside of the bottles and allow for complete evaporation of the solvent. For WHO tube tests, ensure the filter papers are fully and evenly impregnated. Uneven coating can lead to variable exposure.[14][15]
Environmental Conditions Maintain a consistent temperature and humidity during the bioassay, as these factors can influence mosquito activity and insecticide efficacy. The recommended conditions are typically 27°C ± 2°C and 75% ± 10% relative humidity.[16]
Contaminated Equipment Ensure all glassware and equipment are thoroughly cleaned and rinsed to avoid contamination from other substances that might interfere with the insecticide. The CDC provides specific bottle cleaning protocols.[14][17]
Mosquito Age and Condition Use non-blood-fed female mosquitoes of a consistent age (e.g., 3-5 days old) for your assays. Older or blood-fed mosquitoes may exhibit different susceptibility.[1]
Guide 2: Inconclusive Results from kdr Genotyping

Problem: Your PCR results for detecting kdr mutations are ambiguous, showing faint bands, non-specific amplification, or no amplification at all.

Possible Cause Troubleshooting Step
Poor DNA Quality/Quantity Quantify your extracted DNA and check its purity (A260/A280 ratio). If the quality is poor, re-extract the DNA using a reliable method. Ensure you are starting with a sufficient amount of mosquito tissue.[12][18]
PCR Inhibition Components from the mosquito tissue can inhibit the PCR reaction. Try diluting your DNA template or using a DNA extraction kit that includes a purification step to remove inhibitors.
Suboptimal PCR Conditions Optimize the annealing temperature and extension time for your specific primers and PCR machine. Run a temperature gradient PCR to determine the optimal annealing temperature.[12]
Primer Issues Check the integrity of your primers. Ensure they have not degraded. Verify the primer sequences and their specificity for the target kdr mutations.
Incorrect Genotyping Assay Different kdr mutations are prevalent in different mosquito populations and species. Ensure you are using the correct primers and probes for the expected mutations (e.g., kdr-East vs. kdr-West).[19][20]

Data Presentation

Table 1: Efficacy of this compound and Permethrin against Susceptible and Resistant Aedes aegypti

InsecticideMosquito StrainKT50 (min)Resistance Ratio (RR)
This compound Orlando (Susceptible)5.8-
Puerto Rico (Resistant)29.05.0
Permethrin Orlando (Susceptible)3.4-
Puerto Rico (Resistant)102.030.0
Data from a study utilizing the CDC glass bottle bioassay. KT50 represents the time required to kill 50% of the mosquito population. The Resistance Ratio is calculated as the KT50 of the resistant strain divided by the KT50 of the susceptible strain.[21][22]

Table 2: Effect of PBO on Pyrethroid Efficacy in Resistant Culex quinquefasciatus

InsecticidePBO Pre-exposureMortality Rate (%)
Pyrethrins No1.6
Pyrethrins Yes91.3 (in a susceptible strain)
This table illustrates the potential of PBO to restore susceptibility to pyrethroids in resistant mosquito populations. Data for the resistant strain with PBO was not provided in the source.[23]

Experimental Protocols

Protocol 1: CDC Bottle Bioassay for Insecticide Susceptibility

This protocol is adapted from the U.S. Centers for Disease Control and Prevention (CDC) guidelines.[2][7][13]

Materials:

  • 250 ml Wheaton glass bottles

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Micropipettes and tips

  • Vortex mixer

  • Fume hood

  • Aspirator

  • Timer

  • Mosquitoes (non-blood-fed females, 3-5 days old)

  • 10% sugar solution

Procedure:

  • Bottle Preparation:

    • Thoroughly clean and dry the glass bottles. The CDC recommends washing with warm soapy water, rinsing three times with tap water, and then drying completely in an oven or air-drying.[17]

  • Insecticide Coating:

    • Prepare a stock solution of this compound in acetone. The concentration will depend on the target dose.

    • In a fume hood, add 1 ml of the this compound solution to each bottle. For control bottles, add 1 ml of acetone only.

    • Cap the bottles and coat the entire inner surface by rolling and swirling the bottle.

    • Uncap the bottles and place them on their side in the fume hood to allow the acetone to evaporate completely (at least 2-3 hours).

  • Mosquito Exposure:

    • Introduce 20-25 mosquitoes into each bottle using an aspirator.

    • Start the timer immediately.

  • Data Collection:

    • Record the number of dead or moribund (unable to stand or fly) mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.[24]

    • A mosquito is considered dead if it cannot stand or fly in a coordinated manner when the bottle is gently rotated.

  • Interpretation:

    • Calculate the percentage mortality at each time point.

    • If mortality in the control bottle is between 5% and 20%, correct the test mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100.

    • If control mortality is greater than 20%, the test is invalid and should be repeated.

    • Resistance is indicated by a significantly lower mortality rate in the test population compared to a known susceptible strain at a diagnostic time and dose.

Protocol 2: Biochemical Assay for P450 Monooxygenase Activity

This protocol is a generalized method for measuring P450 activity using a model substrate.

Materials:

Procedure:

  • Sample Preparation:

    • Individually homogenize mosquitoes in cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the microsomal fraction with P450 enzymes.

  • Enzyme Assay:

    • In a 96-well plate, add a specific volume of the supernatant.

    • Add the model substrate (e.g., p-NA) and NADPH to initiate the reaction.

    • The P450 enzymes will metabolize the substrate, resulting in a product that can be measured spectrophotometrically or fluorometrically. For p-NA, the product is p-nitrophenol, which can be measured at 405 nm.

  • Data Analysis:

    • Measure the change in absorbance or fluorescence over time.

    • Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

    • Compare the P450 activity between resistant and susceptible mosquito strains. Elevated activity in the resistant strain suggests the involvement of P450s in resistance.

Visualizations

Experimental_Workflow cluster_0 Resistance Assessment cluster_1 Mechanism Investigation cluster_2 Overcoming Resistance A Mosquito Collection (Resistant & Susceptible Strains) B CDC Bottle Bioassay / WHO Tube Test A->B C Determine Resistance Level (KT50, RR) B->C D DNA Extraction C->D F Biochemical Assays (P450, GST, Esterase) C->F E kdr Genotyping (PCR) G Identify Resistance Mechanism H Synergist Bioassay (PBO) G->H I Test Novel Insecticides G->I J Evaluate Efficacy H->J I->J

Caption: Experimental workflow for investigating and overcoming this compound resistance.

Signaling_Pathway cluster_resistance Metabolic Resistance Pathway insecticide Insecticide Exposure (this compound) stress Oxidative Stress insecticide->stress transcription Transcription Factors (e.g., CncC/Maf) stress->transcription gene_exp Increased Gene Expression transcription->gene_exp p450 Cytochrome P450s gene_exp->p450 gst Glutathione S-Transferases gene_exp->gst esterase Carboxylesterases gene_exp->esterase detox Insecticide Detoxification p450->detox gst->detox esterase->detox resistance Resistance Phenotype detox->resistance

Caption: Simplified signaling pathway for metabolic resistance to insecticides.

References

Factors affecting the residual efficacy of Metofluthrin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metofluthrin formulations.

Troubleshooting Guides

Issue 1: Rapid Loss of Residual Efficacy in Field Trials

Question: We are observing a much shorter residual efficacy of our this compound formulation in the field compared to our laboratory findings. What are the potential causes?

Answer: A rapid decline in residual efficacy in the field can be attributed to a combination of environmental factors, formulation characteristics, and the properties of the treated surfaces. Here are the primary factors to investigate:

  • Environmental Degradation: this compound, like other pyrethroids, is susceptible to degradation under certain environmental conditions.

    • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight is a major pathway for the breakdown of pyrethroids.[1] Consider shielding treated surfaces from direct sunlight where possible or using UV-protectant additives in your formulation.

    • Hydrolysis: While stable under neutral or acidic conditions, this compound can undergo hydrolysis under alkaline conditions.[2][3] Assess the pH of the surfaces you are treating and the water used for any dilutions.

    • Temperature and Volatility: Higher temperatures increase the vapor pressure of this compound, leading to a faster release rate from the formulation.[4][5] This can be beneficial for spatial repellency but will shorten the duration of residual efficacy.

    • Rainfall: Rainfall can wash away the formulation from treated surfaces, leading to a significant loss of active ingredient.[6]

  • Substrate Properties: The type of surface the formulation is applied to can significantly impact its residual lifespan.

    • Porous surfaces like unpainted wood or mud can absorb the active ingredient, making it less available for contact with target insects.[7][8][9]

    • Alkaline surfaces, such as fresh cement, can accelerate the hydrolysis of this compound.

  • Formulation Type: The composition of your formulation plays a critical role in the release rate and stability of the active ingredient.

    • Simple solutions or emulsions may offer high initial bioavailability but limited long-term stability.

    • Controlled-release formulations, such as those incorporating polymers or microencapsulation, can provide a more sustained release and protect the active ingredient from environmental degradation.

Issue 2: Inconsistent Bioassay Results

Question: Our bioassay results for this compound efficacy are highly variable between replicates. What could be causing this inconsistency?

Answer: Variability in bioassay results can stem from several sources, ranging from the test insects to the experimental setup. Consider the following troubleshooting steps:

  • Insect Strain and Resistance:

    • Ensure you are using a well-characterized and standardized insect strain.

    • Be aware of the potential for insecticide resistance. Cross-resistance to this compound has been observed in mosquito populations resistant to other pyrethroids like permethrin (B1679614).[10][11][12][13][14] It is crucial to test the susceptibility of your target insect population to this compound.

  • Environmental Conditions:

    • Maintain consistent temperature and humidity during your bioassays, as these factors can influence both insect activity and the volatility of this compound.[5][14][15]

  • Standardized Protocols:

    • Adhere strictly to established bioassay protocols, such as those from the World Health Organization (WHO) or the Centers for Disease Control and Prevention (CDC).[8][9][12] This includes standardized exposure times, insect age, and nutritional status.[14]

  • Formulation Application:

    • Ensure a uniform application of the this compound formulation to the test surfaces. Uneven application can lead to "hot spots" and areas with sublethal doses, resulting in inconsistent mortality rates.

Issue 3: Difficulties in Residue Analysis

Question: We are encountering challenges with the accuracy and reproducibility of our this compound residue analysis using HPLC. What are some common pitfalls?

Answer: Accurate quantification of this compound residues requires careful sample preparation and analytical methodology. Here are some points to consider:

  • Sample Extraction:

    • The choice of extraction solvent and method is critical for achieving good recovery from different matrices.

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in various samples.[16]

    • Ensure complete extraction by using appropriate homogenization and agitation techniques.

  • Sample Cleanup:

    • Complex matrices can introduce interfering compounds that affect the accuracy of your analysis.

    • Solid-phase extraction (SPE) is a common and effective method for cleaning up extracts before HPLC analysis.[16]

  • Analytical Method:

    • Optimize your HPLC method, including the mobile phase composition, column type, and detector settings, specifically for this compound.

    • Gas chromatography coupled with mass spectrometry (GC-MS) is also a highly sensitive and selective method for the analysis of pyrethroids.[17][18]

    • Use certified reference standards for calibration and quality control to ensure the accuracy of your quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the residual efficacy of a this compound formulation?

A1: The primary factors include:

  • Environmental Conditions: UV light, temperature, humidity, and rainfall.[2][5][6][15][19]

  • Formulation Type: The release rate and stability of the active ingredient are determined by the formulation (e.g., vaporizer, impregnated material, spray).[2][4][5][6][12][15]

  • Substrate Properties: The type of surface treated (e.g., wood, cement, mud) affects absorption and degradation.[7][8][9]

  • Insecticide Resistance: The susceptibility of the target insect population is crucial, with cross-resistance being a significant concern.[10][11][12][13][14][20][21]

Q2: How does temperature affect the performance of this compound?

A2: Temperature has a direct impact on the volatility of this compound. Higher temperatures lead to a faster release of the active ingredient into the air.[4][5] This enhances its spatial repellent effect but can reduce the duration of its residual efficacy on a treated surface.

Q3: Can this compound be effective against mosquito populations resistant to other pyrethroids?

A3: This is a significant concern. Studies have shown that mosquito strains resistant to permethrin can also exhibit resistance to this compound, indicating a risk of cross-resistance.[10][11][13] However, the level of resistance to this compound may be lower than to other pyrethroids.[11] It is essential to conduct susceptibility tests on the target mosquito population.

Q4: What are the primary degradation pathways for this compound in the environment?

A4: The main degradation pathways for this compound, similar to other pyrethroids, are:

  • Photolysis: Degradation by UV light.[1]

  • Hydrolysis: Breakdown in the presence of water, which is more rapid under alkaline conditions.[2]

  • Oxidation: [1] The major transformation products identified in soil are MFOA-D and TFPA.[3]

Q5: What are the standard bioassay methods to test the efficacy of this compound formulations?

A5: Standardized bioassay methods are crucial for obtaining reliable and comparable results. Commonly used methods include:

  • WHO Cone Bioassays: Used to assess the residual efficacy of insecticides on treated surfaces.[8][9]

  • CDC Bottle Bioassays: Used to determine the susceptibility of insects to a specific insecticide.[10][11][12][14]

  • Arm-in-Cage Tests: To evaluate the repellent effect of a formulation.[4][12]

  • Wind Tunnel Assays: To study the spatial repellency and behavioral responses of insects.[4][12][15]

Data Presentation

Table 1: Environmental Factors Affecting this compound Residual Efficacy

FactorEffect on Residual EfficacyReference(s)
UV Light (Sunlight) Decreases efficacy through photodegradation.[1]
High Temperature Increases volatility, potentially shortening residual life.[4][5]
High Humidity Can influence insect behavior and formulation stability.[5][15]
Rainfall Washes away the formulation from treated surfaces.[6]
Alkaline pH Increases the rate of hydrolysis.[2][3]

Table 2: Influence of Surface Type on Insecticide Residual Efficacy

Surface TypeGeneral Effect on Residual EfficacyReference(s)
Painted Wood Generally good residual efficacy.[7]
Unpainted Wood Can be porous, leading to absorption and reduced bioavailability.[7]
Plastered Cement Can be alkaline, potentially leading to faster degradation.[7][8]
Unplastered Cement Porous and potentially alkaline, can reduce efficacy.[7]
Mud Highly porous, leading to significant absorption.[8][9]

Table 3: Resistance Ratios of Aedes aegypti to this compound and Permethrin

Mosquito StrainInsecticideResistance Ratio (RR) based on KT50Reference(s)
Puerto Rico (Permethrin-Resistant)Permethrin30[10][11][13]
Puerto Rico (Permethrin-Resistant)This compound5[10][11][13]

*KT50: Time to kill 50% of the mosquito population.

Experimental Protocols

Protocol 1: WHO Cone Bioassay for Residual Efficacy

Objective: To assess the residual efficacy of a this compound formulation on a treated surface.

Materials:

  • WHO plastic cones

  • Treated and untreated (control) surfaces

  • Aspirator

  • Holding cups with a clean mesh top

  • Sugar solution (e.g., 10% sucrose)

  • 25-50 non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 2-5 days old

  • Timer

  • Gloves

Procedure:

  • Preparation: Expose the treated surfaces under the desired environmental conditions for a specified period (e.g., 24 hours, 1 week, 1 month).

  • Cone Placement: Securely place a WHO cone flat against the treated surface.

  • Mosquito Introduction: Using an aspirator, introduce 25-50 female mosquitoes into the cone.

  • Exposure: Expose the mosquitoes to the treated surface for a standardized time (e.g., 30 minutes).

  • Transfer: After the exposure period, carefully remove the mosquitoes from the cone using the aspirator and transfer them to a clean holding cup.

  • Observation: Provide the mosquitoes with a sugar solution and hold them for 24 hours.

  • Mortality Count: Record the number of dead or moribund mosquitoes after 24 hours.

  • Control: Repeat the procedure on an untreated surface to determine the control mortality.

  • Data Analysis: If the control mortality is between 5% and 20%, correct the observed mortality using Abbott's formula. If the control mortality is greater than 20%, the test is invalid and should be repeated. An insecticide is considered effective if it produces a mortality rate of ≥80%.[8]

Protocol 2: Residue Analysis by HPLC

Objective: To quantify the amount of this compound on a treated surface.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • This compound analytical standard

  • Organic solvents (e.g., acetonitrile, methanol, hexane)

  • Extraction vials

  • Solid-Phase Extraction (SPE) cartridges for cleanup

  • Vortex mixer

  • Centrifuge

  • Syringe filters

Procedure:

  • Sample Collection: Swab a defined area of the treated surface with a cotton ball or filter paper soaked in a suitable solvent (e.g., hexane (B92381) or acetone).

  • Extraction: Place the swab in a vial with a known volume of extraction solvent. Vortex for several minutes to extract the this compound.

  • Cleanup (if necessary): If the sample matrix is complex, pass the extract through an SPE cartridge to remove interfering substances.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • HPLC Analysis: Inject a known volume of the sample into the HPLC system.

  • Quantification: Create a calibration curve using the this compound analytical standard. Compare the peak area of the sample to the calibration curve to determine the concentration of this compound.

Visualizations

Metofluthrin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Ester Cleavage) This compound->Hydrolysis Photolysis Photolysis (UV Light) This compound->Photolysis Oxidation Oxidation This compound->Oxidation Degradation_Products Degradation Products (e.g., MFOA-D, TFPA) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Oxidation->Degradation_Products Experimental_Workflow_Efficacy_Testing cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis Formulation_Prep Formulation Preparation Surface_Treatment Surface Treatment Formulation_Prep->Surface_Treatment Bioassay WHO Cone Bioassay Surface_Treatment->Bioassay Residue_Analysis Residue Analysis (HPLC/GC-MS) Surface_Treatment->Residue_Analysis Mortality_Data Mortality Data Bioassay->Mortality_Data Residue_Data Residue Concentration Residue_Analysis->Residue_Data Efficacy_Determination Determination of Residual Efficacy Mortality_Data->Efficacy_Determination Residue_Data->Efficacy_Determination Factors_Affecting_Efficacy cluster_environmental Environmental Factors cluster_formulation Formulation & Substrate cluster_biological Biological Factors Efficacy Residual Efficacy of This compound Formulation Temperature Temperature Temperature->Efficacy UV_Light UV Light UV_Light->Efficacy Humidity Humidity Humidity->Efficacy Rainfall Rainfall Rainfall->Efficacy Formulation_Type Formulation Type Formulation_Type->Efficacy Substrate Substrate Properties Substrate->Efficacy Resistance Insecticide Resistance Resistance->Efficacy

References

Technical Support Center: Metofluthrin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Metofluthrin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in storage?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, photolysis, and oxidation.[1] The stability of this compound is significantly influenced by pH, light exposure, and temperature. It is relatively stable at acidic to neutral pH (pH 4 and 7) but undergoes moderate hydrolysis under alkaline conditions (pH 9).[1] Exposure to light, particularly wavelengths greater than 290 nm, can lead to rapid photodegradation.[1] While generally stable at room temperature and even at elevated temperatures (50°C) for extended periods, very high temperatures can lead to decomposition.[2]

Q2: What are the main degradation pathways of this compound?

A2: The primary degradation pathways for this compound are:

  • Hydrolysis: Under alkaline conditions, the ester linkage in this compound is cleaved, resulting in the formation of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol and (EZ)-(1R,3R)-2,2-dimethyl-3-(prop-1-enyl)cyclopropanecarboxylic acid.[1]

  • Photolysis: Upon exposure to light, this compound undergoes rapid degradation primarily through ester cleavage and subsequent oxidation of the prop-1-enyl group.[1] This leads to the formation of various degradation products, including aldehyde and carboxylic acid derivatives.[1]

  • Oxidation: Oxidative cleavage of the prop-1-enyl group is a key degradation step, particularly during photolysis, leading to the formation of aldehydes, carboxylic acids, and potentially diols via an epoxide intermediate.[1]

Q3: What is the expected shelf life of this compound under standard storage conditions?

A3: this compound is reported to be stable for at least three years when stored at room temperature.[2] It has also been shown to be stable for six months at 50°C without being significantly affected by humidity.[2] For unopened commercial products containing this compound in its original packaging, the shelf life is estimated to be around three to four years before any significant degradation of the active ingredient occurs.[3] However, the shelf life of pesticides can be shortened by improper storage conditions, such as high temperatures.[4][5]

Q4: Are the degradation products of this compound toxic?

A4: Generally, the metabolites and degradation products of this compound are less toxic than the parent compound.[6] The acute aquatic toxicity of the degradation products is significantly influenced by structural modifications from ester cleavage and oxidation, with decreased lipophilicity in the metabolites typically resulting in much lower toxicity. However, it is important to note that in some cases, initial degradation products can be as toxic as or even more toxic than the parent compound.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound potency in my aqueous solution during my experiment.

Possible CauseTroubleshooting Steps
Alkaline Hydrolysis 1. Measure the pH of your solution. This compound is moderately hydrolyzed at pH 9.[1] 2. If the pH is alkaline, buffer your solution to a neutral or slightly acidic pH (pH 4-7) where this compound is more resistant to hydrolysis.[1] 3. Prepare fresh solutions immediately before use and avoid storing them for extended periods, especially at room temperature or higher.
Photodegradation 1. Are your experiments conducted under direct light? this compound is rapidly photodegraded by light with wavelengths >290 nm.[1] 2. Protect your solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil. 3. Conduct experiments under low-light conditions whenever possible.
High Temperature 1. At what temperature are you storing your solutions? While stable at room temperature, higher temperatures can accelerate degradation.[2][5] 2. Store stock solutions and experimental samples at recommended temperatures, typically refrigerated or frozen for long-term storage.

Problem: I have detected unexpected peaks in the chromatogram of my this compound sample.

Possible CauseTroubleshooting Steps
Formation of Degradation Products 1. Review the storage conditions and handling of your sample. Exposure to alkaline pH, light, or high temperatures can lead to the formation of degradation products. 2. Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products such as the corresponding acid and alcohol from hydrolysis, or aldehyde and carboxylic acid derivatives from oxidation.[1][7] 3. Refer to the this compound degradation pathways to predict and identify potential degradants.
Contamination 1. Ensure all glassware and solvents are clean and of high purity. 2. Run a blank sample (solvent only) to check for contaminants in your analytical system. 3. If using a formulated product, check the excipients for potential interference.

Quantitative Data Summary

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Half-lifeReference
425Resistant[1]
725Resistant[1]
92536.8 days[1]
940-
950-

Table 2: Photolytic Stability of this compound in Water (pH 4, 25°C)

Light SourceWavelength (nm)Half-lifeReference
Xenon arc lamp>2901.1–3.4 days[1]

Experimental Protocols

Protocol 1: Analysis of this compound and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of this compound and its metabolites. Specific parameters may need to be optimized for your instrument and sample matrix.

1. Sample Preparation (Urinary Metabolites Example) a. Collect urine samples and store them at -20°C if not analyzed immediately.[7] b. Perform enzymatic hydrolysis to deconjugate metabolites.[7] c. Extract the metabolites from the hydrolyzed urine using a suitable organic solvent like toluene.[7] d. Concentrate the organic extract.[7] e. Derivatize the metabolites: i. For carboxylic metabolites, use a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.[7] ii. For alcoholic metabolites, use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.[7]

2. GC-MS Analysis a. Gas Chromatograph (GC) Conditions: i. Injector: Splitless mode. ii. Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column). iii. Oven Temperature Program: An initial temperature of around 70-100°C, held for a few minutes, followed by a ramp to a final temperature of 280-300°C. Optimize the ramp rate for best separation. iv. Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions: i. Ionization Mode: Electron Impact (EI).[7] ii. Acquisition Mode: Full scan to identify unknown degradation products or Selected Ion Monitoring (SIM) for targeted analysis of known compounds to increase sensitivity.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound to study its degradation pathways and identify degradation products.

1. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol (B129727) at a known concentration.

2. Stress Conditions a. Acidic Hydrolysis: i. Dilute the stock solution in an acidic medium (e.g., 0.1 M HCl). ii. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. iii. Periodically withdraw samples, neutralize them, and analyze by a suitable method (e.g., HPLC, GC-MS). b. Alkaline Hydrolysis: i. Dilute the stock solution in a basic medium (e.g., 0.1 M NaOH). ii. Follow the incubation and sampling procedure as described for acidic hydrolysis. c. Oxidative Degradation: i. Dilute the stock solution in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). ii. Incubate at room temperature or a slightly elevated temperature, protected from light. iii. Periodically withdraw samples and analyze. d. Photolytic Degradation: i. Expose the this compound solution (in a photostable container like quartz) to a light source that mimics sunlight (e.g., a xenon lamp) in a photostability chamber. ii. Run a parallel experiment with a control sample protected from light. iii. Periodically withdraw samples from both the exposed and control solutions and analyze.

3. Analysis a. Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC with UV or MS detection, GC-MS) to separate and quantify the parent this compound and its degradation products.

Visualizations

Metofluthrin_Degradation_Pathways cluster_hydrolysis Hydrolysis (Alkaline Conditions) cluster_photolysis_oxidation Photolysis / Oxidation This compound This compound Alcohol 2,3,5,6-tetrafluoro-4- (methoxymethyl)benzyl alcohol This compound->Alcohol Ester Cleavage Acid (EZ)-(1R,3R)-2,2-dimethyl-3- (prop-1-enyl)cyclopropanecarboxylic acid This compound->Acid Ester Cleavage Aldehyde Aldehyde Derivatives This compound->Aldehyde Oxidative Cleavage (prop-1-enyl group) Carboxylic_Acid Carboxylic Acid Derivatives This compound->Carboxylic_Acid Oxidative Cleavage (prop-1-enyl group) Diol Diol (via Epoxide) This compound->Diol Oxidation Troubleshooting_Workflow Start Start: Observed this compound Degradation Check_pH Check pH of Solution Start->Check_pH Check_Light Assess Light Exposure Start->Check_Light Check_Temp Evaluate Storage Temperature Start->Check_Temp Alkaline Is pH > 7? Check_pH->Alkaline Direct_Light Exposed to Direct Light? Check_Light->Direct_Light High_Temp Is Temperature Elevated? Check_Temp->High_Temp Buffer_Solution Action: Buffer Solution to pH 4-7 Alkaline->Buffer_Solution Yes Reanalyze Re-analyze Sample Alkaline->Reanalyze No Protect_From_Light Action: Use Amber Glassware/ Work in Low Light Direct_Light->Protect_From_Light Yes Direct_Light->Reanalyze No Control_Temp Action: Store at Recommended Cool Temperatures High_Temp->Control_Temp Yes High_Temp->Reanalyze No Buffer_Solution->Reanalyze Protect_From_Light->Reanalyze Control_Temp->Reanalyze

References

Technical Support Center: Non-target Effects of Metofluthrin in Ecological Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the non-target effects of Metofluthrin.

Frequently Asked Questions (FAQs)

Q1: My aquatic toxicity tests with this compound are showing inconsistent results. What could be the cause?

A1: Inconsistent results in aquatic toxicity tests with this compound can arise from several factors due to its specific chemical properties. This compound is a volatile compound, which can lead to a decrease in the actual concentration in your test medium over the course of the experiment.[1][2] It is crucial to minimize headspace in test vessels and consider using semi-static or flow-through test designs to maintain stable exposure concentrations. Additionally, this compound is susceptible to rapid phototransformation, so the lighting conditions of your laboratory could be influencing its degradation rate.[1][2]

Q2: I am observing no significant mortality in my honeybee contact toxicity assay, even at concentrations I expected to be toxic. What should I check?

A2: If you are not observing expected toxicity in honeybee contact assays, first verify the accuracy of your dosing solutions and the application technique. Ensure the solvent used to dissolve the this compound is not interfering with its toxicity or evaporating too quickly before absorption. It is also important to consider the potential for sublethal effects that may not result in mortality within the standard observation period but could impact bee behavior and long-term survival.

Q3: Can I extrapolate the toxicity data of other pyrethroids to this compound for my risk assessment?

A3: While this compound belongs to the pyrethroid class of insecticides and shares a similar mode of action (disruption of sodium channels), direct extrapolation of toxicity data from other pyrethroids should be done with caution.[1] Different pyrethroids can have varying levels of toxicity to different non-target species. It is always recommended to use species-specific toxicity data for this compound when available to ensure the accuracy of your ecological risk assessment.

Q4: What is the primary mode of action of this compound in non-target organisms?

A4: The primary mode of action of this compound, like other pyrethroids, is the disruption of voltage-gated sodium channels in the nervous system.[3][4] This leads to prolonged channel opening, causing hyperexcitation of the nerves, which can result in paralysis and death.

Q5: Are there any known signaling pathways, other than the direct action on sodium channels, that are affected by pyrethroids like this compound?

A5: Research on pyrethroids has suggested potential interactions with other signaling pathways. For instance, some studies on other pyrethroids have indicated possible effects on the MAP kinase (MAPK) signaling pathway and circadian rhythm pathways in insects.[5][6][7] However, specific research on these pathways for this compound in non-target organisms is limited and requires further investigation. There is currently no direct evidence to suggest this compound significantly impacts the JAK/STAT signaling pathway in non-target invertebrates or fish.

Troubleshooting Guides

Issue: High variability in analytical measurements of this compound concentration in water samples.

Possible Cause Troubleshooting Step
Volatility of this compound Minimize headspace in sampling vials. Ensure vials are sealed tightly with appropriate caps (B75204) (e.g., with PTFE septa). Analyze samples as quickly as possible after collection.
Adsorption to container walls Use silanized glass or polypropylene (B1209903) containers to minimize adsorption. Rinse collection containers with a small amount of solvent (e.g., acetone, hexane) and add the rinsate to the sample for extraction to recover any adsorbed compound.
Photodegradation Protect samples from light by using amber vials or wrapping them in aluminum foil.
Extraction inefficiency Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Ensure the chosen solvent is appropriate for this compound. Verify the pH of the sample is optimal for extraction.

Issue: Unexpectedly low toxicity observed in aquatic invertebrate tests (e.g., Daphnia sp.).

Possible Cause Troubleshooting Step
Loss of this compound from test solution As mentioned in Q1, the volatility of this compound is a key factor. Implement a semi-static or flow-through test system to maintain a constant concentration.[1][2] If using a static system, ensure it is completely sealed with minimal headspace.
Binding to organic matter If your test medium contains high levels of dissolved organic carbon (DOC), this compound may bind to it, reducing its bioavailability. Use a standard, defined test medium with low DOC.
Incorrect pH of the test medium While this compound is stable to hydrolysis at neutral and acidic pH, it can degrade under alkaline conditions. Ensure the pH of your test medium is within the recommended range (typically 6.0-8.5) and remains stable throughout the test.
Health of the test organisms Ensure your Daphnia culture is healthy and that the neonates used for testing are less than 24 hours old. Run a reference toxicant test to confirm the sensitivity of your test population.

Data Presentation

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValueExposure DurationReference
Rainbow Trout (Oncorhynchus mykiss)LC501.2 µg/L96 hours[8]
Fathead Minnow (Pimephales promelas)LC500.44 - >120 mg/L (for metabolites)96 hours[9]
Daphnia magnaEC506.3 - >120 mg/L (for metabolites)48 hours[9]
Aquatic InvertebratesChronic NOEC0.003 mg/L21 days[10]

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

SpeciesEndpointValueExposure RouteReference
Honeybee (Apis mellifera)LD500.015 µ g/bee Contact[5]
Northern Bobwhite (Colinus virginianus)LD50>2250 mg/kgOral[11]
RatLD50>2000 mg/kgOral[11]
RatLD50>=2000 mg/kgDermal[11]
RatLC50>1.08 and <1.96 mg/LInhalation[11]

Experimental Protocols

Detailed methodologies for key ecotoxicological tests are outlined in the following OECD guidelines. Researchers should refer to the full, official guidelines for complete procedural details.

1. Fish, Acute Toxicity Test (based on OECD Guideline 203) [10][12][13][14][15]

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Test Design: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system. At least five concentrations in a geometric series are used.

  • Test Conditions: Temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species. A photoperiod of 12-16 hours of light is recommended.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (median lethal concentration) at 96 hours.

2. Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202) [11][16][17][18][19]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Design: Daphnids are exposed to at least five concentrations of the test substance for 48 hours in a static system.

  • Test Conditions: The test is conducted at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Daphnids are not fed during the test.

  • Observations: Immobilisation (inability to swim) is recorded at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50 (median effective concentration for immobilisation) at 48 hours.

3. Honeybees, Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213) [8][9][20][21][22]

  • Test Organism: Young adult worker honeybees (Apis mellifera).

  • Contact Toxicity (OECD 214): A measured dose of the test substance in a suitable solvent is applied topically to the dorsal thorax of each bee.

  • Oral Toxicity (OECD 213): Bees are fed a controlled amount of sucrose (B13894) solution containing the test substance.

  • Test Design: A minimum of five doses are tested, with multiple replicates per dose.

  • Observations: Mortality is recorded at specified intervals, typically up to 96 hours.

  • Endpoint: The LD50 (median lethal dose) is calculated.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis A Range-finding Test B Preparation of Test Concentrations A->B C Introduction of Test Organisms B->C D Controlled Environmental Conditions (Temp, Light, pH) C->D E Exposure Duration (e.g., 48h, 96h) D->E F Observation of Endpoints (Mortality, Immobilisation) E->F G Statistical Analysis (LC50/EC50 Calculation) F->G H H G->H Risk Assessment

Caption: A generalized workflow for conducting ecotoxicological experiments.

Pyrethroid_MoA cluster_neuron Neuronal Impact This compound This compound NaChannel Voltage-Gated Sodium Channel This compound->NaChannel Binds to ProlongedOpening Prolonged Channel Opening NaChannel->ProlongedOpening Causes Neuron Neuron Membrane Hyperexcitation Nerve Hyperexcitation ProlongedOpening->Hyperexcitation Paralysis Paralysis & Mortality Hyperexcitation->Paralysis

Caption: The primary mode of action of this compound on neuronal sodium channels.

Potential_Signaling_Pathways Pyrethroid Pyrethroid Exposure (e.g., this compound) CellularStress Cellular Stress Pyrethroid->CellularStress CircadianRhythm Circadian Rhythm Disruption Pyrethroid->CircadianRhythm Potential Interaction MAPK MAP Kinase Pathway (ERK, JNK, p38) CellularStress->MAPK Activates GeneExpression Altered Gene Expression MAPK->GeneExpression PhysiologicalEffects Sublethal Physiological Effects GeneExpression->PhysiologicalEffects Detoxification Detoxification Pathways CircadianRhythm->Detoxification Regulates Detoxification->PhysiologicalEffects

Caption: Potential secondary signaling pathways affected by pyrethroids (further research needed for this compound).

References

Variability in Metofluthrin bioassay results and potential causes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metofluthrin Bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the experimental evaluation of this compound, a volatile pyrethroid insecticide. Here you will find troubleshooting guidance and frequently asked questions to enhance the accuracy and reproducibility of your bioassay results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound bioassay results?

A1: Variability in this compound bioassays can arise from several factors, broadly categorized as:

  • Insect-Related Factors: The species, strain (susceptible vs. resistant), age, and nutritional status of the mosquitoes can significantly influence results. Cross-resistance to other pyrethroids, such as permethrin, is also a critical factor to consider.[1][2][3]

  • Environmental Conditions: As a volatile compound, this compound's efficacy is sensitive to environmental factors. Temperature, humidity, and airflow can alter its vaporization rate and the subsequent exposure of the test subjects.[4][5][6]

  • Procedural Inconsistencies: Variations in experimental procedures are a major source of error. This includes improper cleaning of bioassay equipment (e.g., CDC bottles), inaccurate insecticide concentrations, non-uniform coating of treated surfaces, and variations in the air-drying time of treated materials.

  • Bioassay Method: The choice of bioassay method (e.g., CDC bottle bioassay, WHO tube test, topical application) inherently introduces variability, as each method has different protocols and endpoints.[7]

Q2: How does mosquito resistance affect this compound bioassay outcomes?

A2: Mosquito populations with resistance to pyrethroids often exhibit reduced susceptibility to this compound.[1][2] This is frequently due to two primary resistance mechanisms:

  • Target-site insensitivity: Mutations in the voltage-gated sodium channel, the target for pyrethroids, can reduce the binding affinity of this compound.

  • Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450s, can lead to faster breakdown of the insecticide, reducing its efficacy.[8] Resistant strains will typically show higher lethal concentrations (LC50) and longer knockdown times (KT50) compared to susceptible strains.[2]

Q3: What are the key differences between the CDC bottle bioassay and the WHO tube test for evaluating this compound?

A3: While both are standard methods, they differ in several key aspects:

  • Exposure Method: The CDC bottle bioassay exposes mosquitoes to a surface coated with the insecticide within a sealed bottle.[9][10][11] The WHO tube test involves exposing mosquitoes to insecticide-impregnated filter paper within a tube.[12][13][14]

  • Endpoint Measurement: The CDC bottle bioassay typically measures the time until knockdown or mortality over a set observation period (e.g., 2 hours).[10][11] The WHO tube test usually assesses mortality at a fixed time point, typically 24 hours post-exposure.[13][14]

  • Data Interpretation: The CDC method often generates time-mortality data, which can be used to calculate knockdown times (e.g., KT50).[2] The WHO test provides a direct measure of susceptibility or resistance based on the percentage of mortality at the diagnostic time.[13]

Due to these differences, results from the two assays are not always directly comparable.[7]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability between replicates - Inconsistent coating of bioassay bottles or papers.- Non-uniform age or nutritional status of mosquitoes.- Fluctuations in environmental conditions (temperature, humidity) between tests.- Ensure a standardized and consistent coating procedure for all replicates.- Use mosquitoes of a consistent age cohort and ensure they are similarly nourished (or starved) before the assay.- Conduct all replicates under controlled and recorded environmental conditions.
Low mortality in susceptible mosquito strains - Incorrect preparation of insecticide stock solutions leading to a lower-than-expected concentration.- Degradation of this compound due to improper storage or prolonged exposure to light.- Incomplete coating of the exposure surface.- Verify calculations and procedures for preparing stock solutions. Prepare fresh solutions regularly.- Store this compound stock solutions in dark, airtight containers at the recommended temperature.- Ensure the entire inner surface of the bottle or the filter paper is evenly coated.
Inconsistent knockdown times - Variation in mosquito activity levels; more active mosquitoes may pick up a lethal dose faster.- Sub-lethal concentrations of the insecticide.- Presence of previously undetected low levels of resistance in the colony.- Allow mosquitoes to acclimatize to the testing environment before introducing them to the bioassay.- Confirm the accuracy of the diagnostic concentration for the specific mosquito strain being tested.- Periodically re-characterize the susceptibility of the mosquito colony to ensure it remains a reliable reference.
Control mortality is higher than acceptable limits (e.g., >10%) - Contamination of control bottles or papers with insecticide.- Stressful handling or transfer of mosquitoes.- Unhealthy mosquito population.- Use dedicated glassware and equipment for control and insecticide solutions to prevent cross-contamination.- Handle mosquitoes gently and minimize the time they are held in aspirators or transfer containers.- Ensure the mosquito colony is healthy and free from pathogens.

Data Presentation

Table 1: Lethal Concentrations (LC) of this compound against Susceptible and Resistant Aedes aegypti

StrainLC50 (%)LC75 (%)LC99 (%)Discriminating Concentration (%)
USDA (Susceptible)0.003070.004970.016210.03242
Pu-Teuy (Resistant)----

Data derived from a high-throughput screening system toxicity bioassay (HITSS-TOX). Note that specific LC values for the resistant strain were not provided in the source, but significantly lower mortality was observed at the susceptible strain's LC values.[15][16]

Table 2: Comparative Efficacy of this compound and Transfluthrin (B58387) against Susceptible Aedes aegypti (USDA Strain)

InsecticideLC50 (%)LC75 (%)LC99 (%)Discriminating Concentration (%)
This compound0.003070.004970.016210.03242
Transfluthrin0.010400.018520.076110.15222

This table illustrates that a significantly lower concentration of this compound is required to achieve the same level of mortality as Transfluthrin against a susceptible Aedes aegypti strain.[3][15][16]

Experimental Protocols

CDC Bottle Bioassay for this compound

This protocol is adapted from the standard CDC bottle bioassay guidelines.[9][10][11]

1. Materials:

  • 250 ml Wheaton glass bottles with caps

  • Technical grade this compound

  • High-purity acetone (B3395972) (solvent)

  • Micropipettes and tips

  • Bottle roller or rotator

  • Aspirator

  • Timer

  • Adult female mosquitoes (3-5 days old, non-blood-fed)

2. Preparation of Insecticide Stock Solution:

  • Prepare a stock solution of this compound in acetone. The concentration should be calculated to deliver the desired dose per bottle (e.g., µ g/bottle ) when 1 ml of the solution is used to coat each bottle.

  • Store the stock solution in a sealed, dark glass bottle at 4°C. Allow the solution to return to room temperature before use.

3. Bottle Coating:

  • Add 1 ml of the this compound solution to each test bottle. For control bottles, add 1 ml of acetone only.

  • Cap the bottles and roll them on a bottle roller or manually rotate them to ensure the entire inner surface is coated.

  • Once evenly coated, uncap the bottles and let them air-dry in a fume hood until all the acetone has evaporated. The bottles should be placed on their side and rotated periodically during drying.

4. Bioassay Procedure:

  • Introduce 10-25 adult female mosquitoes into each bottle using an aspirator.

  • Start the timer immediately after introducing the mosquitoes.

  • Position the bottles upright or on their side, depending on the standardized protocol.

  • Record the number of dead or knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for a total of 2 hours. A mosquito is considered dead or knocked down if it cannot stand or fly.

5. Data Analysis:

  • Calculate the percentage mortality at each time point.

  • If control mortality is above 10%, the test should be discarded. If control mortality is between 5-10%, the results should be corrected using Abbott's formula.

  • The data can be used to determine the diagnostic time (the time at which 100% of susceptible mosquitoes are killed) or to calculate KT50 and KT90 values using probit analysis.

Mandatory Visualizations

Experimental_Workflow_CDC_Bottle_Bioassay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase prep_solution Prepare this compound Stock Solution coat_bottles Coat Bottles with 1ml Solution prep_solution->coat_bottles Acetone as solvent dry_bottles Air-Dry Bottles in Fume Hood coat_bottles->dry_bottles Ensure even coating intro_mosquitoes Introduce 20-25 Mosquitoes dry_bottles->intro_mosquitoes Ready for testing start_timer Start 2-hour Timer intro_mosquitoes->start_timer record_data Record Mortality every 15 minutes start_timer->record_data calc_mortality Calculate % Mortality record_data->calc_mortality Complete dataset apply_abbott Apply Abbott's Formula (if control mortality > 5%) calc_mortality->apply_abbott determine_kt50 Determine KT50/Diagnostic Time apply_abbott->determine_kt50

CDC Bottle Bioassay Experimental Workflow

Factors_Influencing_Bioassay_Variability cluster_environmental Environmental Factors cluster_procedural Procedural Factors cluster_biological Biological Factors center_node This compound Bioassay Variability temp Temperature center_node->temp humidity Humidity center_node->humidity airflow Airflow/Ventilation center_node->airflow coating Coating Uniformity center_node->coating concentration Insecticide Concentration center_node->concentration cleaning Bottle/Equipment Cleaning center_node->cleaning drying_time Drying Time center_node->drying_time species Mosquito Species center_node->species strain Strain (Susceptible/Resistant) center_node->strain age Mosquito Age center_node->age nutrition Nutritional Status center_node->nutrition

Key Factors Contributing to Bioassay Variability

References

Metofluthrin Technical Support Center: Navigating Long-Term Deployment Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the long-term deployment and experimental use of Metofluthrin-based products.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Field Trials

Question: We are observing variable and lower-than-expected mosquito repellency in our semi-field/field trials with a passive this compound emanator. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to inconsistent efficacy of this compound emanators in a field setting. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Environmental Conditions: this compound's efficacy is influenced by environmental factors.

    • High Temperatures: Can increase the volatilization rate, leading to a shorter period of efficacy.

    • High Airflow/Wind: Can disperse the this compound vapor too quickly, reducing its concentration in the target area.

    • Rainfall: Can wash away or damage the emanator, reducing its effectiveness.

    • Troubleshooting:

      • Monitor and record environmental conditions (temperature, humidity, wind speed) during your trials.

      • Consider using a more protected deployment site or a device that offers some shielding from the elements.

      • In windy conditions, placing multiple emanators may be necessary to achieve the desired spatial concentration.

  • Insecticide Resistance: The target mosquito population may have developed resistance to pyrethroids.

    • Cross-resistance: Resistance to other pyrethroids, such as permethrin, can confer cross-resistance to this compound.[1]

    • Troubleshooting:

      • Conduct insecticide resistance bioassays (e.g., WHO tube test or CDC bottle bioassay) on the target mosquito population before and during your study.

      • If resistance is detected, consider increasing the concentration of this compound (if safe and feasible) or using it in combination with other non-pyrethroid insecticides or synergists.

  • Emanator Age and Storage: The release rate of this compound from emanators can decline over time.

    • Pre-aging: Emanators that have been stored for extended periods or exposed to air before the trial may have a reduced initial release rate.

    • Troubleshooting:

      • Use emanators from the same batch and store them in their original sealed packaging until use.

      • If pre-aging is part of the experimental design, ensure consistent aging conditions (e.g., in a wind tunnel) for all units.[2]

  • Deployment Strategy: The placement and density of emanators are critical for establishing an effective repellent zone.

    • Sub-optimal placement: Placing emanators too far apart or in locations with poor air circulation can lead to insufficient vapor concentration.

    • Troubleshooting:

      • Follow the manufacturer's recommendations for placement and density.

      • In larger areas, a grid-like placement of emanators may be more effective.

      • Conduct preliminary studies to determine the optimal placement for your specific trial conditions.

Logical Troubleshooting Flow for Efficacy Issues:

troubleshooting_efficacy start Inconsistent Efficacy Observed check_env Assess Environmental Conditions start->check_env env_issue High Temp/Wind/Rain? check_env->env_issue check_resistance Evaluate Insecticide Resistance resistance_issue Resistance Detected? check_resistance->resistance_issue check_emanator Inspect Emanator Condition & Age emanator_issue Improper Storage/ Aged? check_emanator->emanator_issue check_deployment Review Deployment Strategy deployment_issue Sub-optimal Placement? check_deployment->deployment_issue env_issue->check_resistance No adjust_env Modify Deployment Site or Shield Emanator env_issue->adjust_env Yes resistance_issue->check_emanator No address_resistance Increase Concentration or Use Synergist resistance_issue->address_resistance Yes emanator_issue->check_deployment No replace_emanator Use New Emanators from Sealed Batch emanator_issue->replace_emanator Yes optimize_deployment Adjust Emanator Placement & Density deployment_issue->optimize_deployment Yes resolve Efficacy Improved deployment_issue->resolve No, consult manufacturer adjust_env->resolve address_resistance->resolve replace_emanator->resolve optimize_deployment->resolve

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Issue 2: Variability in Analytical Quantification of this compound

Question: Our lab is experiencing inconsistent results when quantifying this compound residues in environmental samples (water, air). What are the common pitfalls in the analytical methodology?

Answer:

Accurate quantification of this compound requires careful sample handling, extraction, and analysis, typically using Gas Chromatography with Mass Spectrometry (GC-MS). Variability can be introduced at several stages.

Potential Causes & Troubleshooting Steps:

  • Sample Collection and Storage: this compound can degrade or be lost during sample collection and storage.

    • Adsorption to container walls: this compound is lipophilic and can adsorb to plastic containers.

    • Degradation: Exposure to light and high temperatures can cause degradation.

    • Troubleshooting:

      • Use amber glass or Teflon containers for sample collection and storage.

      • Store samples at 4°C and protect them from light.

      • Extract aqueous samples within 14 days of collection. For longer storage, freezing at -20°C is recommended for soil/sediment samples.[3]

  • Sample Preparation and Extraction: Inefficient extraction can lead to low and variable recoveries.

    • Poor phase separation: In liquid-liquid extractions, emulsions can form, leading to incomplete separation of the organic and aqueous layers.

    • Matrix effects: Co-extracted compounds from the sample matrix (e.g., organic matter in water) can interfere with the analysis.

    • Troubleshooting:

      • For water samples, use a salting-out agent (e.g., sodium chloride) to improve the extraction efficiency of dichloromethane.[4]

      • Employ a cleanup step after extraction, such as passing the extract through a Florisil column, to remove interfering compounds.[4]

      • For complex matrices, consider using Solid Phase Extraction (SPE) for cleaner extracts.

  • GC-MS Analysis: Instrumental parameters can significantly impact the accuracy and precision of the results.

    • Inlet discrimination: High molecular weight compounds like this compound can be susceptible to discrimination in the GC inlet, leading to poor peak shape and reproducibility.

    • Source contamination: Buildup of matrix components in the MS source can lead to signal suppression and loss of sensitivity.

    • Troubleshooting:

      • Use a pulsed splitless injection to ensure efficient transfer of the analyte to the column.

      • Optimize the injector temperature to balance efficient volatilization with minimal thermal degradation.

      • Regularly clean the MS source, especially when analyzing complex environmental samples.

      • Use an internal standard to correct for variations in injection volume and instrument response.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in mosquitoes?

A1: The primary mechanisms of resistance to this compound, a pyrethroid insecticide, are target-site insensitivity and metabolic resistance.

  • Target-site insensitivity: This is primarily due to mutations in the voltage-gated sodium channel (VGSC), the target site for pyrethroids. These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to the sodium channel, rendering it less effective.

  • Metabolic resistance: This involves the increased production of detoxification enzymes, such as cytochrome P450 monooxygenases and esterases. These enzymes can metabolize this compound into less toxic compounds before it reaches its target site.

Insecticide Resistance Signaling Pathway:

resistance_pathway This compound This compound Exposure TargetSite Voltage-Gated Sodium Channel (VGSC) This compound->TargetSite Metabolism Metabolic Detoxification (P450s, Esterases) This compound->Metabolism ReducedBinding Reduced Insecticide Binding TargetSite->ReducedBinding kdr mutation present IncreasedMetabolism Increased Insecticide Metabolism Metabolism->IncreasedMetabolism enzyme upregulation kdr kdr Mutations (Target-Site Insensitivity) kdr->ReducedBinding EnzymeUpregulation Enzyme Upregulation EnzymeUpregulation->IncreasedMetabolism Resistance Insecticide Resistance ReducedBinding->Resistance IncreasedMetabolism->Resistance

Caption: Mechanisms of insecticide resistance to this compound.

Q2: What are the main degradation pathways of this compound in the environment?

A2: this compound degrades in the environment primarily through hydrolysis and photolysis.

  • Hydrolysis: The ester linkage in the this compound molecule can be cleaved by water, especially under alkaline conditions. This process is slower in acidic and neutral water.[5]

  • Photolysis: Sunlight can also break down this compound. The atmospheric half-life due to reaction with hydroxyl radicals is estimated to be around 5-6 hours.[6]

  • Aerobic Soil Metabolism: In soil, this compound is rapidly degraded by microorganisms, with a half-life of less than 4 days.[5] The main degradation products are the corresponding carboxylic acid and alcohol resulting from ester cleavage.[1]

Q3: What are the key considerations for the safety of researchers handling this compound?

A3: While this compound has low acute toxicity to mammals via oral and dermal routes, it is important to follow standard laboratory safety procedures.[2]

  • Inhalation: this compound is volatile, and prolonged inhalation of high concentrations should be avoided. Work in a well-ventilated area or under a fume hood when handling pure or concentrated forms.

  • Dermal Contact: Although not a dermal sensitizer, it is good practice to wear gloves and a lab coat to minimize skin contact.

  • Eye Contact: Wear safety glasses to prevent accidental splashes into the eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₀F₄O₃[6]
Molecular Weight360.3 g/mol [6]
AppearancePale yellow liquid[6]
Water Solubility0.73 mg/L (at pH 7, 20°C)[6]
Vapor Pressure1.96 x 10⁻³ Pa (at 25°C)[7]
Log Kow5.4[5]

Table 2: Summary of Toxicological Data for this compound

Test OrganismExposure RouteEndpointValueReference
RatOralLD₅₀>2000 mg/kg[2]
RatDermalLD₅₀≥2000 mg/kg[2]
RatInhalation (4-hr)LC₅₀>1.08 and <1.96 mg/L[2]
Rainbow TroutAcute (96-hr)LC₅₀1.2 µg/L[8]
Daphnia magnaAcute (48-hr)EC₅₀4.7 µg/L[8]
Bobwhite QuailOralLD₅₀>2250 mg/kg[2]
Honey Bee (Apis mellifera)Contact (48-hr)LD₅₀0.016 µ g/bee [8]

Table 3: Environmental Fate of this compound

CompartmentProcessHalf-lifeReference
SoilAerobic Metabolism2.3 - 3.5 days[1]
WaterHydrolysis (pH 9, 25°C)33 days[5]
WaterAqueous Photolysis (pH 4)1.1 - 3.4 days[1]
AirAtmospheric Photolysis5-6 hours[6]

Experimental Protocols

Protocol 1: WHO Tube Test for Insecticide Susceptibility

This protocol is adapted from the World Health Organization (WHO) guidelines for testing insecticide susceptibility in adult mosquitoes.[7][9][10]

Objective: To determine the susceptibility of a mosquito population to a diagnostic concentration of this compound.

Materials:

  • WHO tube test kit (exposure tubes, holding tubes, slide units)

  • Insecticide-impregnated papers (this compound at diagnostic concentration and control papers)

  • Live, non-blood-fed female mosquitoes (2-5 days old)

  • Aspirator

  • Timer

  • 10% sugar solution on a cotton pad

Procedure:

  • Preparation:

    • Label four exposure tubes with the insecticide name and concentration, and two control tubes.

    • Place the this compound-impregnated papers into the exposure tubes and the control papers into the control tubes.

  • Mosquito Exposure:

    • Using an aspirator, introduce 20-25 mosquitoes into each of the six holding tubes.

    • Attach the holding tubes to the exposure/control tubes and gently transfer the mosquitoes into the exposure/control tubes by tapping.

    • Expose the mosquitoes for 1 hour.

  • Holding Period:

    • After 1 hour, transfer the mosquitoes back to the holding tubes.

    • Provide the mosquitoes with a 10% sugar solution on a cotton pad.

    • Hold the mosquitoes for 24 hours at 27±2°C and 80±10% relative humidity.

  • Data Recording:

    • After 24 hours, record the number of dead and alive mosquitoes in each tube.

    • Calculate the percentage mortality for each replicate.

    • If mortality in the control is between 5-20%, correct the observed mortality using Abbott's formula: Corrected % mortality = [ (% observed mortality - % control mortality) / (100 - % control mortality) ] * 100

    • If control mortality is >20%, the test is invalid and must be repeated.

Interpretation of Results:

  • 98-100% mortality: The population is considered susceptible.

  • <98% mortality: The population is suspected of being resistant. Further investigation is needed.

Experimental Workflow for WHO Tube Test:

who_tube_test_workflow start Start: Prepare Materials expose_mosquitoes Expose Mosquitoes to Insecticide (1 hour) start->expose_mosquitoes transfer_to_holding Transfer to Holding Tubes expose_mosquitoes->transfer_to_holding hold_24h Hold for 24 hours with 10% Sugar Solution transfer_to_holding->hold_24h record_mortality Record Mortality hold_24h->record_mortality calculate_mortality Calculate Percentage Mortality record_mortality->calculate_mortality check_control Control Mortality > 20%? calculate_mortality->check_control interpret_results Interpret Susceptibility Status check_control->interpret_results No repeat_test Repeat Test check_control->repeat_test Yes end End interpret_results->end

Caption: Workflow for the WHO insecticide susceptibility tube test.

Protocol 2: Analysis of this compound Residues in Water by GC-MS

This protocol provides a general framework for the analysis of this compound in water samples. It should be optimized and validated for your specific laboratory conditions and equipment.

Objective: To quantify the concentration of this compound in water samples.

Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Amber glass sample bottles (1 L) with Teflon-lined caps

  • Separatory funnel (2 L)

  • Dichloromethane (DCM), pesticide residue grade

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • This compound analytical standard

  • Internal standard (e.g., triphenyl phosphate)

Procedure:

  • Sample Collection and Preservation:

    • Collect 1 L of water in an amber glass bottle.

    • Store the sample at 4°C and extract within 14 days.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the 1 L water sample to a 2 L separatory funnel.

    • Spike the sample with a known amount of internal standard.

    • Add 60 mL of DCM to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower DCM layer through a funnel containing anhydrous sodium sulfate into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM.

  • Concentration:

    • Combine the DCM extracts.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Transfer the concentrated extract to a GC vial and further evaporate to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Conditions (example):

      • Injector: Pulsed splitless, 250°C

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

      • Oven Program: 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor characteristic ions for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Validation & Comparative

Metofluthrin vs. Transfluthrin: A Comparative Efficacy Analysis for Vector Control

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the insecticidal and repellent properties of two key pyrethroids, metofluthrin and transfluthrin (B58387), reveals distinct efficacy profiles crucial for the strategic development of vector control agents. This guide synthesizes key experimental findings on their lethal concentrations, knockdown times, mortality rates, and repellency against significant disease vectors, primarily Aedes aegypti.

This compound and transfluthrin are both volatile pyrethroid insecticides widely utilized in spatial repellents and other consumer products for mosquito control.[1] Their effectiveness stems from their ability to act as neurotoxins in insects, causing rapid knockdown and eventual death.[2][3] However, research indicates notable differences in their potency and behavioral effects on mosquitoes, which carry significant implications for their application in public health.

Executive Summary of Efficacy

This compound generally demonstrates higher toxicity to mosquitoes at lower concentrations compared to transfluthrin. Studies on Aedes aegypti have shown that the discriminating concentration (DC) of transfluthrin is 4.7-fold higher than that of this compound, indicating that a greater concentration of transfluthrin is required to achieve the same lethal effect.[4][5] While transfluthrin can induce a faster knockdown of mosquitoes, a significant portion of the affected insects may recover.[6] In contrast, exposure to this compound is more likely to lead to mortality.[6] Both compounds exhibit spatial repellent effects, reducing mosquito landings and biting behavior.[7][8]

Quantitative Efficacy Comparison

The following tables summarize key quantitative data from comparative studies on this compound and transfluthrin against Aedes aegypti and other vectors.

Table 1: Lethal Concentrations (LC) and Discriminating Concentrations (DC) against Pyrethroid-Susceptible Aedes aegypti (USDA Strain)

ParameterTransfluthrin (%)This compound (%)Fold Difference (TFT/MFT)Source
LC₅₀0.010400.003073.4[6]
LC₇₅0.018520.004973.7[6]
LC₉₉0.076110.016214.7[6]
DC0.152220.032424.7[4][5]

Table 2: Knockdown and Mortality Rates of Pyrethroid-Susceptible Aedes aegypti (USDA Strain) at a High Concentration (0.01706%)

Efficacy MetricTransfluthrin (%)This compound (%)Source
Knockdown at 60 min (KD₆₀)89.2 ± 6.299.2 ± 0.8[6]
Mortality at 24 hours (MT)Significantly lower than MFTSignificantly higher than TFT[6]
Mosquito Recovery Rate (MRE)20.0 ± 7.10.0 ± 0.0[6]

Table 3: Repellency and Biting Protection

Insecticide (Concentration)Target SpeciesProtection MetricEfficacy (%)Source
Transfluthrin (0.6%)Armigeres subalbatus & Aedes albopictusBiting Protection (Legs & Arms)85.4 - 89.3[7]
This compound (0.6%)Armigeres subalbatusBiting Protection (Legs & Arms)71.8 - 73.5[7]
This compound (10% w/w emanator)Aedes aegyptiReduction in Landings90[8]
This compoundAedes aegyptiReduction in Female Abundance58.3[8]

Experimental Methodologies

The data presented above are derived from studies employing standardized laboratory and semi-field bioassays. The following sections detail the experimental protocols for key efficacy assessments.

High-Throughput Screening System Toxicity Bioassay (HITSS-TOX)

This method was utilized to determine the lethal and sub-lethal concentrations of transfluthrin and this compound against susceptible and resistant strains of Aedes aegypti.[4][5][6]

Experimental Workflow for HITSS-TOX

HITSS_TOX_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation prep_solution Prepare serial dilutions of Transfluthrin and this compound prep_paper Impregnate filter papers with insecticide solutions prep_solution->prep_paper air_dry Air-dry filter papers for a specified duration prep_paper->air_dry introduce_mosquitoes Introduce non-blood-fed female Aedes aegypti into HITSS chambers air_dry->introduce_mosquitoes expose Expose mosquitoes to treated filter papers for 60 minutes introduce_mosquitoes->expose record_kd Record knockdown (KD₆₀) immediately after exposure expose->record_kd transfer Transfer mosquitoes to recovery cups with sucrose (B13894) solution record_kd->transfer record_mt Record mortality (MT) 24 hours post-exposure transfer->record_mt

Caption: Workflow for determining insecticide toxicity using the HITSS-TOX bioassay.

Repellency and Biting Protection Assays

These experiments were conducted in semi-field and field conditions to evaluate the effectiveness of volatile insecticides in preventing mosquito bites on human volunteers.[7]

Experimental Workflow for Repellency Field Test

Repellency_Field_Test cluster_setup Setup cluster_exposure Exposure & Data Collection cluster_analysis Analysis select_site Select field site with high mosquito population recruit_volunteers Recruit human volunteers select_site->recruit_volunteers apply_repellent Position portable blowers with 0.6% Transfluthrin or this compound recruit_volunteers->apply_repellent expose_limbs Volunteers expose treated body parts (legs, arms) apply_repellent->expose_limbs count_landings Count number of mosquitoes landing and biting over a set time expose_limbs->count_landings calculate_protection Calculate percent biting protection compared to untreated controls count_landings->calculate_protection

Caption: General workflow for a field-based mosquito repellency and biting protection study.

Concluding Remarks

The comparative efficacy data indicate that while both this compound and transfluthrin are effective mosquito control agents, this compound provides a higher lethal effect at lower concentrations. Transfluthrin's faster knockdown, however, may be advantageous in specific applications where immediate, though not necessarily fatal, incapacitation of mosquitoes is desired. The potential for mosquitoes to recover from transfluthrin exposure is a critical consideration in the development of resistance management strategies. For researchers and professionals in drug and insecticide development, these findings underscore the importance of a nuanced approach to selecting the appropriate active ingredient based on the target vector, desired outcome (repellency vs. mortality), and environmental context. Further research into the synergistic effects of these compounds and their efficacy against a broader range of pyrethroid-resistant vector populations is warranted.

References

Metofluthrin's Efficacy Against Pyrethroid-Resistant Mosquitoes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of pyrethroid resistance in mosquito populations necessitates a critical evaluation of alternative insecticidal compounds. This guide provides a comprehensive comparison of Metofluthrin's performance against pyrethroid-resistant mosquitoes, supported by experimental data and detailed methodologies. This compound, a volatile pyrethroid, has demonstrated notable efficacy in repelling and killing mosquito species that have developed resistance to conventional pyrethroids like permethrin (B1679614) and deltamethrin.

Comparative Performance Data

This compound has been evaluated against various pyrethroid-resistant mosquito strains, primarily Aedes aegypti, the vector for dengue, Zika, and chikungunya viruses. The following tables summarize key quantitative data from comparative studies.

InsecticideMosquito StrainAssay TypeResistance Ratio (RR)Killing Time (KT50) in minutesReference
This compound Aedes aegypti (Permethrin-resistant PR)CDC Bottle Bioassay5-foldNot specified[1]
Permethrin Aedes aegypti (Permethrin-resistant PR)CDC Bottle Bioassay30-foldNot specified[1]

Table 1: Comparative Resistance Ratios and Killing Times for this compound and Permethrin against a Permethrin-Resistant Aedes aegypti Strain. The resistance ratio is calculated based on the killing time (KT50) of the resistant strain compared to a susceptible Orlando susceptible laboratory strain (ORL).[1]

InsecticideMosquito StrainConcentrationKnockdown (KD60) %24h Mortality (MT) %Reference
This compound Aedes aegypti (Pyrethroid-susceptible USDA)0.03242%Not specified100%[2][3][4][5]
This compound Aedes aegypti (Pyrethroid-resistant Pu-Teuy)0.03242%Significantly lower than susceptibleNot specified[2][3][4][5]
Transfluthrin Aedes aegypti (Pyrethroid-susceptible USDA)0.15222%Significantly higher than this compoundNot significantly different from this compound[2][4][6]
Transfluthrin Aedes aegypti (Pyrethroid-resistant Pu-Teuy)0.15222%Significantly higher KD60 but also higher recovery75.0 ± 5.2%[3][5][7]

Table 2: Comparative Efficacy of this compound and Transfluthrin against Pyrethroid-Susceptible and -Resistant Aedes aegypti. Data from a high-throughput screening system toxicity bioassay (HITSS-TOX) highlights differences in knockdown and mortality rates. Notably, while Transfluthrin induced a stronger knockdown, more mosquitoes recovered compared to those exposed to this compound.[2][4][6] Studies have shown that a field population of Ae. aegypti from Puerto Rico exhibited cross-resistance between permethrin and this compound, although there was a 6-fold higher susceptibility to this compound relative to permethrin.[2][4]

Experimental Protocols

The following are detailed methodologies for two standard bioassays frequently used to evaluate insecticide performance against mosquitoes.

CDC Bottle Bioassay

The CDC bottle bioassay is a widely used method to monitor insecticide resistance in adult mosquitoes.[8]

Materials:

  • 250 ml glass bottles with screw caps

  • Technical grade insecticide (e.g., this compound, Permethrin)

  • High-purity acetone (B3395972)

  • Pipettes

  • Aspirator

  • Adult mosquitoes (2-5 days old, non-blood-fed females)

  • Timer

  • Observation cages with sugar solution

Procedure:

  • Bottle Coating: Prepare a stock solution of the insecticide in acetone. Coat the inside of the glass bottles with a specific concentration of the insecticide solution. Control bottles are coated with acetone only. The bottles are then rolled and rotated until the acetone evaporates, leaving a uniform layer of the insecticide on the inner surface.

  • Mosquito Exposure: Introduce 20-25 adult female mosquitoes into each bottle using an aspirator.

  • Observation: Record the number of knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours. A mosquito is considered knocked down if it can no longer stand or fly in a coordinated manner.

  • Recovery: After the exposure period, transfer the mosquitoes to clean holding cages with access to a 10% sugar solution.

  • Mortality Assessment: Record the mortality rate 24 hours post-exposure.

WHO Tube Test

The WHO tube test is another standard method for assessing insecticide susceptibility in adult mosquitoes.[9][10]

Materials:

  • WHO tube test kit (including exposure tubes, holding tubes, and slide units)

  • Insecticide-impregnated papers

  • Control papers (impregnated with the solvent only)

  • Aspirator

  • Adult female mosquitoes (3-5 days old, non-blood-fed)

  • Sugar solution

Procedure:

  • Assembly: Assemble the test kits, placing the insecticide-impregnated paper in the exposure tube (marked with a red dot) and the control paper in the control tube (marked with a yellow dot).[9]

  • Mosquito Introduction: Introduce 20-25 adult female mosquitoes into the holding tube and allow them to acclimatize.

  • Exposure: Transfer the mosquitoes from the holding tube into the exposure tube. The standard exposure time is 60 minutes.[9]

  • Transfer to Recovery: After the exposure period, transfer the mosquitoes back to the holding tubes (green-dotted), which are lined with untreated paper and provided with a 10% sugar solution.[9]

  • Mortality Recording: Record the mortality rate 24 hours after the exposure period.[9]

Visualizing Experimental Workflows and Resistance Mechanisms

To better understand the experimental processes and the underlying mechanisms of resistance, the following diagrams are provided.

Experimental_Workflow_CDC_Bottle_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_post Post-Exposure p1 Prepare Insecticide Solution p2 Coat Glass Bottles p1->p2 Acetone Evaporation e1 Introduce Mosquitoes p2->e1 e2 Record Knockdown e1->e2 Observe for 2h po1 Transfer to Recovery Cages e2->po1 po2 Record 24h Mortality po1->po2 Hold for 24h

Caption: CDC Bottle Bioassay Workflow.

Pyrethroid_Resistance_Mechanisms cluster_insecticide Insecticide Action cluster_resistance Resistance Mechanisms cluster_enzymes Detoxifying Enzymes insecticide Pyrethroid Insecticide (e.g., this compound) target Voltage-Gated Sodium Channels (VGSC) insecticide->target Binds to r2 Metabolic Resistance (Enzyme Overexpression) insecticide->r2 Detoxified by effect Nerve Hyper-excitation -> Paralysis & Death target->effect Leads to r1 Target-Site Insensitivity (kdr mutations) target->r1 Mutation alters binding e1 Cytochrome P450s r2->e1 e2 Esterases r2->e2 e3 Glutathione-S-Transferases (GSTs) r2->e3

Caption: Pyrethroid Resistance Mechanisms in Mosquitoes.

References

Metofluthrin and Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of metofluthrin's cross-resistance profile with other pyrethroids reveals a complex interplay of target-site insensitivity and metabolic detoxification mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform the development of effective resistance management strategies.

This compound, a volatile pyrethroid insecticide, has become a valuable tool in vector control due to its spatial repellent and insecticidal properties. However, the emergence of insecticide resistance poses a significant threat to its efficacy. Understanding the patterns and mechanisms of cross-resistance between this compound and other pyrethroids is crucial for sustainable vector control. This guide synthesizes key experimental findings to provide a clear comparison of this compound's performance against resistant insect populations.

Quantitative Comparison of Cross-Resistance

The development of resistance to one pyrethroid can confer resistance to others, a phenomenon known as cross-resistance. The level of cross-resistance is typically quantified by comparing the lethal concentration (LC50), lethal dose (LD50), or knockdown time (KT50) of an insecticide against a resistant strain versus a susceptible strain. The resulting value is the resistance ratio (RR).

A study on the permethrin-resistant Puerto Rico (PR) strain of Aedes aegypti mosquitoes demonstrated clear cross-resistance to this compound. While the PR strain exhibited a 30-fold resistance to permethrin (B1679614), it showed a 5-fold resistance to this compound when compared to the susceptible Orlando (ORL) strain.[1][2] This indicates that while cross-resistance exists, it is less pronounced for this compound in this particular permethrin-resistant population.

InsecticideStrainKT50 (min)Resistance Ratio (RR)
This compoundORL (Susceptible)5.2-
This compoundPR (Resistant)26.15.0
PermethrinORL (Susceptible)3.5-
PermethrinPR (Resistant)105.530.1
Data from CDC bottle bioassay on Aedes aegypti.[1][2]

Further studies have explored the lethal concentrations of this compound and another volatile pyrethroid, transfluthrin, against both susceptible and resistant Aedes aegypti strains. These findings are critical for determining effective application rates in areas with existing pyrethroid resistance.

InsecticideStrainLC50 (%)LC99 (%)
This compoundUSDA (Susceptible)0.003070.01621
TransfluthrinUSDA (Susceptible)0.010400.07611
TransfluthrinPu-Teuy (Resistant)>0.01706 (at highest dose tested, mortality was below LC50)-
Data from HITSS toxicity bioassay on Aedes aegypti.[3][4][5][6]

Mechanisms of Cross-Resistance

The cross-resistance observed between this compound and other pyrethroids is primarily driven by two well-established mechanisms: target-site insensitivity and metabolic resistance.

Target-Site Insensitivity: The Role of kdr Mutations

Pyrethroids exert their insecticidal effect by binding to the voltage-gated sodium channel (VGSC) in the insect's nervous system, leading to prolonged channel opening and paralysis. Mutations in the gene encoding the VGSC, commonly referred to as knockdown resistance (kdr) mutations, can reduce the binding affinity of pyrethroids, thereby conferring resistance.

Several kdr mutations have been identified in pyrethroid-resistant mosquito populations, with the V1016G/I and F1534C substitutions in the VGSC gene being frequently implicated.[7][8][9][10][11] The presence and frequency of these mutations often correlate with the level of resistance to various pyrethroids. For instance, a study on Aedes aegypti from Honduras, where resistance to permethrin and deltamethrin (B41696) is prevalent, found the F1534C mutant allele to be fixed (frequency of 1.0) and the V1016I allele to have a high overall frequency of 0.89.[10] While direct quantitative data linking specific kdr mutations to this compound resistance levels is still an active area of research, the shared target site strongly suggests that these mutations contribute to cross-resistance.

dot

kdr_mechanism cluster_membrane Neuronal Membrane Pyrethroid Pyrethroid Insecticide (e.g., this compound, Permethrin) VGSC_S Susceptible Voltage-Gated Sodium Channel Pyrethroid->VGSC_S Binds VGSC_R Resistant (kdr) Voltage-Gated Sodium Channel Pyrethroid->VGSC_R Binding Reduced Na_ion_S Na+ Influx (Prolonged) VGSC_S->Na_ion_S Causes Na_ion_R Normal Na+ Influx VGSC_R->Na_ion_R Allows for Paralysis Paralysis & Death Na_ion_S->Paralysis Leads to Survival Survival Na_ion_R->Survival Leads to

Figure 1. Mechanism of target-site resistance to pyrethroids.

Metabolic Resistance: The Role of Detoxification Enzymes

Insects have evolved sophisticated enzymatic systems to detoxify foreign compounds, including insecticides. The three major enzyme families implicated in pyrethroid resistance are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).[12][13][14][15] Overexpression or increased activity of these enzymes can lead to the rapid breakdown of insecticides before they reach their target site.

Studies have shown that pyrethroid-resistant mosquito populations often exhibit elevated levels of one or more of these detoxification enzymes.[16][17][18] For example, the use of synergists, which inhibit specific enzyme families, can help to elucidate the contribution of metabolic resistance. Piperonyl butoxide (PBO), an inhibitor of P450s, has been shown to partially or fully restore susceptibility to pyrethroids in some resistant mosquito populations, indicating a significant role for P450-mediated detoxification.[16][19] While specific quantitative data on enzyme activity in this compound-resistant strains is an emerging area of study, the established role of these enzymes in detoxifying other pyrethroids strongly suggests their involvement in this compound cross-resistance.

dot

metabolic_resistance cluster_insect Insect Body Pyrethroid Pyrethroid (e.g., this compound) Detox_Enzymes Overexpressed Detoxification Enzymes (P450s, GSTs, Esterases) Pyrethroid->Detox_Enzymes Enters Target_Site Voltage-Gated Sodium Channel Pyrethroid->Target_Site Reduced amount reaches Metabolites Non-toxic Metabolites Detox_Enzymes->Metabolites Metabolizes to Excretion Excretion Metabolites->Excretion Leads to Survival Insect Survival Target_Site->Survival

Figure 2. Mechanism of metabolic resistance to pyrethroids.

Experimental Protocols

To ensure the reproducibility and comparability of resistance studies, standardized experimental protocols are essential. The following are outlines of key methodologies used to assess insecticide resistance.

CDC Bottle Bioassay

The CDC bottle bioassay is a widely used method to determine the susceptibility of mosquitoes to insecticides.

  • Preparation of Bottles: Glass bottles are coated with a diagnostic concentration of the insecticide dissolved in acetone (B3395972). Control bottles are coated with acetone only. The bottles are then left to dry completely.

  • Mosquito Exposure: Non-blood-fed female mosquitoes (typically 25) are introduced into each bottle.

  • Observation: The number of mosquitoes that are knocked down is recorded at regular intervals over a set exposure period (e.g., 2 hours).

  • Data Analysis: The time at which 50% of the mosquitoes are knocked down (KT50) is calculated. A resistance ratio is determined by dividing the KT50 of the resistant strain by the KT50 of a susceptible reference strain.

dot

cdc_bottle_bioassay start Start prep Coat bottles with insecticide/acetone start->prep dry Dry bottles prep->dry introduce Introduce mosquitoes (n=25) dry->introduce observe Record knockdown at intervals introduce->observe end_exposure End of exposure period? observe->end_exposure end_exposure->observe No calculate Calculate KT50 and Resistance Ratio end_exposure->calculate Yes end End calculate->end

Figure 3. Workflow for the CDC bottle bioassay.

Biochemical Assays for Detoxification Enzymes

Biochemical assays are used to quantify the activity of detoxification enzymes in insecticide-resistant and susceptible insects.

  • Homogenate Preparation: Individual or pooled insects are homogenized in a buffer solution.

  • Enzyme-Specific Substrate Addition: A substrate specific to the enzyme being assayed (e.g., p-nitroanisole for P450s, α- or β-naphthyl acetate (B1210297) for esterases, CDNB for GSTs) is added to the homogenate.

  • Incubation: The mixture is incubated for a specific time at a controlled temperature.

  • Measurement: The product of the enzymatic reaction is measured using a spectrophotometer or microplate reader.

  • Data Analysis: Enzyme activity is typically expressed as the rate of product formation per milligram of protein per minute (e.g., nmol/min/mg protein). The activity in the resistant strain is compared to that of the susceptible strain to determine the fold-increase in activity.

Conclusion

The available data indicates that cross-resistance to this compound exists in pyrethroid-resistant mosquito populations. However, the level of this cross-resistance can be significantly lower than that observed for the selecting pyrethroid. Both target-site insensitivity (kdr mutations) and enhanced metabolic detoxification contribute to this phenomenon. For researchers and professionals in drug and insecticide development, these findings underscore the importance of:

  • Comprehensive Resistance Monitoring: Regularly monitoring the susceptibility of target vector populations to a range of pyrethroids, including this compound, is essential.

  • Mechanism-Specific Research: Further investigation into the specific kdr haplotypes and detoxification enzymes that confer resistance to this compound will enable the development of more targeted control strategies.

  • Integrated Vector Management: The use of this compound in rotation or combination with insecticides that have different modes of action is crucial to delay the development of resistance and prolong the effectiveness of this valuable vector control tool.

By understanding the nuances of this compound cross-resistance, the scientific community can work towards more sustainable and effective strategies to combat vector-borne diseases.

References

A Comparative Analysis of Metofluthrin and DEET as Spatial Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spatial repellent properties of Metofluthrin, a volatile pyrethroid, and N,N-Diethyl-meta-toluamide (DEET), the long-standing gold standard in topical insect repellents. This analysis is supported by experimental data on their efficacy, mechanisms of action, and the methodologies used for their evaluation.

Executive Summary

This compound and DEET are both effective mosquito repellents, but they operate through different primary mechanisms and are best suited for different applications. This compound excels as a true spatial repellent, acting at a distance to disrupt mosquito host-seeking behavior and in some cases, causing knockdown and mortality. DEET is primarily a contact repellent but also exhibits spatial activity by interfering with mosquitoes' olfactory receptors, effectively masking human cues. The choice between these two compounds depends on the desired application: area-wide protection versus personal protection.

Data Presentation: Performance Metrics

The following tables summarize quantitative data from various studies to facilitate a comparison of this compound and DEET's performance as spatial repellents. It is important to note that direct comparative studies under identical conditions are limited, and thus, data should be interpreted within the context of the specific experimental protocols.

Table 1: Comparative Efficacy of this compound and DEET in Spatial Repellency Assays

Active IngredientMosquito SpeciesAssay TypeConcentrationRepellency/ProtectionSource
This compoundAedes aegyptiRoom Test10% impregnated netting97.5-100% reduction in landing rates in the first 10 minutes[1][2]
This compoundAnopheles spp.Outdoor Landing Catch1-4 emanators48-67% reduction in landing rates[3]
Transfluthrin*Aedes aegyptiTube Test10 µg/cm²~85% repellency[4]
DEETAedes aegyptiTube Test50 µg/cm²~77% repellency[4]

*Transfluthrin is a volatile pyrethroid structurally and functionally similar to this compound.

Table 2: Knockdown and Mortality Rates

Active IngredientMosquito SpeciesAssay TypeExposure TimeKnockdown (KD) Rate24-hr Mortality RateSource
This compoundAedes aegyptiRoom Test (1m from source)10-30 min54%-[1][2]
This compoundAedes aegyptiRoom Test (1m from source)>48 hours-100%[1][2]
Transfluthrin*Aedes aegyptiHigh-Throughput Screening System60 minHigher KD than this compoundLower than this compound (more recovery)[5][6]
This compoundAedes aegyptiHigh-Throughput Screening System60 minLower KD than TransfluthrinHigher than Transfluthrin (less recovery)[5][6]

*Transfluthrin is a volatile pyrethroid structurally and functionally similar to this compound.

Signaling Pathways and Mechanisms of Action

The repellent effects of this compound and DEET are mediated by distinct interactions with the mosquito's nervous system.

This compound: As a pyrethroid, this compound's primary mode of action is the disruption of voltage-gated sodium channels in the mosquito's neurons. This leads to prolonged channel opening, causing hyperexcitation of the nervous system, which manifests as knockdown and, at sufficient concentrations, death. Its spatial repellency is also believed to be linked to this neurotoxic effect, causing irritation and forcing mosquitoes to move away from the source.

DEET: The mechanism of DEET's spatial repellency is more complex and is thought to involve multiple pathways. The two leading hypotheses are the "smell and avoid" and the "confusant" or "masking" hypotheses. The "smell and avoid" theory posits that mosquitoes directly detect DEET as a noxious substance via their odorant receptors (ORs) and are repelled by it. The "confusant" hypothesis suggests that DEET interferes with the function of ORs that detect human host cues, effectively making the mosquito "blind" to the presence of a host. It is also known to act as a contact irritant.

Signaling Pathways cluster_this compound This compound Pathway cluster_deet DEET Pathway M This compound (vapor) Na_channel Voltage-gated Sodium Channel M->Na_channel binds & disrupts Neuron Neuron Na_channel->Neuron prolonged opening Hyperexcitation Hyperexcitation Neuron->Hyperexcitation Repellency_M Repellency (Movement Away) Hyperexcitation->Repellency_M KD_Mortality Knockdown & Mortality Hyperexcitation->KD_Mortality D DEET (vapor) OR Odorant Receptor (OR) D->OR binds/modulates ORN Olfactory Receptor Neuron OR->ORN activates/ inhibits Host_Odor Host Odor Host_Odor->OR binds Brain Brain ORN->Brain Repellency_D Repellency (Host-seeking disruption) Brain->Repellency_D

Proposed signaling pathways for this compound and DEET in mosquitoes.

Experimental Protocols

The evaluation of spatial repellents involves a variety of laboratory and field-based assays. Below are detailed methodologies for two common experimental setups.

Y-Tube Olfactometer Assay

This laboratory-based assay is used to assess the behavioral response of mosquitoes to volatile chemicals.

Objective: To determine if a chemical acts as an attractant or a repellent by giving mosquitoes a choice between treated and untreated air streams.

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two branching arms.

  • Airflow: A controlled and purified airflow is passed through each of the two branching arms and converges in the central arm.

  • Stimulus Application: The test chemical (e.g., this compound or DEET) is introduced into the airflow of one arm (the "treatment arm"). The other arm receives an untreated airflow (the "control arm"). Often, a human host cue (e.g., a hand) is presented in both arms to assess the repellent's ability to interfere with host-seeking.

  • Mosquito Release: A cohort of mosquitoes is released at the base of the central arm.

  • Observation: The number of mosquitoes that move upwind and enter each arm of the Y-tube is recorded over a specific period.

  • Data Analysis: A repellency index is calculated based on the distribution of mosquitoes between the treatment and control arms. A significant preference for the control arm indicates repellency.

Room-Scale (Cage) Test

This assay evaluates the efficacy of a spatial repellent in a larger, more realistic indoor setting.

Objective: To measure the ability of a spatial repellent to reduce mosquito landings on a human subject and to induce knockdown and mortality in a room-sized enclosure.

Methodology:

  • Enclosure: A sealed room or a large cage of a standardized size. Environmental conditions such as temperature and humidity are controlled.

  • Repellent Deployment: The spatial repellent product (e.g., a this compound emanator or a surface treated with DEET) is placed in the enclosure according to the manufacturer's instructions.

  • Mosquito Release: A known number of laboratory-reared mosquitoes are released into the room.

  • Human Bait: A human volunteer sits (B43327) in the room, and the number of mosquitoes landing on an exposed part of their body (e.g., a leg) is counted for a set period at various time intervals after the repellent is deployed.

  • Knockdown and Mortality Assessment: The number of knocked-down mosquitoes is recorded at regular intervals. After the exposure period, all mosquitoes are collected, and mortality is assessed at 24 hours post-exposure.

  • Control: A parallel experiment is conducted without the repellent product to provide a baseline for mosquito activity.

Experimental_Workflow cluster_lab Laboratory Assay (Y-Tube Olfactometer) cluster_semifield Semi-Field/Room-Scale Assay Y_Apparatus Prepare Y-Tube Apparatus Y_Stimulus Introduce Repellent & Control Stimuli Y_Apparatus->Y_Stimulus Y_Release Release Mosquitoes Y_Stimulus->Y_Release Y_Observe Observe & Record Mosquito Choice Y_Release->Y_Observe Y_Analyze Calculate Repellency Index Y_Observe->Y_Analyze R_Setup Prepare Test Room & Deploy Repellent R_Release Release Mosquitoes R_Setup->R_Release R_Exposure Exposure Period with Human Bait R_Release->R_Exposure R_Data Collect Data: - Landing Rates - Knockdown - Mortality (24h) R_Exposure->R_Data R_Analyze Analyze Efficacy (Reduction Rates) R_Data->R_Analyze

A generalized workflow for laboratory and room-scale spatial repellent testing.

Conclusion

This compound and DEET represent two distinct and valuable tools in the fight against mosquito-borne diseases. This compound, and other volatile pyrethroids, offer the advantage of area-wide spatial protection without the need for topical application, making them suitable for use in and around homes. However, their efficacy can be influenced by environmental factors such as airflow. DEET remains a highly effective personal protectant, and while it does exhibit spatial activity, its primary mode of action requires closer proximity to the treated surface.

Future research should focus on direct, standardized comparisons of these and other repellent compounds to better understand their relative strengths and weaknesses. Furthermore, elucidating the precise molecular interactions of these compounds with mosquito receptors will be crucial for the rational design of next-generation repellents with improved efficacy and safety profiles.

References

Metofluthrin: A Comparative Analysis of its Efficacy Against Key Mosquito Vector Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Metofluthrin, a volatile pyrethroid insecticide, has demonstrated significant efficacy in controlling various mosquito species that act as vectors for numerous diseases. This guide provides a comparative analysis of this compound's performance against four key mosquito vector species: Aedes aegypti, Aedes albopictus, Anopheles gambiae, and Culex quinquefasciatus. The data presented is compiled from multiple scientific studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential in vector control strategies.

Quantitative Efficacy of this compound

This compound's effectiveness is typically measured by its ability to reduce biting or landing rates, induce mortality, and cause knockdown in mosquito populations. The following tables summarize the quantitative data from various studies on its impact on the four major vector species.

Table 1: Efficacy of this compound against Aedes aegypti
Efficacy MetricAchieved Reduction/RateExposure ConditionsReference
Landing/Biting Reduction 89-91% reduction in landing ratesWind tunnel assays with paper strip emanators (200 mg this compound)[1]
90% reduction in mosquito landingsRandomized trial in 200 houses in Mexico with 10% w/w this compound emanators[2][3]
74-94% efficacy (Managed Deployment) & 35-79% (Community Deployment) in Human Landing CountsCrossover trial in Yucatan, Mexico using this compound emanators[4]
89.8% reduction in landing countsExperimental container modeling a domestic setting[5]
Mortality/Knockdown 80-90% knockdown and mortality in less than one hourExposure to 5% or 10% this compound formulations in experimental rooms[6]
5.9% knockdown within 15 minutes of exposureStandard dose in an experimental container[5]
54% knockdown at 1m and 33% at 3m between 10 and 30 minutesCaged mosquitoes exposed to 10% this compound netting in rooms[7]
100% mortality at 1m and 90% at 3m after >48h exposureCaged mosquitoes exposed to 10% this compound netting in rooms[7]
Abundance Reduction 32.7% (Community Deployment) & 36.8% (Managed Deployment) reduction in indoor Ae. aegyptiCrossover trial in Yucatan, Mexico using this compound emanators[4]
60.2% for total adults, 58.3% for females, and 57.2% for blood-fed femalesRandomized trial in 200 houses in Mexico with 10% w/w this compound emanators[2][3]
Table 2: Efficacy of this compound against Aedes albopictus
Efficacy MetricAchieved Reduction/RateExposure ConditionsReference
Landing/Biting Reduction 89.5% reduction in landings outdoors (in close proximity)Field evaluation of a 10% this compound passive emanator[8][9][10]
74.6% reduction in landings indoorsField evaluation of a 10% this compound passive emanator[8][9][10]
70% protection from bites for > 3 hoursField evaluation of Off! Clip-on Mosquito Repellent (31.2% this compound)[11]
>80% reduction for over 6 weeks200 mg this compound-impregnated multilayer paper strips[1]
Mortality/Knockdown ~2x higher mortality in exposed vs. unexposed mosquitoes indoorsField evaluation of a 10% this compound passive emanator[8][9][10]
>80% mortality rateLaboratory conditions with this compound mosquito coil[8]
Abundance Reduction 60-80% reduction in adults for 3 weeks (Sector + this compound)Field trial of residual insecticide blends[12]
80-100% reduction in adults (Hyperion + this compound or Onslaught + this compound)Field trial of residual insecticide blends[12]
Table 3: Efficacy of this compound against Anopheles Species
SpeciesEfficacy MetricAchieved Reduction/RateExposure ConditionsReference
Anopheles gambiae 98.7% reduction in total mosquito collectionField evaluation of this compound-impregnated plastic strips in 20 houses in Tanzania over 124 days
98.7% reduction in the mosquito strain in a treated roomMFT-impregnated plastic strips[1]
Anopheles funestus >99% reduction in landing rates indoorsExperimental hut evaluation of a this compound-based spatial repellent vaporized by an LPG canister
82% deterrence of mosquito entry indoorsExperimental hut evaluation of a this compound-based spatial repellent vaporized by an LPG canister
95.5% knockdown and 87.7% mortality (24h) of mosquitoes entering treated hutsExperimental hut evaluation of a this compound-based spatial repellent vaporized by an LPG canister
Table 4: Efficacy of this compound against Culex quinquefasciatus
Efficacy MetricAchieved Reduction/RateExposure ConditionsReference
Repellency/Abundance Rapid reduction in mosquito indices, maintained for at least six weeksField evaluation of this compound-impregnated plastic strips in a residential area in Vietnam
Lower susceptibility compared to Ae. aegyptiField evaluation of this compound-impregnated plastic strips in a residential area in Vietnam
Knockdown About 40 times more effective at causing knockdown than allethrinLaboratory comparison[5]

Experimental Protocols

The efficacy data presented above is derived from a variety of experimental designs, each with specific methodologies. Below are detailed protocols for some of the key experiments cited.

Human Landing Counts (HLCs)
  • Objective: To assess the reduction in the number of mosquitoes landing on a human subject.

  • Procedure: Human volunteers, with limbs exposed, sit in a designated area. Trained collectors aspirate any mosquitoes that land on the exposed skin over a set period. In studies involving this compound, landing counts are conducted in both treated (with this compound emanators or other devices) and untreated (control) environments. The percentage reduction in landings in the treated area compared to the control area is then calculated. For safety, collectors are well-trained, and in some studies, prophylactic drugs are administered if the target vector transmits diseases like malaria.[2][3][4]

Indoor Resting Mosquito Collection
  • Objective: To determine the impact of this compound on the indoor abundance of adult mosquitoes.

  • Procedure: Prokopack aspirators are used to collect resting mosquitoes from the interior walls, ceilings, and furniture of houses. Collections are performed in both houses treated with this compound and control houses. The number of mosquitoes collected per house is compared between the two groups to determine the percentage reduction in indoor mosquito density.[3][4]

Wind Tunnel Bioassays
  • Objective: To evaluate the repellency and knockdown effect of this compound in a controlled environment that simulates air movement.

  • Procedure: A wind tunnel is used to create a directional airflow. Mosquitoes are released at one end of the tunnel, and a human bait (or other attractant) is placed at the upwind end. This compound-treated materials (e.g., paper strips) are placed between the mosquito release point and the bait. The number of mosquitoes that successfully reach and land on the bait is recorded. Knockdown and mortality rates of the exposed mosquitoes are also observed over a specified period.[1]

Experimental Hut Studies
  • Objective: To evaluate the efficacy of an insecticide under semi-field conditions that closely mimic a real-world domestic setting.

  • Procedure: Specially designed experimental huts are constructed to resemble local housing. Human volunteers sleep inside the huts, acting as bait. The huts are fitted with traps to capture mosquitoes that enter, exit, or are found dead inside. In intervention huts, this compound products are deployed. The number of mosquitoes caught in the traps of the treated huts is compared to that in the control huts to assess entry deterrence, induced exophily (tendency to exit), and mortality.

Signaling Pathway and Experimental Workflow

This compound, as a pyrethroid insecticide, primarily targets the nervous system of mosquitoes. Its mode of action involves the disruption of the normal functioning of voltage-gated sodium channels in neurons.

Metofluthrin_Mode_of_Action This compound This compound Vapor Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Ion_Influx Uncontrolled Na+ Ion Influx Na_Channel->Ion_Influx Membrane Neuronal Membrane Hyper_Excitation Repetitive Firing & Membrane Depolarization Ion_Influx->Hyper_Excitation Leads to Paralysis Paralysis (Knockdown) Hyper_Excitation->Paralysis Death Death Paralysis->Death

Caption: Mode of action of this compound on mosquito neurons.

The diagram above illustrates the signaling pathway disrupted by this compound. The insecticide binds to voltage-gated sodium channels on the neuronal membrane, forcing them to remain open for an extended period. This leads to an uncontrolled influx of sodium ions, causing repetitive nerve firing and prolonged membrane depolarization. The resulting hyperexcitation of the nervous system leads to paralysis (knockdown) and ultimately, the death of the mosquito.

Efficacy_Testing_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_data Data Collection cluster_analysis Analysis & Conclusion Mosquito_Rearing Mosquito Rearing (Specific Species & Strain) Mosquito_Release Release of Mosquitoes Mosquito_Rearing->Mosquito_Release Treatment_Prep Preparation of This compound Formulation (e.g., Emanator, Coil) Metofluthrin_Deployment Deployment of This compound Product Treatment_Prep->Metofluthrin_Deployment Test_Environment Selection of Test Environment (Lab, Semi-field, Field) Test_Environment->Mosquito_Release Test_Environment->Metofluthrin_Deployment Control_Setup Concurrent Control (No this compound) Test_Environment->Control_Setup Landing_Counts Human Landing Counts (Repellency) Mosquito_Release->Landing_Counts Knockdown_Obs Knockdown Observation (Time Course) Mosquito_Release->Knockdown_Obs Abundance_Trapping Trapping for Abundance (Indoor/Outdoor) Mosquito_Release->Abundance_Trapping Metofluthrin_Deployment->Landing_Counts Metofluthrin_Deployment->Knockdown_Obs Metofluthrin_Deployment->Abundance_Trapping Control_Setup->Landing_Counts Control_Setup->Knockdown_Obs Control_Setup->Abundance_Trapping Data_Analysis Statistical Analysis (Comparison to Control) Landing_Counts->Data_Analysis Mortality_Assessment Mortality Assessment (e.g., at 24h) Knockdown_Obs->Mortality_Assessment Mortality_Assessment->Data_Analysis Abundance_Trapping->Data_Analysis Efficacy_Determination Determination of Efficacy (% Reduction, KT50, etc.) Data_Analysis->Efficacy_Determination

Caption: Generalized workflow for testing this compound efficacy.

This workflow diagram outlines the typical steps involved in a study evaluating the efficacy of this compound against mosquitoes. It begins with the preparation of the mosquitoes, the insecticide formulation, and the testing environment. This is followed by the exposure phase where mosquitoes are subjected to the this compound product alongside a control group. Data on various efficacy metrics are then collected and statistically analyzed to determine the overall effectiveness of the treatment.

References

A Head-to-Head Comparison of Commercial Metofluthrin-Based Mosquito Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Metofluthrin Product Performance

This compound, a volatile pyrethroid insecticide, has emerged as a key active ingredient in a variety of commercial spatial mosquito repellents. Its ability to create a protective vapor barrier without direct skin application makes it a popular choice for personal and area protection. This guide provides a head-to-head comparison of commercially available this compound-based products, supported by available experimental data, to aid researchers and professionals in their evaluation and development of advanced vector control solutions.

Performance Data of this compound-Based Commercial Products

Quantitative data on the efficacy of various this compound-based products are often generated using different experimental protocols, making direct comparisons challenging. The following table summarizes available data from various studies, highlighting the product, its active ingredient concentration, and reported efficacy. It is crucial to consider the varying methodologies (detailed in the subsequent section) when interpreting these results.

Product NameActive Ingredient (this compound) ConcentrationProduct TypeReported EfficacyMosquito Species TestedSource
Off! Clip-on Mosquito Repellent 31.2% in replaceable cartridgeWearable fan-assisted emanator70-79% protection for >3 hours.[1] Effective knockdown and mortality at 0.3m, not sustained at greater distances.Aedes albopictus, Aedes taeniorhynchus, Aedes aegyptiField and laboratory studies
Deckmate® Mosquito Repellent 1.82% w/w (200 mg per strip)Passive paper strip emanatorClaimed to repel biting mosquitoes for up to 36 hours.[2]Not specified in all sourcesProduct label and EPA documents[3][4]
SumiOne® Resin Net 5.6% w/wPassive resin sheet emanatorEffective for 30 days.[5]Mosquitoes (general)Manufacturer information
SumiOne® 8.0 Resin Plate 8.0% w/wPassive resin plate emanatorEffective for 100 days.[6]Mosquitoes (general)Manufacturer information
Passive this compound Emanator 10% w/wPassive impregnated net90% reduction in mosquito landings; 60.2% reduction in total adult Ae. aegypti.[7][8]Aedes aegyptiRandomized field trial

Note: The efficacy of spatial repellents can be significantly influenced by environmental factors such as wind, temperature, and humidity, as well as the target mosquito species and its resistance profile.

Experimental Protocols for Efficacy Evaluation

The evaluation of this compound-based spatial repellents involves a range of laboratory and field-based experimental protocols. Standardization of these methods is crucial for accurate and comparable results. The World Health Organization (WHO) provides guidelines for the efficacy testing of spatial repellents, which form the basis for many of these protocols.

Key Experimental Methodologies:
  • Human Landing Catches (HLC): This is a common method for assessing the reduction in mosquito landings on human volunteers. Typically, trained volunteers expose a part of their body (e.g., forearm or lower leg) and count the number of mosquitoes that land on the exposed skin over a specific period. The percentage reduction in landings in the presence of the repellent product compared to a control (no repellent) is calculated. Ethical considerations are paramount in these studies.

  • Experimental Hut Studies: These studies are conducted in controlled or semi-field conditions using specially designed huts that mimic human dwellings. Mosquitoes are released, and their entry, exit, feeding behavior, and mortality are monitored in huts with and without the repellent product. This method allows for the evaluation of the product's effect on mosquito behavior in a more realistic setting.

  • Cage Tests: In laboratory settings, mosquitoes are placed in cages at varying distances from the repellent product. The knockdown and mortality rates are recorded over time to assess the product's insecticidal and spatial activity. This method is useful for determining the effective range of a product.[9][10][11]

  • Wind Tunnel Assays: To evaluate the performance of repellents under controlled airflow conditions, wind tunnels are used. Mosquitoes are released at one end of the tunnel, and an attractant (e.g., CO2 or a human volunteer) is placed at the other end, with the repellent product positioned in between. The ability of the repellent to disrupt the mosquitoes' host-seeking behavior is measured.

  • High-Throughput Screening Systems (HITSS): These are automated laboratory systems designed for rapid screening of the toxicity and behavioral effects of repellents on mosquitoes. They can be used to efficiently evaluate multiple active ingredients and formulations.

Visualizing Methodologies and Mechanisms

To better understand the complex processes involved in the evaluation and action of this compound-based products, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Phase cluster_data Data Collection & Analysis Product This compound Product (e.g., Emanator, Clip-on) Exposure Exposure to Repellent Product->Exposure Mosquitoes Test Mosquitoes (Species, Age, Physiological State) Mosquitoes->Exposure Control Control Group (No Repellent) Mosquitoes->Control Environment Controlled Environment (Temp, Humidity, Airflow) Environment->Exposure Landing_Counts Landing/Biting Counts Exposure->Landing_Counts Knockdown Knockdown/Mortality Rates Exposure->Knockdown Behavior Behavioral Observations (e.g., Flight pattern) Exposure->Behavior Control->Landing_Counts Control->Knockdown Control->Behavior Analysis Statistical Analysis (% Reduction, etc.) Landing_Counts->Analysis Knockdown->Analysis Behavior->Analysis

Caption: Experimental workflow for evaluating this compound-based repellents.

Mechanism_of_Action This compound This compound Vapor SodiumChannel Voltage-Gated Sodium Channel (in Mosquito Neuron) This compound->SodiumChannel Acts on Neuron Mosquito Sensory Neuron This compound->Neuron Binds to Repellency Repellency (Disruption of Host-Seeking) SodiumChannel->Repellency Leads to Knockdown Knockdown/Paralysis SodiumChannel->Knockdown At higher concentrations Neuron->SodiumChannel contains

Caption: Mechanism of action of this compound on mosquito neurons.

Product_Comparison_Logic cluster_attributes Key Comparison Attributes Metofluthrin_Products This compound-Based Products Passive Passive Emanators Metofluthrin_Products->Passive Active Active (Fan-Assisted) Emanators Metofluthrin_Products->Active Strips Paper/Resin Strips & Plates Passive->Strips Wearable Wearable Devices Active->Wearable Concentration This compound Concentration Strips->Concentration Efficacy Efficacy (% Repellency, Protection Time) Strips->Efficacy Duration Duration of Action Strips->Duration Area Area of Coverage Strips->Area Wearable->Concentration Wearable->Efficacy Wearable->Duration Wearable->Area Personal Space

References

Synergistic Interactions of Metofluthrin: A Comparative Guide to Enhanced Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metofluthrin, a volatile pyrethroid insecticide, has demonstrated significant efficacy in controlling various insect vectors, particularly mosquitoes.[1][2][3] Its performance can be further enhanced through synergistic combinations with other insecticides and synergists. This guide provides a comparative analysis of the synergistic effects of this compound with other compounds, supported by experimental data and detailed methodologies to inform future research and product development.

Synergism with Piperonyl Butoxide (PBO)

Piperonyl butoxide (PBO) is a well-known synergist that inhibits the activity of cytochrome P450 monooxygenases, a key enzyme system used by insects to detoxify insecticides. Studies have shown that PBO can significantly enhance the efficacy of pyrethroids, including this compound.

A study on Culex quinquefasciatus mosquitoes revealed that this compound, along with other polyfluorobenzyl pyrethroids, exhibits greater synergism with PBO compared to transfluthrin.[4] This suggests a significant role of P450 enzymes in the detoxification of this compound and highlights the potential for PBO to counteract resistance mechanisms in mosquito populations.[4]

Experimental Protocol: PBO Synergism Bioassay

The synergistic effect of PBO on this compound can be evaluated using a topical application bioassay.

G cluster_prep Preparation cluster_application Application cluster_observation Observation & Data Analysis InsectRearing 1. Insect Rearing (e.g., Culex quinquefasciatus) SolutionPrep 2. Solution Preparation - this compound in acetone (B3395972) - PBO in acetone InsectRearing->SolutionPrep GroupA 3a. This compound alone SolutionPrep->GroupA GroupB 3b. This compound + PBO SolutionPrep->GroupB GroupC 3c. PBO alone (Control) SolutionPrep->GroupC GroupD 3d. Acetone alone (Control) SolutionPrep->GroupD TopicalApp 4. Topical Application (Thoracic region of insects) GroupA->TopicalApp GroupB->TopicalApp GroupC->TopicalApp GroupD->TopicalApp MortalityCount 5. Mortality Count (24 hours post-treatment) TopicalApp->MortalityCount LC50 6. LC50 Calculation (Probit Analysis) MortalityCount->LC50 SynergismRatio 7. Synergism Ratio Calculation LC50->SynergismRatio

Methodology:

  • Insect Rearing: Mosquitoes are reared under controlled laboratory conditions (e.g., 27±2°C, 75±5% relative humidity, 12:12 h light:dark photoperiod).

  • Solution Preparation: Serial dilutions of this compound are prepared in acetone. A solution of PBO in acetone is also prepared. For the synergistic study, a fixed, sublethal concentration of PBO is mixed with the this compound dilutions.

  • Topical Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the thoracic tergum of each cold-anesthetized adult female mosquito.

  • Observation: Treated mosquitoes are held in recovery cups with access to a sugar solution. Mortality is recorded at 24 hours post-treatment.

  • Data Analysis: The lethal concentrations (LC50) are calculated using probit analysis. The synergism ratio (SR) is then calculated using the formula: SR = LC50 of this compound alone / LC50 of this compound + PBO

Synergism with Other Pyrethroids

Field studies have demonstrated that combining this compound with other pyrethroid insecticides in residual sprays can lead to significantly improved control of adult mosquito populations and a reduction in viable eggs.[5][6]

Comparative Efficacy of this compound in Combination Treatments

A study conducted on wild Aedes albopictus populations compared the efficacy of this compound alone and in combination with other pyrethroid-containing products. The results, summarized in the table below, show a consistent enhancement in adult mosquito reduction when this compound is part of a blend.

TreatmentActive IngredientsMean % Reduction of Adult Mosquitoes (Over 4 weeks)
This compound aloneThis compound< 80%
SectorPermethrin< 80%
HyperionSumithrin< 80%
Onslaught Fast CapS-fenvalerate, Prallethrin< 80%
This compound + Sector This compound, Permethrin Comparable to OneGuard
This compound + Hyperion This compound, Sumithrin Comparable to OneGuard
This compound + Onslaught This compound, S-fenvalerate, Prallethrin Comparable to OneGuard
OneGuard (Benchmark)λ-cyhalothrin, Prallethrin, Pyriproxyfen (B1678527)≥ 80%

Data adapted from a study on Aedes albopictus.[5]

Furthermore, all treatments containing this compound resulted in a 20-50% significant decrease in nonviable mosquito eggs and a 50% or more reduction in total eggs laid.[5][6]

Experimental Protocol: Field Efficacy Trial

The synergistic effect of this compound with other pyrethroids in a field setting can be assessed through the following protocol:

G cluster_setup Experimental Setup cluster_application Treatment Application cluster_post_treatment Post-Treatment Monitoring & Analysis SiteSelection 1. Site Selection (Established mosquito populations) PreTreatment 2. Pre-Treatment Surveillance (Adult traps and oviposition cups) SiteSelection->PreTreatment TreatmentAllocation 3. Treatment Allocation (Control, this compound alone, Pyrethroid alone, Combination) PreTreatment->TreatmentAllocation VegetationSpray 4. Vegetation Spray Application (To foliage and mosquito harborage) TreatmentAllocation->VegetationSpray PostTreatment 5. Post-Treatment Surveillance (Weekly for 4 weeks) VegetationSpray->PostTreatment DataCollection 6. Data Collection - Adult mosquito counts - Total egg counts - Viable/Non-viable egg counts PostTreatment->DataCollection PercentReduction 7. Percent Reduction Calculation (Mulla's formula) DataCollection->PercentReduction

Methodology:

  • Site Selection and Preparation: Field sites with established populations of the target mosquito species are chosen. Pre-treatment surveillance is conducted for at least one week using adult mosquito traps and oviposition cups to establish baseline population levels.

  • Treatment Application: The selected insecticide formulations (this compound alone, another pyrethroid alone, and the combination) are applied to vegetation and other potential mosquito resting sites according to the product labels. A control site is left untreated.

  • Post-Treatment Monitoring: Adult mosquito populations and egg deposition are monitored weekly for a specified period (e.g., 4 weeks) using the same methods as the pre-treatment surveillance.

  • Data Analysis: The percentage reduction in the adult mosquito population is calculated using Mulla's formula: % Reduction = 100 - (C1/T1 * T2/C2) * 100, where C1 and T1 are the pre-treatment counts in the control and treated sites, and C2 and T2 are the post-treatment counts. The number and viability of collected eggs are also compared between treated and control sites.

Potential Synergism with Other Insecticide Classes

While extensive data on the synergistic effects of this compound with neonicotinoids and insect growth regulators (IGRs) is still emerging, some studies provide initial insights.

Neonicotinoids

Research on other insects, such as honey bees, has shown that neonicotinoids can have synergistic toxic effects when combined with other pesticides.[7][8][9] This suggests a potential area for future research to explore the combined effects of this compound and neonicotinoids on mosquito populations, which could be particularly relevant for managing resistance.

Insect Growth Regulators (IGRs)

The benchmark product in the field study mentioned earlier, OneGuard, contains the IGR pyriproxyfen in addition to pyrethroids.[5] IGRs disrupt the growth and development of insects, and their inclusion in a formulation with an adulticide like this compound can provide a multi-pronged approach to mosquito control, targeting both adult and larval stages.[10][11] The high efficacy of this combination product suggests a beneficial interaction, though further studies are needed to isolate and quantify the specific synergistic effect between this compound and pyriproxyfen.

Conclusion

The available evidence strongly indicates that the insecticidal activity of this compound can be significantly enhanced through synergistic combinations. The well-documented synergism with PBO highlights a strategy to overcome metabolic resistance in insect populations. Furthermore, field data robustly supports the combination of this compound with other pyrethroids for improved adult mosquito control and reduced egg viability. While the synergistic potential with other insecticide classes like neonicotinoids and IGRs is promising, it warrants further investigation to develop novel and more effective vector control strategies. The experimental protocols outlined in this guide provide a framework for researchers to further explore these synergistic interactions.

References

Evaluating the cost-effectiveness of Metofluthrin for vector control programs

Author: BenchChem Technical Support Team. Date: December 2025

Metofluthrin, a volatile pyrethroid insecticide, is emerging as a significant tool in the global effort to control mosquito-borne diseases. Its application in passive emanators, which release the insecticide vapor into the air, offers a novel approach to reducing human-vector contact, particularly in indoor and semi-indoor settings. This guide provides a comprehensive comparison of this compound with other vector control methods, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in evaluating its potential for integration into vector control programs.

Performance and Efficacy: A Tabular Comparison

The efficacy of this compound has been evaluated in numerous studies against various mosquito species, primarily Aedes aegypti, the vector for dengue, Zika, and chikungunya, and Anopheles species, which transmit malaria. The following tables summarize key performance indicators from laboratory and field experiments, comparing this compound with other common vector control interventions such as other spatial repellents, insecticide-treated nets (ITNs), and indoor residual spraying (IRS).

Table 1: Efficacy of this compound in Reducing Mosquito Landing and Biting Rates

InterventionActive IngredientMosquito SpeciesSettingEfficacy (Reduction in Landing/Biting Rate)Study Reference
This compound Emanator This compoundAedes aegyptiIndoor90% reduction in landings.[1]Devine et al. (2021)
This compound Emanator This compoundAedes aegyptiIndoorLanding rates reduced to 0-2.5% within 10 minutes.[2]Rapley et al. (2017)
This compound Emanator This compoundAnopheles funestusOutdoorSignificantly lower landing rates at 5 and 10 feet from the emanator.[3]Ogoma et al. (2024)
Transfluthrin Emanator TransfluthrinAedes aegypti--Data not available in a comparable format
Allethrin Emanator (ThermaCELL) AllethrinVariousOutdoorOver 70% protection.[4]Expert Review
DEET (Topical Repellent) DEETVarious-High efficacy, duration variesStandard topical repellent

Table 2: Impact of this compound on Indoor Mosquito Abundance

InterventionActive IngredientMosquito SpeciesSettingEfficacy (Reduction in Indoor Abundance)Study Reference
This compound Emanator This compoundAedes aegyptiIndoor58.3% reduction in females, 57.2% reduction in blood-fed females.[1]Devine et al. (2021)
This compound Emanator This compoundAedes aegyptiIndoor32.7% - 36.8% reduction in adult mosquitoes per house.[5]Che-Mendoza et al. (2022)
Insecticide-Treated Nets (ITNs) Pyrethroids (e.g., Deltamethrin, Permethrin)Anopheles spp.IndoorHigh, contributes to significant reductions in malaria transmissionVarious studies
Indoor Residual Spraying (IRS) Various (e.g., DDT, Pyrethroids, Carbamates)Anopheles spp., Aedes aegyptiIndoorCan lead to 86-96% reduction in dengue cases in sprayed premises.[6]Systemic Review

Cost-Effectiveness: An Unfolding Picture

A critical aspect of any public health intervention is its cost-effectiveness. While this compound has been described as a potentially valuable and cost-effective tool, comprehensive economic evaluations comparing it directly with established vector control strategies like ITNs and IRS are still limited.[7]

Currently, most spatial repellent products, including those containing this compound, are primarily marketed for consumer use in developed countries, which can make them a higher-cost option for large-scale public health programs in resource-limited settings.[4] Projections and modeling studies are underway to better understand the economic impact of spatial repellents in reducing disease burden.[8][9] For a spatial repellent to be widely adopted in public health, it would ideally need to demonstrate a cost per person protected that is equivalent to or lower than that of ITNs or IRS.[4]

Table 3: Comparative Costs of Major Vector Control Interventions (Illustrative)

InterventionCost MetricEstimated Cost (USD)Study Reference(s)
Insecticide-Treated Nets (ITNs) Per person protected per year$2.20 - $9.55Yukich et al. (2008)
Indoor Residual Spraying (IRS) Per person protected per year$5.52 - $6.71Yukich et al. (2008)
Third-Generation IRS (3GIRS) Per person targeted$5.33 (mean)NgenIRS Project
This compound Emanators -Data not yet available in a comparable public health context.-

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of spatial repellents.

Human Landing Catch (HLC)

The Human Landing Catch is considered the gold standard for assessing the biting rate of host-seeking mosquitoes.

Objective: To measure the number of mosquitoes landing on a human volunteer over a specific period.

Materials:

  • Trained human volunteers

  • Mouth aspirator (pooter)

  • Collection cups

  • Stopwatch

  • Headlamp (for low-light conditions)

  • Data recording sheets

Procedure:

  • Volunteer Preparation: Volunteers expose a specific area of their body, typically the lower legs, by rolling up their trousers.

  • Collection Period: The volunteer sits (B43327) in the designated area for a set period, often 50 minutes of each hour, with a 10-minute break.

  • Mosquito Collection: As mosquitoes land on the exposed skin, the volunteer uses a mouth aspirator to capture them before they bite.

  • Storage: Captured mosquitoes are transferred to labeled collection cups for each collection period.

  • Data Recording: The number of mosquitoes collected in each interval is recorded, along with environmental data such as temperature and humidity.

  • Species Identification: Collected mosquitoes are later identified to the species level in a laboratory.

Semi-Field and Field Evaluations of Spatial Repellents

These evaluations aim to assess the performance of spatial repellents in a more realistic, yet controlled, environment.

Objective: To determine the protective efficacy of a spatial repellent product in reducing human-vector contact in a defined space.

Methodology (based on WHO guidelines):

  • Study Site: A semi-field structure (e.g., a large screened cage) or a representative field location is chosen.

  • Treatment and Control: The study area is divided into treatment (with the spatial repellent) and control (without the repellent) zones or the experiment is conducted on different days with and without the repellent.

  • Mosquito Release: A known number of laboratory-reared or wild-caught mosquitoes are released into the study area.

  • Efficacy Measurement: Efficacy is assessed using one or more of the following methods:

    • Human Landing Catches: Conducted in both treatment and control areas to compare biting rates.

    • Trap Collections: Light traps, CDC traps, or other types of traps are used to assess the density of mosquitoes in the different zones.

    • Video Recording: To observe mosquito behavior and movement in response to the repellent.

  • Data Analysis: The percentage reduction in mosquito landings or trap catches in the treatment area compared to the control area is calculated to determine the protective efficacy.

Visualizing the Mechanisms and Methods

Signaling Pathway of this compound

This compound, like other pyrethroid insecticides, primarily targets the nervous system of insects. Its main mode of action is the disruption of the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.

Metofluthrin_Signaling_Pathway cluster_neuron Neuronal Membrane This compound This compound (Pyrethroid Insecticide) VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to and modifies channel gating Na_Influx Prolonged Sodium Ion (Na+) Influx VGSC->Na_Influx Prevents inactivation Neuron Neuron Depolarization Persistent Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis and Knockdown Repetitive_Firing->Paralysis Death Death Paralysis->Death

This compound's primary mode of action on insect voltage-gated sodium channels.
Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for a field-based evaluation of a this compound emanator.

Experimental_Workflow Start Study Design and Site Selection Recruitment Household Recruitment and Consent Start->Recruitment Baseline Baseline Mosquito Collection (Pre-intervention) Recruitment->Baseline Randomization Randomization of Households (Treatment vs. Control) Baseline->Randomization Deployment Deployment of this compound Emanators (Treatment Group) Randomization->Deployment Treatment Arm Placebo Deployment of Placebo Emanators (Control Group) Randomization->Placebo Control Arm Post_Intervention Post-intervention Mosquito Collection (Multiple Rounds) Deployment->Post_Intervention Placebo->Post_Intervention Data_Collection Data Collection: - Human Landing Catches - Aspirator Collections Post_Intervention->Data_Collection Analysis Data Analysis: - Comparison of mosquito densities - Calculation of protective efficacy Data_Collection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

A typical workflow for a randomized controlled trial of a spatial repellent.

Conclusion

This compound demonstrates significant potential as a vector control tool, offering substantial reductions in mosquito biting and indoor abundance. Its mode of action, targeting the insect's nervous system, is well-understood. However, for its widespread adoption in public health programs, particularly in low- and middle-income countries, a clearer understanding of its cost-effectiveness is imperative. Future research should focus on conducting rigorous economic evaluations to compare this compound-based interventions with existing strategies like ITNs and IRS. Such data will be crucial for policymakers and public health officials to make informed decisions on the integration of this promising technology into their vector control arsenals.

References

Meta-analysis of Metofluthrin Field Trial Data for Public Health Impact: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of metofluthrin field trial data, evaluating its efficacy as a spatial repellent for mosquito control and its potential public health impact. The following sections present a synthesis of quantitative data from various field studies, detail the experimental protocols employed, and offer visual representations of experimental workflows and logical relationships.

Quantitative Data Summary

This compound has been evaluated in numerous field trials against various mosquito species, demonstrating significant reductions in human-vector contact. The data below, compiled from multiple studies, quantifies its efficacy in terms of landing rate reduction, biting inhibition, and population density decrease.

Efficacy MetricMosquito SpeciesIntervention DetailsEfficacyStudy Location(s)Citation(s)
Landing Rate Reduction Aedes vexans200 mg this compound paper emanators (aged 36 hours)>95% reductionWashington, USA[1]
Ochlerotatus spp.200 mg this compound paper emanators (aged 36 hours)>80% reductionFlorida, USA[1]
Aedes canadensis160 mg this compound paper fan emanators85-100% reduction compared to controlsUSA[2][3][4]
Aedes aegypti200 mg this compound paper strip emanators (pre-aged)89-91% reduction in landing ratesUSA (Wind Tunnel)[2][3]
Anopheles funestusThis compound emanator with LPG canister (indoors)>99% reductionSiaya County, Kenya[5]
Anopheles funestusThis compound emanator with LPG canister (outdoors)Significant reduction at 5 and 10 feetSiaya County, Kenya[5]
Aedes aegypti10% w/w this compound passive emanator90% reduction in landingsMexico[6]
Aedes aegyptiThis compound emanators74-94% (Managed Deployment) & 35-79% (Community-led Deployment) reductionYucatan, Mexico[7]
Adult Mosquito Reduction Aedes albopictusThis compound formulation spray on vegetation50-90% reduction of eggs up to 60m awayNot Specified[8]
Aedes albopictusBlended treatment of Onslaught Fast Cap and this compound≥80% control of adults and eggsNot Specified[8]
Aedes aegypti10% w/w this compound passive emanator60.2% reduction in total adultsMexico[6]
Aedes aegyptiThis compound emanators32.7% (Community-led) & 36.8% (Managed) reduction in indoor abundanceYucatan, Mexico[7]
Knockdown and Mortality Anopheles funestusThis compound emanator with LPG canister (indoors)95.5% knockdown, 87.7% mortality (24h)Siaya County, Kenya[5]

Comparative Performance with Alternatives

This compound has been tested alongside other vector control methods, offering insights into its comparative performance.

This compound InterventionAlternative InterventionComparison OutcomeCitation
This compound formulation sprayOnslaught Fast Cap (esfenvalerate, prallethrin, piperonyl butoxide)Adult mosquito reductions were comparable. The blended treatment provided ≥80% control of Ae. albopictus adults and eggs.[8]
This compound-impregnated spatial repellent devicesLong-Lasting Insecticidal Nets (LLINs) - Olyset® PlusA study in Malawi evaluated the combination of both interventions.[5]
This compound emanatorsNo treatment (control)Consistently significant reductions in mosquito landings and abundance across multiple studies.[1][2][3][5][6][7]
This compoundTransfluthrinBoth are volatile pyrethroids used as spatial repellents. A study noted that 200 mg of this compound was effective for over 6 weeks against Ae. albopictus, compared to 5 weeks for 200 mg of transfluthrin.[9][10]

Experimental Protocols

The methodologies employed in the cited field trials are crucial for interpreting the data. Below are detailed protocols for key experimental setups.

Human Landing Catch (HLC)

This method is a standard for assessing the protective efficacy of repellents against host-seeking mosquitoes.

  • Objective: To measure the reduction in the number of mosquitoes landing on a human subject.

  • Procedure:

    • Human volunteers are positioned in the study area. For safety, they often wear protective clothing like Tyvek® suits, exposing only a small area of skin (e.g., lower legs) for landing counts.[1]

    • Pre-treatment landing rates are established by counting the number of mosquitoes landing on the exposed skin over a specific period (e.g., one-minute counts at two-minute intervals).[1]

    • The this compound emanator or product is deployed according to the study design (e.g., placed near the volunteer).[1][5]

    • Post-treatment landing counts are conducted at set intervals to measure the change in landing rates.[1]

    • Environmental conditions such as wind speed, temperature, and humidity are recorded as they can influence mosquito activity and repellent dispersal.[1]

Indoor Resting Mosquito Collection

This protocol is used to assess the impact of an intervention on the density of mosquitoes inside dwellings.

  • Objective: To determine the reduction in the number of indoor-resting mosquitoes.

  • Procedure:

    • Houses are enrolled in the study and randomly assigned to treatment (this compound) or control groups.[6][7]

    • Baseline collections are performed to establish pre-intervention mosquito densities in all houses.

    • Collections are typically done in the morning using mechanical aspirators (e.g., Prokopack aspirators) from resting surfaces inside the house.[7]

    • The this compound product is deployed in the treatment houses.[6][7]

    • Follow-up collections are conducted at regular intervals in both treatment and control houses to compare mosquito densities.[6]

    • Collected mosquitoes are identified to species and often categorized by physiological status (e.g., blood-fed, unfed).[6]

Experimental Hut Trials

Experimental huts are standardized structures that simulate human dwellings and are used to evaluate vector control products under semi-field conditions.

  • Objective: To assess the deterrence, excito-repellency, knockdown, and mortality effects of an intervention on mosquitoes entering a structure.

  • Procedure:

    • Experimental huts are constructed to mimic local housing.

    • Human volunteers sleep in the huts, often under an untreated bed net, to attract mosquitoes.

    • The this compound product is installed in the treated hut.

    • Mosquitoes are collected daily from the hut, including those in exit traps, on the floor (knocked down/dead), and resting on surfaces.

    • The number of mosquitoes entering the treated hut is compared to a control hut to determine deterrence.

    • The proportion of mosquitoes knocked down and killed in the treated hut provides measures of insecticidal efficacy.[5]

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in this compound field trials.

Metofluthrin_Field_Trial_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Objectives & Endpoints (e.g., Landing Rate Reduction) B Select Study Site & Mosquito Species A->B C Design Experimental Protocol (e.g., HLC, Hut Trial) B->C D Ethical Review & Approval C->D E Baseline Data Collection (Pre-treatment) D->E F Randomize & Deploy Intervention (this compound vs. Control) E->F G Post-Intervention Data Collection F->G H Monitor Environmental Conditions F->H I Data Entry & Cleaning G->I J Statistical Analysis (e.g., Compare Treatment vs. Control) I->J K Interpret Results & Draw Conclusions J->K L Publish Findings K->L Meta_Analysis_Logic cluster_data_gathering Step 1: Data Identification & Extraction cluster_synthesis Step 2: Data Synthesis & Comparison cluster_output Step 3: Generation of Comparison Guide A Identify Relevant Field Trial Studies B Define Inclusion/Exclusion Criteria A->B D Extract Methodological Details A->D C Extract Quantitative Data (e.g., Efficacy, Sample Size) B->C E Tabulate Efficacy Data C->E G Summarize Experimental Protocols D->G F Compare with Alternative Interventions E->F H Present Data Tables F->H I Describe Methodologies G->I K Draft Final Report H->K I->K J Create Visualizations (e.g., Graphs, Diagrams) J->K

References

Metofluthrin in Integrated Vector Management: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metofluthrin's performance within Integrated Vector Management (IVM) strategies, drawing on experimental data to evaluate its efficacy against other vector control alternatives. This compound, a volatile pyrethroid, has demonstrated significant potential as a spatial repellent and insecticide, offering a valuable tool in the fight against mosquito-borne diseases.[1] Its application in various emanator devices allows for passive dispersal at room temperature, making it a practical option for both indoor and outdoor settings.[2]

Executive Summary

This compound consistently exhibits high efficacy in reducing mosquito biting and landing rates, often exceeding 90% in field and semi-field studies.[3][4][5] It has shown effectiveness against various mosquito species, including key disease vectors like Aedes aegypti and Culex quinquefasciatus.[2][6] Comparisons with other pyrethroids, such as transfluthrin (B58387), indicate that while both are effective, this compound can be more potent at lower concentrations.[7] Notably, this compound has demonstrated continued efficacy even against mosquito populations with known resistance to conventional pyrethroids, a critical advantage for IVM programs.[3][8] However, the potential for cross-resistance remains a consideration in resistance management strategies.[9] When compared to insecticides with different modes of action, such as organophosphates, the choice of agent will depend on the specific context of the IVM program, including resistance profiles and desired outcomes (e.g., repellency vs. direct mortality).

Performance Comparison of this compound and Alternatives

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other insecticides.

Product Mosquito Species Metric Result Study Conditions Citation
This compound EmanatorAedes aegyptiReduction in Female Abundance58.3%Randomized Field Trial (Indoor)[3]
This compound EmanatorAedes aegyptiReduction in Blood-Fed Females57.2%Randomized Field Trial (Indoor)[3]
This compound EmanatorAedes aegyptiReduction in Mosquito Landings90%Randomized Field Trial (Indoor)[3]
This compound EmanatorAedes aegyptiReduction in Adult Abundance32.7% - 36.8%Crossover Field Trial (Indoor)[10]
This compound EmanatorAedes aegyptiReduction in Human Landing Counts35% - 94%Crossover Field Trial (Indoor)[10]
This compound Paper EmanatorAedes vexansReduction in Mosquito Landings>85% - >95%Field Trial (Outdoor)[4][5]
This compound Paper EmanatorOchlerotatus spp.Reduction in Mosquito Landings>80%Field Trial (Outdoor)[4][5]
This compound Plastic StripsCulex quinquefasciatus, Anopheles sundaicusSpatial Repellency>60% for >15 weeksField Trial (Outdoor Shelter)[11]

Table 1: Efficacy of this compound in Field and Semi-Field Trials

Insecticide Mosquito Strain Metric (Unit) Value Citation
This compoundAedes aegypti (Susceptible)LC50 (%)0.00307[7]
TransfluthrinAedes aegypti (Susceptible)LC50 (%)0.01040[7]
This compoundAedes aegypti (Susceptible)LC99 (%)0.01621[7]
TransfluthrinAedes aegypti (Susceptible)LC99 (%)0.7611[7]
This compoundAedes aegypti (Resistant)KT50 Resistance Ratio5-fold (vs. susceptible)[9]
PermethrinAedes aegypti (Resistant)KT50 Resistance Ratio30-fold (vs. susceptible)[9]
This compound (0.6%)Armigeres subalbatusBiting Protection (%)71.8% - 73.5%Field Test
Transfluthrin (0.6%)Armigeres subalbatus, Aedes albopictusBiting Protection (%)85.4% - 89.3%Field Test

Table 2: Comparative Efficacy of this compound and Other Pyrethroids in Laboratory and Field Settings LC50/99: Lethal concentration required to kill 50%/99% of the test population. KT50: Time required to knock down 50% of the test population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used in the cited studies.

CDC Bottle Bioassay for Insecticide Resistance

This assay determines the susceptibility of a mosquito population to a specific insecticide.

  • Objective: To determine the time it takes for a known concentration of an insecticide to kill or incapacitate mosquitoes.

  • Procedure:

    • 250 ml glass bottles are coated on the inner surface with a diagnostic dose of the insecticide dissolved in acetone (B3395972). Control bottles are coated with acetone only.

    • The bottles are left to dry completely.

    • 20-25 non-blood-fed female mosquitoes, 3-5 days old, are introduced into each bottle.

    • The number of dead or incapacitated mosquitoes is recorded at regular intervals over a 2-hour period.

    • Resistance is determined by the percentage of mosquitoes that die (mortality rate) within a pre-determined threshold time.[6][8]

  • Data Analysis: Time-mortality relationships are analyzed to calculate metrics such as KT50 and to determine resistance ratios by comparing results from field populations to those of a susceptible laboratory strain.[9]

Human Landing Catch (HLC) for Repellency Assessment

HLC is considered the gold standard for evaluating the efficacy of repellents in reducing human-vector contact.

  • Objective: To measure the reduction in the number of mosquitoes landing on a human subject in the presence of a repellent.

  • Procedure:

    • Trained collectors sit with a portion of their body (typically lower legs) exposed.[12]

    • They use a mouth aspirator to capture any mosquito that lands on the exposed skin.[13]

    • Collections are made for a specified period (e.g., hourly) and mosquitoes are stored in labeled cups for later identification.[13]

    • The procedure is conducted in both treated (with the spatial repellent deployed) and untreated (control) locations or during treated and untreated periods.

    • To minimize bias, collectors often rotate between stations.[12]

  • Ethical Considerations: This method involves a risk of disease transmission. Participants should provide informed consent, be trained to capture mosquitoes before they bite, and be offered appropriate prophylaxis for endemic diseases.[3][12]

Evaluation of Spatial Repellents in Semi-Field and Field Conditions

These evaluations assess the performance of spatial repellents in more realistic environments.

  • Objective: To determine the efficacy of a spatial repellent product in reducing mosquito entry, biting, or density within a defined space (e.g., a room, tent, or outdoor shelter).

  • Procedure:

    • Semi-Field (Enclosed or Screened Areas): Experimental huts or large screened cages are used to control environmental variables while simulating a more natural setting. Mosquitoes are released, and their behavior (e.g., entry, exit, feeding on a host) is observed in the presence and absence of the repellent.

    • Field Trials: The repellent is deployed in real-world settings, such as houses or outdoor gathering areas.[11] Efficacy is measured by comparing mosquito densities (using traps like CDC light traps or aspirators) and human-landing rates between treated and untreated sites.[3][14]

  • Data Collection: Key endpoints include reduction in mosquito abundance, landing/biting rates, and blood-feeding inhibition.[3][15]

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz, illustrate the broader context of this compound's use in IVM, a typical experimental workflow, and its molecular mode of action.

IVM_Strategy cluster_assessment 1. Assessment & Planning cluster_implementation 2. Implementation of Interventions cluster_this compound This compound Application cluster_evaluation 3. Monitoring & Evaluation A Surveillance (Vector density, species, resistance) E Adult Vector Control (Chemical, Biological) A->E B Epidemiological Data B->E C Environmental Assessment D Larval Source Management C->D I Monitor Efficacy (e.g., HLC, trap counts) D->I H Spatial Repellent Emanators (Indoor/Outdoor) E->H F Personal Protection F->H G Community Engagement H->I I->A Feedback J Monitor Insecticide Resistance (e.g., Bottle Bioassay) J->A Feedback K Assess Impact on Disease Transmission K->B Feedback

Caption: Integrated Vector Management (IVM) workflow incorporating this compound.

Experimental_Workflow cluster_lab Phase 1: Laboratory Assays cluster_semifield Phase 2: Semi-Field Evaluation cluster_field Phase 3: Field Trials cluster_data Phase 4: Data Analysis A Dose-Response Studies (e.g., Bottle Bioassay) B Determine LC50, KT50 A->B C Experimental Hut/Cage Trials B->C D Assess Spatial Repellency & Biting Inhibition C->D E Community-Based Trials (Randomized Controlled) D->E F Measure Reduction in Vector Density (e.g., HLC, Traps) E->F G Statistical Comparison (Treated vs. Control) F->G

Caption: Standard experimental workflow for evaluating vector control products.

Signaling_Pathway cluster_membrane Neuron Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Activation Gate Inactivation Gate Depolarization Prolonged Depolarization Na_channel->Depolarization Continuous Na+ Influx This compound This compound (Pyrethroid) This compound->Na_channel:p2 Binds to & Prevents Closing Action_Potential Nerve Impulse (Action Potential) Action_Potential->Na_channel:p1 Opens Paralysis Paralysis & Knockdown Depolarization->Paralysis Leads to

Caption: Mode of action of this compound on the voltage-gated sodium channel.

References

Safety Operating Guide

Proper Disposal of Metofluthrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Metofluthrin, a synthetic pyrethroid insecticide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound is recognized as being harmful if inhaled and very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is of paramount importance.[1][2] Waste materials containing this compound must be disposed of in accordance with national and local regulations.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

2. Containerization:

  • Use designated, leak-proof, and sealable containers for this compound waste.[2] The containers should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

3. Spill Management:

  • In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.[2]

  • Absorb liquid spills with an inert, non-combustible material such as dry earth or sand.[2]

  • Carefully collect the absorbed material and any contaminated soil or surfaces using spark-proof tools.[1][2]

  • Place the collected waste into a designated hazardous waste container for disposal.

4. Disposal of Empty Containers:

  • Empty this compound containers must also be disposed of as hazardous waste unless properly decontaminated.

  • Containers can be triple-rinsed with a suitable solvent (or an equivalent method) and the rinsate collected as hazardous waste.[3]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration with flue gas scrubbing, where permitted by local regulations.[3]

5. Final Disposal:

  • This compound waste must be disposed of through a licensed chemical destruction plant or a permitted hazardous waste management facility.[3]

  • Do not discharge this compound waste to sewer systems.[3][4]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on approved disposal vendors and procedures. Many states offer "Clean Sweep" programs for the collection of unwanted pesticides.[5]

Regulatory Framework

The disposal of pesticides like this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Under RCRA, a substance is considered a solid waste when the holder decides to discard it, and it may be classified as hazardous waste based on its characteristics or if it is specifically listed.[6] While the product label may not explicitly state if it is a hazardous waste, the Safety Data Sheet (SDS) provides crucial disposal information.[6]

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity (Category 4)Harmful if swallowed
Acute Inhalation Toxicity (Category 4)Harmful if inhaled[7]
Aquatic Toxicity (Acute, Category 1)Very toxic to aquatic life
Aquatic Toxicity (Chronic, Category 1)Very toxic to aquatic life with long lasting effects

Experimental Protocols

Spill Decontamination Procedure:

  • Personnel Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

  • Containment: Isolate the spill area. For liquid spills, create a dike using absorbent materials to prevent spreading.

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth).[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.[3]

  • Cleaning: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Seal the waste container and arrange for its disposal through your institution's hazardous waste program.

Visual Guidance

Metofluthrin_Disposal_Workflow start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Cool, Dry, Ventilated Area containerize->storage spill Spill Occurs storage->spill disposal_path Dispose via Licensed Facility storage->disposal_path empty_container Empty Container storage->empty_container contain Contain and Absorb Spill spill->contain Yes spill->disposal_path No collect_spill Collect Spill Waste contain->collect_spill collect_spill->containerize rinse Triple-Rinse Container empty_container->rinse Decontaminate puncture Puncture and Dispose in Landfill (if permitted) empty_container->puncture Render Unusable collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->containerize puncture->disposal_path

Caption: this compound Disposal Workflow.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific protocols and the product's Safety Data Sheet for the most detailed and current information.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Metofluthrin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical plans for the handling and disposal of Metofluthrin in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all researchers, scientists, and drug development professionals.

This compound, a volatile pyrethroid insecticide, requires careful handling to mitigate risks of exposure.[1] This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or eye contact.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for handling both dry and liquid formulations.[2] Always use unlined, elbow-length gloves to protect the wrists.[2]
Body Protection Coveralls or Laboratory CoatWear a long-sleeved laboratory coat or coveralls.[3] For tasks with a higher risk of splashing, such as mixing or loading, a chemical-resistant apron should be worn over the primary protective clothing.[2][4]
Eye and Face Protection Safety Glasses with Side Shields, Goggles, or Face ShieldAt a minimum, wear shielded safety glasses.[2] For pouring, mixing concentrates, or when there is a risk of splashes, snug-fitting, non-fogging goggles or a full-face shield are required.[2]
Respiratory Protection Air-Purifying RespiratorA respirator is necessary in poorly ventilated areas or during tasks that may generate aerosols or vapors.[2] The specific type of cartridge should be selected based on the potential exposure levels and as indicated on the product's safety data sheet.[2][3]
Foot Protection Chemical-resistant FootwearWear closed-toe shoes. For situations with a risk of spills, chemical-resistant boots or shoe covers are necessary.[3][5]

Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing the risks associated with this compound.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Review SDS Review SDS Inspect PPE Inspect PPE Review SDS->Inspect PPE Proceed if Safe Ensure Ventilation Ensure Ventilation Inspect PPE->Ensure Ventilation Proceed if Safe Weigh/Measure Weigh/Measure Ensure Ventilation->Weigh/Measure Proceed if Safe Mix/Dilute Mix/Dilute Weigh/Measure->Mix/Dilute Application Application Mix/Dilute->Application Decontaminate Work Area Decontaminate Work Area Application->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove & Clean PPE Remove & Clean PPE Dispose of Waste->Remove & Clean PPE Wash Hands Wash Hands Remove & Clean PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Inspect all PPE for integrity.

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated.[6][7][8]

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Carefully weigh or measure the required amount of this compound.

    • If mixing or diluting, do so slowly to avoid splashing.

    • Perform the experimental application with caution.

  • Post-Handling Procedures:

    • Decontaminate the work surface thoroughly.

    • Dispose of all waste materials according to the disposal plan.

    • Carefully remove PPE to avoid contaminating yourself.

    • Wash hands and any exposed skin with soap and water immediately after handling.[9][10]

Emergency Response Plan

In the event of accidental exposure or a spill, immediate and correct action is vital.

cluster_exposure_response Exposure Response cluster_spill_response Spill Response Exposure Event Exposure Event Remove from Source Remove from Source Exposure Event->Remove from Source Spill Event Spill Event Evacuate Area Evacuate Area Spill Event->Evacuate Area Rinse Affected Area Rinse Affected Area Remove from Source->Rinse Affected Area Seek Medical Attention Seek Medical Attention Rinse Affected Area->Seek Medical Attention Provide SDS to Medical Personnel Provide SDS to Medical Personnel Seek Medical Attention->Provide SDS to Medical Personnel Notify Safety Officer Notify Safety Officer Evacuate Area->Notify Safety Officer Contain Spill Contain Spill Notify Safety Officer->Contain Spill Clean Up with Absorbent Material Clean Up with Absorbent Material Contain Spill->Clean Up with Absorbent Material Dispose of as Hazardous Waste Dispose of as Hazardous Waste Clean Up with Absorbent Material->Dispose of as Hazardous Waste

Caption: Emergency response protocol for this compound incidents.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, apply artificial respiration.[9] Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[8][10] Get medical attention if irritation develops and persists.[6]

  • Eye Contact: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[6] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[6] Call a poison control center or doctor for treatment advice.[6]

  • Ingestion: Rinse the mouth thoroughly with water.[9] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[9][11] Seek immediate medical attention.[9]

Spill and Leak Procedures:

  • Small Spills: Wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination.[6]

  • Large Spills: Stop the flow of material if it is safe to do so. Dike the spilled material. Absorb with vermiculite, dry sand, or earth and place it into containers for later disposal.[6] Following product recovery, flush the area with water.[6]

  • Emergency Contacts: In case of a large spill or fire, notify your institution's emergency response team and the local fire department. Provide them with the this compound SDS.[12][13]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Container: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[6][9] Empty containers should be taken to an approved waste handling site for recycling or disposal.[6] Never reuse empty containers.[6][14]

  • Environmental Precautions: Avoid discharge into drains, watercourses, or onto the ground.[6] this compound is very toxic to aquatic life with long-lasting effects.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.